Eleutheroside B1
Description
Properties
IUPAC Name |
6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUQEFGEUOOPGY-FMKPUTLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316838 | |
| Record name | Eleutheroside B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16845-16-2 | |
| Record name | Eleutheroside B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16845-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eleutheroside B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016845162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eleutheroside B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELEUTHEROSIDE B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZA7PP6D4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the basic chemical properties of Eleutheroside B1?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, a naturally occurring coumarin glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the basic chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in relevant signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Chemical Properties of this compound
This compound is chemically distinct from Eleutheroside B (also known as Syringin), which is a phenylpropanoid glycoside. It is crucial to differentiate between these two compounds to ensure accurate research and development.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₇H₂₀O₁₀ | [1][2] |
| Molecular Weight | 384.34 g/mol | [1][2] |
| IUPAC Name | 6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | [1] |
| CAS Number | 16845-16-2 | [1][2] |
| Predicted Water Solubility | 4.98 g/L | |
| Solubility in DMSO | 75 mg/mL (Sonication recommended) | |
| Physical Appearance | White to Off-White Solid | [3] |
| Purity | 95%~99% (Commercially available) | [2] |
| Storage | Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. | [2] |
Experimental Protocols
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of this compound can be elucidated using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.
Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.
-
Acquire a ¹³C NMR spectrum and a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
-
2D NMR Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling correlations, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which is crucial for assembling the molecular fragments.
-
-
Data Analysis: Integrate the data from all spectra to assign all proton and carbon signals and confirm the connectivity of the atoms, thus verifying the structure of this compound.
Expected Spectral Data: The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the coumarin core, methoxy groups, and the protons of the glucose moiety. The ¹³C NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit. PhytoBank provides access to the ¹³C NMR spectrum of this compound (ID: PHY0031198) which can be used as a reference.[4]
Quantification: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the quantitative analysis of this compound in various samples, including plant extracts and biological matrices.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the separation of Eleutherosides.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program should be optimized to achieve good separation from other components in the sample matrix.
-
Detection: UV detection at a wavelength of approximately 220 nm is typically used for this compound.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).
-
Sample Preparation: The sample preparation method will vary depending on the matrix. For plant material, an extraction with a suitable solvent (e.g., 50% methanol) followed by filtration is common.
-
Calibration and Quantification: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.
Signaling Pathway Involvement: Anti-Influenza Activity
This compound has been shown to exhibit anti-influenza activity through a mechanism involving the host cell's machinery. Specifically, it targets RNA Polymerase II Subunit A (POLR2A) and affects N-glycosylation processes, which are crucial for viral replication.
Visualizing the Experimental Workflow for Investigating Anti-Influenza Activity
Caption: Experimental workflow to study the anti-influenza activity of this compound.
Proposed Signaling Pathway of this compound in Influenza A Virus Infection
N-linked glycosylation is a critical post-translational modification for the proper folding and function of influenza virus surface glycoproteins, such as hemagglutinin (HA) and neuraminidase (NA). These glycans can also shield antigenic sites from the host's immune response. This compound's interference with POLR2A, the catalytic subunit of RNA polymerase II, can disrupt the transcription of host genes that are essential for viral replication and the glycosylation process.
Caption: Proposed mechanism of this compound's anti-influenza activity.
References
The Isolation and Discovery of Eleutheroside B1 from Eleutherococcus senticosus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside B1, a notable coumarin compound derived from the revered medicinal plant Eleutherococcus senticosus (commonly known as Siberian Ginseng), has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents quantitative data on its occurrence, and elucidates its biological activities, with a focus on its anti-inflammatory mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Introduction
Eleutherococcus senticosus, a member of the Araliaceae family, has a long history of use in traditional medicine, particularly in Northeast Asia, where it is valued for its adaptogenic properties.[1] The plant's pharmacological effects are attributed to a diverse group of bioactive compounds known as eleutherosides.[1] Among these, this compound, a coumarin glycoside, has emerged as a compound of interest due to its distinct biological activities, including anti-influenza and anti-inflammatory properties. This guide provides an in-depth exploration of the scientific journey to isolate and understand this promising natural product.
Discovery and Characterization
The structural characterization of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods have been instrumental in confirming its identity as a coumarin glycoside.
Spectroscopic Data
The structural integrity of isolated this compound is confirmed through rigorous spectroscopic analysis.
Table 1: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹³C NMR | Characteristic peaks confirming the coumarin backbone and the glycosidic linkage.[3] |
| ¹H NMR | Predicted spectrum reveals proton signals corresponding to the aromatic and glycosidic moieties.[4] |
| Mass Spec. | Provides the molecular weight and fragmentation pattern, confirming the chemical formula C₁₇H₂₀O₁₀.[5] |
Isolation of this compound
The isolation of this compound from Eleutherococcus senticosus is a multi-step process that begins with the extraction of a complex mixture of phytochemicals, followed by chromatographic purification to yield the pure compound.
Experimental Protocol: Extraction
The following protocol outlines a general procedure for the extraction of eleutherosides from the roots and rhizomes of E. senticosus.
-
Plant Material Preparation: Dried roots and rhizomes of E. senticosus are ground into a fine powder to increase the surface area for extraction.[2]
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Solvent Extraction: The powdered plant material is typically extracted with a 70% ethanol-water mixture.[2] Ultrasonic-assisted extraction is often employed to enhance efficiency.[2] The mixture is subjected to ultrasonication for a specified period (e.g., 30-60 minutes).
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Experimental Protocol: Purification
The crude extract, containing a mixture of eleutherosides and other compounds, is subjected to chromatographic techniques for the isolation of this compound.
-
Column Chromatography: The crude extract is first fractionated using column chromatography packed with silica gel or other suitable stationary phases.[6] A gradient elution system with solvents of increasing polarity (e.g., a mixture of chloroform and methanol) is used to separate the compounds based on their polarity.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from the initial column chromatography are further purified using preparative HPLC.[6] A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[6] The elution is monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.
-
Purity Assessment: The purity of the isolated this compound is assessed using analytical HPLC.
Isolation Workflow
Quantitative Analysis
The concentration of this compound in E. senticosus can vary depending on the part of the plant, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method for the quantitative analysis of eleutherosides.
Table 2: Quantitative Data of Eleutherosides in E. senticosus
| Plant Part | Eleutheroside B (mg/g of dry weight) | Eleutheroside E (mg/g of dry weight) | Reference |
| Fruits (Ethanol Extract) | 0.356 | 0.298 | [7] |
| Fruits | 0.66 | 0.74 | [7] |
| Roots and Rhizomes | 1.06 ± 0.04 | 2.65 ± 0.12 | [8] |
Note: Specific quantitative data for this compound is often reported in combination with other eleutherosides. The accumulation of this compound has been noted to be significant in certain plant samples.[9]
Biological Activity and Signaling Pathways
Eleutherosides, as a class of compounds, exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1] this compound, in particular, has demonstrated notable anti-inflammatory properties.
Anti-Inflammatory Mechanism
The anti-inflammatory effects of eleutherosides are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are critical regulators of inflammation. While the specific mechanism for this compound is still under investigation, related eleutherosides have been shown to inhibit the activation of NF-κB and the JAK2/STAT3 signaling cascade.[1][3] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Proposed Anti-Inflammatory Signaling Pathway
Conclusion
This compound stands out as a promising bioactive compound from Eleutherococcus senticosus with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This technical guide has provided a detailed overview of the methodologies for its discovery and isolation, along with a summary of its quantitative analysis and biological activities. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential in preclinical and clinical settings. The protocols and data presented herein offer a solid foundation for researchers to advance the scientific understanding and application of this valuable natural product.
References
- 1. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029549) [hmdb.ca]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Bioactivity of Eleutheroside B1: A Technical Guide
Abstract
Eleutheroside B1 (Ele-B1), a coumarin glycoside derived from Eleutherococcus senticosus (Siberian Ginseng), is an emerging compound of interest in pharmacological research. Unlike the more extensively studied lignan Eleutheroside B (Syringin), this compound possesses a distinct chemical structure and a unique profile of biological activities. This document provides a consolidated overview of the preliminary scientific investigations into Ele-B1, focusing on its anti-influenza and anti-inflammatory properties. It details the molecular mechanisms identified to date, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols to facilitate further research and validation. The objective is to furnish drug development professionals and researchers with a foundational guide to the therapeutic potential of this compound.
Introduction to this compound
This compound is chemically identified as isofraxidin-7-O-β-L-glucoside, distinguishing it from other eleutherosides such as the lignan Eleutheroside B (syringin) or the sterol Eleutheroside A (daucosterol).[1][2] It is one of several active compounds found in Eleutherococcus senticosus, an adaptogenic herb with a long history of use in traditional medicine for enhancing endurance and combating fatigue.[1][3] While the plant as a whole has been studied for numerous effects, research into the specific bioactivities of its individual constituents, like Ele-B1, is crucial for understanding its therapeutic mechanisms and potential for targeted drug development. Preliminary studies have highlighted Ele-B1's notable antiviral and anti-inflammatory activities.[4]
Caption: Chemical relationship between Isofraxidin and this compound.
Core Bioactivity of this compound
Anti-Influenza Virus Activity
The most significant bioactivity reported for this compound is its broad-spectrum efficacy against the human influenza virus.[4] Research has demonstrated that Ele-B1 can inhibit the replication of the influenza virus in vitro. The mechanism is believed to be mediated through its interaction with host-cell factors, specifically POLR2A (RNA Polymerase II Subunit A) and processes related to N-glycosylation, which are essential for viral propagation.[4] By targeting these host mechanisms, Ele-B1 effectively reduces the expression of viral genes, including those for the nucleoprotein (NP), and downregulates the expression of host chemokine genes that contribute to the inflammatory response following infection.[4]
Caption: Proposed anti-influenza mechanism of this compound.
Anti-inflammatory and Anti-stress Effects
This compound has demonstrated anti-inflammatory properties, primarily observed through its ability to inhibit the mRNA expression of several chemokine genes in the context of viral infection.[4] This suggests a role in mitigating the excessive inflammatory response, or "cytokine storm," often associated with severe influenza. Furthermore, studies on mixed eleutherosides indicate that Ele-B1 may contribute to the overall anti-stress effects of the plant extract by preventing certain stress manifestations.[1] It is important to distinguish this from the neuroinflammatory effects studied for Eleutheroside B (Syringin), which have been linked to the JAK2/STAT3 signaling pathway.[5][6] The specific pathways for Ele-B1's direct anti-inflammatory action require further elucidation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies on this compound.
Table 1: In Vitro Anti-Influenza Activity of this compound
| Parameter | Virus Strain(s) | Value | Cell Line | Source |
|---|---|---|---|---|
| IC₅₀ | Human Influenza A | 64-125 µg/mL | A549 | [4] |
| Treatment Conc. | Human Influenza A | 100 µg/mL | A549 |[4] |
Table 2: Effects on Host and Viral Gene Expression
| Gene Target | Treatment | Result | Source |
|---|---|---|---|
| Host Gene (POLR2A) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |
| Host Gene (MAN2A2) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |
| Virus Gene (NP) | 100 µg/mL Ele-B1 | Decreased mRNA Expression | [4] |
| Virus Genes (PA, PB1, PB2, HA) | 100 µg/mL Ele-B1 | Decreased mRNA Expression |[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and expansion of preliminary findings. The following protocols are based on published research.
Protocol: In Vitro Anti-Influenza Assay
This protocol outlines the methodology used to assess the antiviral activity of this compound against the human influenza virus in a lung carcinoma cell line.
Caption: Experimental workflow for testing the anti-influenza activity of Ele-B1.
1. Cell Culture and Seeding:
-
Cell Line: Human alveolar adenocarcinoma cells (A549).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Protocol: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded into 6-well plates and allowed to adhere and reach approximately 80-90% confluency.
2. Virus Infection and Treatment:
-
Virus: Human influenza A virus (e.g., H1N1 strain).
-
Protocol: The cell monolayer is washed with phosphate-buffered saline (PBS). The virus, diluted in serum-free medium, is added to the cells at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, the inoculum is removed.
-
Treatment: Fresh medium containing this compound at the desired final concentration (e.g., 100 µg/mL) is added to the wells. A vehicle control (e.g., DMSO) and an untreated virus control are run in parallel.[4]
3. Incubation and Sample Collection:
-
Incubation: The treated and control plates are incubated for 24 hours at 37°C.[4]
-
Collection: After incubation, the supernatant can be collected for viral titration (e.g., plaque assay or TCID₅₀), and the cell monolayer is washed with PBS and lysed for RNA or protein extraction.
4. Gene Expression Analysis (RT-qPCR):
-
RNA Extraction: Total RNA is isolated from the lysed cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for host genes (e.g., POLR2A, MAN2A2), viral genes (e.g., NP, HA, PA), and a housekeeping gene (e.g., GAPDH) for normalization. The relative changes in gene expression are calculated using the ΔΔCt method.[4]
Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantitative analysis of this compound in plant extracts or formulations, based on established methods for eleutherosides.
1. Sample Preparation:
-
Extraction: A dried, powdered sample of Eleutherococcus senticosus root or stem is extracted with a solvent such as methanol or 70% ethanol, often using ultrasonication to improve efficiency.
-
Filtration: The resulting extract is filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. Chromatographic Conditions:
-
System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) is typically used.[7]
-
Mobile Phase: A gradient elution is employed using a mixture of (A) an acidified aqueous solution (e.g., 0.5% aqueous phosphoric acid) and (B) acetonitrile.[7]
-
A typical gradient might run from 10% B to 30% B over 20 minutes.[8]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: Detection is typically set around 220 nm or 265 nm.[7][9]
3. Quantification:
-
Standard Curve: A calibration curve is generated by injecting known concentrations of a purified this compound standard.
-
Analysis: The peak area of this compound in the sample chromatogram is compared against the standard curve to determine its concentration in the original sample.
Conclusion and Future Directions
Preliminary investigations into this compound reveal a promising bioactive compound with potent anti-influenza activity, mediated through the modulation of host cellular machinery. Its role in downregulating inflammatory chemokines further enhances its therapeutic potential. However, the current body of research is limited. Future studies should focus on:
-
In Vivo Validation: Translating the in vitro antiviral findings into animal models of influenza infection to assess efficacy, pharmacokinetics, and safety.
-
Mechanism of Action: Further elucidating the precise molecular interactions between Ele-B1 and host factors like POLR2A and the N-glycosylation pathway.
-
Broader Bioactivity Screening: Investigating other potential therapeutic applications, particularly in relation to its anti-inflammatory and anti-stress properties, and clearly delineating its activities from those of other eleutherosides.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues of Ele-B1 to optimize its bioactivity and drug-like properties.
This technical guide consolidates the existing foundational knowledge on this compound, providing a platform from which the scientific and drug development communities can launch more advanced and comprehensive investigations.
References
- 1. The Monographs: Eleuthero - Adaptogens in Medical Herbalism [adaptogensbook.com]
- 2. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. examine.com [examine.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Eleutheroside B1: A Technical Review for Drug Discovery and Development
Abstract
Eleutheroside B1, a prominent phenylpropanoid glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive review of the current understanding of this compound's effects on various physiological systems. We delve into its neuroprotective, anti-inflammatory, cardiovascular, metabolic, and anti-cancer properties, presenting key quantitative data from preclinical studies in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined to facilitate reproducibility and further investigation. Furthermore, this guide employs Graphviz visualizations to elucidate the complex signaling pathways and experimental workflows associated with this compound's mechanisms of action, offering a valuable resource for researchers, scientists, and professionals engaged in drug development.
Introduction
Eleutherococcus senticosus, commonly known as Siberian Ginseng, has a long history of use in traditional medicine for its adaptogenic properties, enhancing resistance to stress and improving overall vitality. The primary bioactive constituents responsible for these effects are a group of compounds known as eleutherosides. Among them, this compound (also known as syringin) has emerged as a molecule of significant therapeutic potential. Its diverse pharmacological activities, ranging from neuroprotection to metabolic regulation, position it as a compelling candidate for the development of novel therapeutics for a variety of pathological conditions. This whitepaper aims to consolidate the existing preclinical data on this compound, providing a detailed technical overview for the scientific community.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various preclinical models, suggesting its potential in the management of neurodegenerative diseases and acute brain injury.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of several key signaling pathways, primarily focused on combating oxidative stress, inflammation, and apoptosis.
-
JAK2/STAT3 Pathway: this compound has been shown to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[1][2] Over-activation of this pathway is implicated in neuronal damage through the promotion of inflammation and oxidative stress. By downregulating the phosphorylation of JAK2 and STAT3, this compound mitigates these detrimental effects.[1][2]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is a crucial pathway for promoting cell survival and proliferation. Evidence suggests that this compound can activate this pathway, thereby inhibiting apoptosis and protecting neurons from various insults.
-
SIRT1/PGC-1α Pathway: Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) are key regulators of mitochondrial biogenesis and cellular stress resistance. This compound is thought to activate this pathway, enhancing mitochondrial function and protecting against oxidative damage in neuronal cells.
References
Eleutheroside B1: A Technical Guide to its Natural Occurrence and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, chemically known as isofraxidin-7-O-glucoside (also referred to as calycanthoside), is a significant bioactive compound belonging to the coumarin glycoside class.[1] It is often studied in the context of the phytochemistry of Eleutherococcus senticosus (syn. Acanthopanax senticosus), commonly known as Siberian ginseng.[1] It is crucial to distinguish this compound from Eleutheroside B (syringin), as they belong to different chemical classes—coumarins and phenylpropanoid glycosides, respectively—though they are often investigated together.[2] This guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of this compound.
Natural Occurrence and Distribution
This compound is primarily isolated from plants of the Eleutherococcus genus, which are native to Northeast Asia, including China, Korea, Russia, and Japan.[3]
Primary Plant Source:
-
Eleutherococcus senticosus (Siberian Ginseng): This is the most well-documented source of this compound.[1] The plant is an adaptogenic herb from the Araliaceae family, and its roots, stems, leaves, and fruits are used in traditional medicine.[3]
Other Potential Sources: While E. senticosus is the principal source, the aglycone of this compound, isofraxidin, is found in other genera such as Fraxinus and Artemisia.[4][5] For instance, a derivative, isofraxidin 7-O-(6'-O-p-coumaroyl)-β-glucopyranoside, has been isolated from Artemisia capillaris.[6][7]
Distribution within the Plant: this compound is distributed throughout the Eleutherococcus senticosus plant, with varying concentrations in different organs. It has been identified in the stems, roots, and leaves.[3][8] Interestingly, one study noted that the accumulation of this compound was significantly higher in E. senticosus plants that had a low content of Eleutheroside B (syringin).[8]
Quantitative Data
The concentration of this compound can vary significantly based on the plant part, geographical location, and the specific plant chemotype. The following table summarizes quantitative data from cited literature.
| Plant Species | Plant Part | Concentration | Reference |
| Acanthopanax senticosus | Stem | 0.02 mg/g | [3] |
| Acanthopanax senticosus HARMS (ASH) | Extract | 95.2 mg/100 g (0.952 mg/g) | [9] |
| Eleutherococcus senticosus | Leaves | Found to be a relevant constituent in metabolomic analysis, but specific quantity not stated. | [8] |
Experimental Protocols
The extraction, isolation, and quantification of this compound involve multi-step procedures.
Extraction
A common method for extracting this compound and other glycosides from plant material is solvent extraction.
-
Objective: To extract a broad range of phytochemicals, including this compound, from dried plant material.
-
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., stems, roots) and grind it into a fine powder.
-
Extraction Solvent: Use 70-75% ethanol as the solvent.[10]
-
Procedure:
-
Macerate or reflux the powdered plant material with the solvent. For example, reflux 5.0 kg of dried leaves with 70% ethanol three times, for 2 hours each time.[10]
-
Alternatively, use ultrasonic-assisted extraction to improve efficiency.
-
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.[10]
-
Purification and Isolation
The crude extract can be further purified to isolate this compound.
-
Objective: To separate this compound from other compounds in the crude extract.
-
Protocol:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and finally n-butanol. Eleutherosides are typically enriched in the n-butanol fraction.[10]
-
Macroporous Resin Chromatography: Subject the n-butanol fraction to a macroporous adsorption resin column (e.g., AB-8 or HPD100C).[10][11]
-
Column Chromatography: For further purification, use silica gel or reversed-phase (e.g., ODS C18) column chromatography with appropriate solvent systems.[3][10]
-
Quantification using UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly sensitive and specific method for quantifying this compound.
-
Objective: To accurately determine the concentration of this compound in an extract.
-
Protocol:
-
Chromatographic System: UPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., 4000 QTRAP).[10]
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 mm × 100 mm).[8][10]
-
Mobile Phase: A gradient elution using acetonitrile with 0.1% formic acid (Solvent A) and water with 0.1% formic acid (Solvent B).[10]
-
Gradient Program (Example):
-
0–1 min, 2% A
-
1–3 min, 2%–10% A
-
3–5 min, 10%–20% A
-
Continue gradient to elute the compound of interest.[10]
-
-
Flow Rate: 0.3 - 0.4 mL/min.[10]
-
Detection: Negative electrospray ionization (ESI⁻) mode using Multiple Reaction Monitoring (MRM).[10]
-
Mass Spectrometry Parameters: Optimize parameters such as ion spray voltage, temperature, and collision energy for the specific transition of this compound.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Biosynthesis of this compound
This compound, a coumarin glycoside, is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to form the coumarin scaffold (isofraxidin), which is then glycosylated.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Experimental Workflow for Analysis
The following diagram illustrates a typical workflow for the extraction, purification, and quantification of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
References
- 1. Isofraxidin-7-glucoside - Wikipedia [en.wikipedia.org]
- 2. Eleutheroside - Wikipedia [en.wikipedia.org]
- 3. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Characterization of Isofraxidin 7- O-(6'- O- p-Coumaroyl)- β-glucopyranoside from Artemisia capillaris Thunberg: A Novel, Nontoxic Hyperpigmentation Agent That Is Effective In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Eleutheroside B1: A Technical Guide to its Mechanisms of Action in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eleutheroside B1 (Ele-B1), a primary active phenylpropanoid glycoside derived from Eleutherococcus senticosus (Siberian Ginseng), has emerged as a promising neuroprotective agent.[1][2][3][4][5] Extensive preclinical research demonstrates its efficacy in mitigating neuronal damage through a multi-targeted approach, primarily centered on combating oxidative stress, neuroinflammation, and apoptosis. This technical guide synthesizes the current understanding of Ele-B1's molecular mechanisms, presenting key signaling pathways, quantitative data from pivotal studies, and detailed experimental protocols. The evidence collectively underscores Ele-B1's potential as a therapeutic candidate for various neurological disorders by modulating the JAK2/STAT3, Nrf2/HO-1, and PI3K/Akt signaling pathways.
Core Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through three interconnected core mechanisms: potent anti-oxidative action, significant anti-inflammatory activity, and robust anti-apoptotic effects.
2.1 Anti-Oxidative Stress
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is a key pathological feature of many neurodegenerative diseases. Ele-B1 counteracts oxidative stress through a dual approach:
-
Direct Radical Scavenging: Ele-B1 possesses the ability to directly scavenge free radicals, thereby reducing cellular damage.[6]
-
Upregulation of Endogenous Antioxidant Systems: More significantly, Ele-B1 activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Ele-B1 appears to facilitate the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.[7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of protective genes, including HO-1 and NAD(P)H quinone oxidoreductase 1 (NQO1), which collectively enhance the cell's capacity to neutralize ROS.[7][8][9]
2.2 Anti-Neuroinflammation
Chronic neuroinflammation contributes significantly to neuronal death and cognitive decline.[6] Ele-B1 demonstrates powerful anti-inflammatory properties by:
-
Inhibiting Pro-inflammatory Cytokine Production: It significantly reduces the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]
-
Modulating Inflammatory Signaling Pathways: A primary mechanism for its anti-inflammatory effect is the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2] By preventing the phosphorylation and subsequent activation of JAK2 and STAT3, Ele-B1 halts the downstream signaling cascade that promotes inflammatory responses and ROS production.[1][2]
2.3 Anti-Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurological conditions. Ele-B1 protects neurons from apoptosis by:
-
Activating Pro-Survival Signaling: It promotes the activation of the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[7] Activated Akt is a critical mediator of cell survival that phosphorylates and inactivates several pro-apoptotic targets.
-
Regulating Apoptotic Proteins: By activating pro-survival pathways and reducing oxidative stress, Ele-B1 modulates the expression of key apoptosis-regulating proteins. This includes upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins such as Bax and caspases.[10]
Key Signaling Pathways
The neuroprotective effects of this compound are orchestrated through the modulation of several critical intracellular signaling pathways.
3.1 The JAK2/STAT3 Pathway
The over-activation of the JAK2/STAT3 pathway is strongly linked to neuroinflammation and oxidative stress in neurological disorders.[1][2] Inflammatory stimuli trigger this pathway, leading to the production of more inflammatory factors and ROS, creating a damaging positive feedback loop. Ele-B1 acts as a direct inhibitor of this pathway, significantly downregulating the phosphorylation of both JAK2 and STAT3. This inhibition is a cornerstone of its anti-inflammatory and antioxidant effects.[3]
Caption: Ele-B1 inhibits the JAK2/STAT3 pathway to reduce inflammation.
3.2 The Nrf2/HO-1 Pathway
The Keap1/Nrf2/ARE pathway is the master regulator of the cellular antioxidant response.[9] Ele-B1 promotes the nuclear translocation of Nrf2, which subsequently binds to the ARE and initiates the transcription of antioxidant enzymes like HO-1 and NQO1.[7][8] This enhances the neuron's intrinsic ability to combat oxidative stress, thereby reducing lipid peroxidation and protecting against ROS-induced damage.
Caption: Ele-B1 activates the Nrf2/HO-1 antioxidant defense pathway.
3.3 The PI3K/Akt Pathway
The PI3K/Akt pathway is a central signaling nexus for promoting cell survival, growth, and proliferation while inhibiting apoptosis.[11] Ele-B1 has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[7] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins (like Bad or GSK-3β), thereby preventing the initiation of the apoptotic cascade and promoting neuronal survival.
Caption: Ele-B1 promotes neuronal survival via the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biomarkers of neuroprotection as reported in preclinical studies.
Table 1: Effects of this compound on Oxidative Stress Markers
| Biomarker | Model System | Ele-B1 Treatment | Result | Reference |
|---|---|---|---|---|
| ROS | HACE Rat Model | 50 & 100 mg/kg | Significant reduction in ROS fluorescence intensity | [1][2] |
| MDA | HACE Rat Model | 50 & 100 mg/kg | Dose-dependent decrease in malondialdehyde levels | [1][2] |
| GSH | HACE Rat Model | 50 & 100 mg/kg | Dose-dependent increase in glutathione levels | [1][2] |
| ROS | MPTP-treated PC-12 cells | Medium & High Conc. | Significant decrease in intracellular ROS levels |[8] |
Table 2: Effects of this compound on Pro-inflammatory Cytokines
| Cytokine | Model System | Ele-B1 Treatment | Result | Reference |
|---|---|---|---|---|
| IL-1β | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue | [1][2] |
| IL-6 | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue | [1][2] |
| TNF-α | HACE Rat Model | 50 & 100 mg/kg | Significant dose-dependent decrease in brain tissue |[1][2] |
Table 3: Effects of this compound on Key Signaling Proteins
| Protein | Model System | Ele-B1 Treatment | Result | Reference |
|---|---|---|---|---|
| p-JAK2 | HACE Rat Model | 100 mg/kg | Significant downregulation of protein expression | [3] |
| p-STAT3 | HACE Rat Model | 100 mg/kg | Significant downregulation of protein expression | [3] |
| Nrf2 | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression | [8] |
| NQO1 | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression | [8] |
| CytC | MPTP-treated PC-12 cells | Medium & High Conc. | Upregulation of protein expression (indicative of mitochondrial integrity) |[8] |
Table 4: Effects of this compound on Cholinergic System Markers
| Marker | Model System | Ele-B1 Treatment | Result | Reference |
|---|---|---|---|---|
| Acetylcholine | Aged Rat Model | 200 mg/kg | Significantly increased content in hippocampal homogenates | [12] |
| Choline | Aged Rat Model | 200 mg/kg | Reduced content in hippocampal homogenates | [12] |
| Cholinesterase | Aged Rat Model | 200 mg/kg | Attenuated activity in hippocampal homogenates |[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from studies on Ele-B1's neuroprotective effects.
5.1 In Vivo Model: High-Altitude Cerebral Edema (HACE)
-
Grouping and Dosing: Rats are pre-treated with vehicle, Ele-B1 (e.g., 50 and 100 mg/kg), or a positive control like Dexamethasone (4 mg/kg) via intraperitoneal injection or oral gavage for a set number of days.[1][2][3][4][5]
-
Induction of HACE: Animals are placed in a hypobaric hypoxia chamber to simulate the environment at a high altitude (e.g., 6,000 m) for a specified duration (e.g., 48 hours).[1][2]
-
Outcome Measures:
-
Brain Water Content: Measured to assess cerebral edema.[2]
-
Histopathology: Brain tissues (cortex, hippocampus) are collected, fixed, and stained with Hematoxylin and Eosin (H&E) for morphological changes and Nissl staining for neuronal survival.[3]
-
Biochemical Assays: Brain homogenates are used for ELISA to quantify levels of IL-1β, IL-6, and TNF-α.[1][2] Kits are used to measure ROS, MDA, and GSH levels.[1][2]
-
Western Blot: Protein extracts from brain tissue are analyzed for the expression levels of key signaling proteins like p-JAK2, JAK2, p-STAT3, STAT3, HIF-1α, and AQP4.[3]
-
Caption: A typical experimental workflow for in vivo HACE studies.
5.2 In Vitro Model: MPTP-Induced Parkinson's Disease Model
-
Cell Line: PC-12 cells (pheochromocytoma of the rat adrenal medulla).
-
Grouping and Treatment: Cells are divided into groups: control, MPTP-only (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), and MPTP + various concentrations of Eleutheroside E (a structurally similar compound, protocols are analogous for Ele-B1).[8] Cells are pre-treated with Eleutheroside for a period (e.g., 2 hours) before the addition of MPTP to induce neuronal damage.
-
Outcome Measures:
-
Cell Viability: Assessed using CCK-8 or MTT assays.[8]
-
Apoptosis Rate: Quantified using flow cytometry with Annexin V/PI staining.[8]
-
Mitochondrial Membrane Potential (MMP): Measured using fluorescent probes like JC-1 via flow cytometry.[8]
-
Intracellular ROS: Detected using probes like DCFH-DA.[8]
-
Western Blot: Cell lysates are analyzed for protein expression of Nrf2, NQO1, and Cytochrome C (CytC).[8]
-
5.3 Western Blotting Protocol
-
Protein Extraction: Brain tissues or cell pellets are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-JAK2, Nrf2, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an ECL detection reagent and imaged. Densitometry analysis is performed to quantify protein levels, normalized to a loading control like β-actin or GAPDH.[3]
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through well-defined molecular mechanisms. Its ability to concurrently inhibit the JAK2/STAT3 inflammatory pathway while activating the Nrf2/HO-1 antioxidant and PI3K/Akt survival pathways presents a compelling multi-target strategy for treating complex neurological diseases. The quantitative data consistently show a dose-dependent reduction in oxidative stress, neuroinflammation, and neuronal death in relevant preclinical models.
While the current evidence is promising, further research is required.[6] Future investigations should focus on:
-
Elucidating Precise Molecular Interactions: Identifying the direct binding targets of Ele-B1 within these signaling cascades.
-
Long-term Efficacy and Safety: Conducting long-term studies in chronic neurodegenerative disease models to assess sustained efficacy and safety.[6]
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of Ele-B1, particularly its ability to efficiently cross the blood-brain barrier.
-
Clinical Translation: Designing and conducting well-controlled human clinical trials to validate these preclinical findings.
References
- 1. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model (2024) | Yacong He [scispace.com]
- 5. [PDF] Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model | Semantic Scholar [semanticscholar.org]
- 6. What Scientific Studies Support Eleutheroside Bâs Cognitive Benefits? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 7. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Eleutheroside E on an MPTP-Induced Parkinson’s Disease Cell Model and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Anti-inflammatory Properties of Eleutheroside B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eleutheroside B1, also known as Syringin, is a principal active phenylpropanoid glycoside isolated from Eleutherococcus senticosus (Siberian Ginseng). Traditionally valued for its adaptogenic properties, recent preclinical research has illuminated its significant anti-inflammatory and neuroprotective potential.[1][2][3] This technical guide provides an in-depth review of the foundational research concerning the anti-inflammatory mechanisms of this compound. It details the key signaling pathways modulated by the compound, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elicit these findings. The primary mechanism of action explored herein involves the inhibition of the JAK2/STAT3 signaling pathway, leading to a downstream reduction in pro-inflammatory cytokine production and oxidative stress.[1] This document serves as a comprehensive resource for researchers engaged in the exploration of novel anti-inflammatory therapeutics.
Core Anti-inflammatory Mechanisms and Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades. The most well-documented pathway for this compound is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Evidence also suggests modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, although these are more broadly associated with the entire Eleutherococcus senticosus extract.
Inhibition of the JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 pathway is a critical regulator of inflammatory responses.[1] Upon stimulation by inflammatory signals, JAK2 becomes activated and phosphorylates STAT3. This phosphorylation event causes STAT3 to dimerize and translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including various cytokines.[1]
Foundational research demonstrates that this compound directly interferes with this cascade. In a rat model of high-altitude cerebral edema (HACE), a condition characterized by severe neuroinflammation, pre-treatment with this compound significantly downregulated the expression of JAK2/STAT3-related proteins.[1] By inhibiting the activation of this pathway, this compound effectively suppresses the subsequent production of inflammatory cytokines and reduces oxidative stress.[1]
Modulation of NF-κB and MAPK Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory process, controlling the expression of a wide array of inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[4][5][6] While direct evidence specifically for this compound is still emerging, studies on the broader Eleutherococcus senticosus extract and related eleutherosides (like Eleutheroside E) show significant inhibition of these pathways.[5][7][8] It is hypothesized that this compound contributes to the overall anti-inflammatory effect of the extract by suppressing the activation of key proteins in these cascades, such as IκBα phosphorylation (in the NF-κB pathway) and the activation of JNK and ERK (in the MAPK pathway).[5][8]
Quantitative Data Presentation
The anti-inflammatory efficacy of this compound has been quantified in several preclinical models. The following tables summarize key data points from published research.
Table 1: In Vivo Reduction of Pro-inflammatory Cytokines in Rat Brain Tissue [1]
This table presents data from a study on a rat model of high-altitude cerebral edema, where this compound was administered intraperitoneally for 3 days prior to inducing hypoxia. Cytokine levels were measured via ELISA.
| Cytokine | HACE Model Group (pg/mg protein) | This compound (50 mg/kg) (pg/mg protein) | This compound (100 mg/kg) (pg/mg protein) | % Reduction (at 100 mg/kg) |
| IL-1β | ~180 | ~105 | ~80 | ~55.6% |
| TNF-α | ~240 | ~140 | ~110 | ~54.2% |
| IL-6 | ~300 | ~180 | ~125 | ~58.3% |
Data are approximated from graphical representations in He et al., 2024.[1]
Table 2: In Vitro IC50 Values for Cytochrome P450 Inhibition [9][10]
This table shows the half-maximal inhibitory concentration (IC50) of this compound against specific CYP450 enzymes in rat liver microsomes. While not a direct measure of anti-inflammatory action, it is relevant for drug development, indicating a weak potential for drug-drug interactions.[9][10]
| Enzyme | Substrate | IC50 (μM) | Inhibition Type |
| CYP2E1 | Chlorzoxazone | 193.20 | Mixed |
| CYP2C9 | Tolbutamide | 595.66 | Not Determined |
| CYP2D6 | Dextromethorphan | No effect | N/A |
| CYP3A4 | Testosterone | No effect | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe key experimental protocols used to evaluate the anti-inflammatory properties of this compound.
In Vivo Model: Hypoxia-Induced Neuroinflammation
This protocol, adapted from He et al. (2024), is designed to assess the protective effects of this compound against neuroinflammation in a rat model of high-altitude cerebral edema (HACE).[1]
-
1. Animals: Male Sprague-Dawley rats (220-250g) are used. Animals are housed under standard conditions with free access to food and water.
-
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., normal saline).
-
Rats are divided into groups: Sham, HACE Model, this compound (50 mg/kg), this compound (100 mg/kg), and a positive control (e.g., Dexamethasone 4 mg/kg).[1]
-
Treatments are administered via intraperitoneal injection once daily for 3 consecutive days.[1]
-
-
3. Induction of HACE:
-
On the third day, 1 hour after the final drug administration, rats (excluding the Sham group) are placed in a hypobaric hypoxia chamber.
-
The chamber environment is simulated to an altitude of 6,000 meters for 24 hours to induce HACE.[1]
-
-
4. Sample Collection and Analysis:
-
Following the hypoxia exposure, rats are anesthetized and euthanized.
-
Brain tissues (cortex and hippocampus) are rapidly excised.
-
One portion is fixed in 4% paraformaldehyde for histopathology (H&E and Nissl staining).[1]
-
Another portion is homogenized for biochemical analysis. Supernatant is collected after centrifugation.
-
ELISA: Levels of IL-1β, IL-6, and TNF-α in the brain homogenate are quantified using commercial ELISA kits.[1]
-
Western Blot: Protein expression of p-JAK2, JAK2, p-STAT3, and STAT3 is analyzed to assess pathway inhibition.[1]
-
In Vitro Model: LPS-Induced Inflammation in Macrophages
This is a representative protocol for assessing the direct anti-inflammatory effects of this compound on immune cells, based on standard methodologies.[4][8]
-
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
2. Treatment:
-
Cells are seeded in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability/NO assays).
-
After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
-
3. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to the media at a final concentration of 1 µg/mL to induce an inflammatory response. A control group receives no LPS.
-
Cells are incubated for a specified period (e.g., 30 minutes for pathway analysis, 24 hours for cytokine/NO measurement).
-
-
4. Analysis:
-
Nitric Oxide (NO) Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
ELISA: Levels of secreted TNF-α and IL-6 in the supernatant are quantified by ELISA.
-
Western Blot: Cell lysates are collected to analyze the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) pathways.[8]
-
Conclusion and Future Directions
The foundational research on this compound clearly establishes its potential as a potent anti-inflammatory agent. Its ability to significantly inhibit the JAK2/STAT3 signaling pathway provides a specific molecular mechanism for its observed effects on cytokine production and neuroinflammation.[1] While its role in modulating the NF-κB and MAPK pathways is strongly suggested by studies on its parent extract, further investigation using the isolated compound is warranted to fully delineate its mechanism of action. The quantitative data, though preliminary, are promising and support continued development. Future research should focus on expanding the range of inflammatory models, establishing a comprehensive pharmacokinetic and safety profile, and exploring its efficacy in chronic inflammatory conditions. The detailed protocols provided herein offer a solid foundation for researchers to build upon this promising body of work.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Calming the Storm: Natural Immunosuppressants as Adjuvants to Target the Cytokine Storm in COVID-19 [frontiersin.org]
- 7. Eleutheroside E ameliorates arthritis severity in collagen-induced arthritis mice model by suppressing inflammatory cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academy.miloa.eu [academy.miloa.eu]
- 9. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Eleutheroside B and Eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on the Anti-Viral Efficacy of Eleutheroside B1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside B1, a natural coumarin compound, has demonstrated notable anti-viral activity, particularly against the influenza A virus. Initial research indicates that its efficacy is rooted in the modulation of host cellular pathways rather than direct action on viral components. This technical guide synthesizes the foundational studies on this compound's anti-viral properties, presenting quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The primary mechanism appears to involve the targeting of the host's RNA polymerase II subunit A (POLR2A) and interference with N-glycan biosynthesis, both of which are critical for successful viral replication. Furthermore, this compound has been observed to modulate host immune responses by affecting chemokine signaling and cytokine-cytokine receptor interactions. This document aims to provide a comprehensive overview for researchers and professionals in drug development exploring novel anti-viral therapeutic strategies.
Quantitative Anti-Viral Efficacy Data
Initial in vitro studies have established the inhibitory concentration of this compound against human influenza A virus. The key quantitative data from these studies are summarized in the table below.
| Compound | Virus | Cell Line | Assay | IC50 | Cytotoxicity | Reference |
| This compound | Human Influenza A Virus (A/PR/8/34/H1N1) | A549 (Human Lung Epithelial Cells) | Plaque Reduction Assay | 64-125 µg/ml | Low | [1][2] |
Table 1: In Vitro Anti-Viral Activity of this compound
Proposed Mechanism of Action and Signaling Pathways
The anti-viral activity of this compound is believed to be multifactorial, primarily targeting host cellular machinery that the influenza virus hijacks for its replication. The proposed mechanisms are visualized in the signaling pathway diagram below.
The primary proposed mechanisms include:
-
Inhibition of POLR2A: this compound is suggested to target the host's RNA polymerase II subunit A (POLR2A). The influenza virus relies on a "cap-snatching" mechanism for its transcription, where it cleaves the 5' caps of host pre-mRNAs and uses them as primers. This process is dependent on the host's POLR2A. By interfering with POLR2A, this compound likely hinders viral mRNA synthesis.[1][3]
-
Disruption of N-Glycan Biosynthesis: The compound has been shown to affect the N-glycan biosynthesis pathway.[1] Viral envelope glycoproteins, such as hemagglutinin and neuraminidase, require proper N-glycosylation for correct folding, trafficking, and function. Disruption of this process can lead to non-functional viral proteins and a reduction in infectious virion production.
-
Modulation of Immune Signaling: this compound has been observed to downregulate the expression of several chemokine genes.[2] This suggests that it may also exert its anti-viral effect by modulating the host's immune response, potentially reducing the inflammation associated with influenza virus infection.[3]
Experimental Protocols
The following section details the key experimental methodologies employed in the initial studies of this compound's anti-viral efficacy.
Cell Culture and Virus
-
Cell Line: A549 human lung adenocarcinoma epithelial cells were used as the host cells for influenza virus infection.[1]
-
Virus Strain: The influenza A/Puerto Rico/8/34 (H1N1) strain was utilized for the infection studies.[1]
In Vitro Anti-viral Assay
-
Cell Seeding: A549 cells are seeded in appropriate culture plates and grown to a confluent monolayer.
-
Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza A/PR/8/34/H1N1 virus.
-
Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are treated with varying concentrations of this compound. A concentration of 100 µg/ml has been used in mechanistic studies.[1]
-
Incubation: The treated and control plates are incubated at 37°C in a 5% CO2 environment for a specified period (e.g., 24-48 hours).
-
Quantification of Viral Inhibition: The anti-viral effect is quantified using methods such as plaque reduction assays to determine the IC50 value.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and untreated virus-infected A549 cells.[1]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR is performed using specific primers for host genes (e.g., POLR2A, MAN2A2) and viral genes (e.g., PA, PB1, PB2, HA) to quantify their relative expression levels.[3]
Transcriptomic Analysis (RNA-Sequencing)
-
Sample Preparation: RNA is extracted from different experimental groups: uninfected A549 cells, influenza virus-infected A549 cells, and influenza virus-infected A549 cells treated with this compound.[1]
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared and sequenced using a high-throughput sequencing platform.[1]
-
Data Analysis: The sequencing data is analyzed to identify differentially expressed genes (DEGs) between the different conditions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and pathways affected by this compound treatment.[1]
Experimental and Analytical Workflow
The overall workflow for investigating the anti-viral efficacy and mechanism of this compound is depicted below.
Conclusion and Future Directions
Initial studies provide compelling evidence for the anti-viral efficacy of this compound against influenza A virus. The proposed mechanism, centered on the modulation of host cellular pathways essential for viral replication, presents a promising avenue for the development of host-directed anti-viral therapies. Such therapies may have a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and its putative targets, such as POLR2A.
-
Expanding the evaluation of this compound's efficacy against a broader range of influenza strains, including clinically relevant and drug-resistant variants.
-
Conducting in vivo studies to assess the therapeutic potential and pharmacokinetic properties of this compound in animal models of influenza infection.
-
Investigating the potential for synergistic effects when combined with existing anti-viral agents.
This technical guide provides a foundational understanding of the initial research on this compound's anti-viral properties, offering a valuable resource for the scientific community to build upon in the quest for novel and effective anti-viral treatments.
References
The Biosynthesis of Eleutheroside B1 in Eleutherococcus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, also known as syringin, is a phenylpropanoid glycoside and one of the major bioactive compounds found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). This compound, along with other eleutherosides, is credited with the adaptogenic, anti-inflammatory, and neuroprotective properties of the plant. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of this valuable natural product and for ensuring the quality and consistency of herbal preparations. This technical guide provides an in-depth overview of the proposed biosynthesis of this compound, supported by quantitative data, detailed experimental protocols, and a visual representation of the metabolic pathway.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which is ubiquitous in higher plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce sinapyl alcohol, the direct precursor of this compound. The final step is a glycosylation reaction. Recent metabolome and transcriptome analyses of E. senticosus have elucidated the likely sequence of enzymatic steps and the genes involved.[1]
The proposed pathway can be summarized as follows:
-
Deamination of L-phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.
-
Hydroxylation of Cinnamic Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to produce p-coumaric acid.
-
Activation of p-Coumaric Acid: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Hydroxylation and Methylation Steps: A series of hydroxylation and O-methylation reactions, catalyzed by enzymes such as p-Coumarate 3-Hydroxylase (C3H) , Caffeoyl-CoA O-Methyltransferase (CCoAOMT) , Ferulate 5-Hydroxylase (F5H) , and Caffeic Acid O-Methyltransferase (COMT) , convert p-coumaroyl-CoA through intermediates like caffeoyl-CoA, feruloyl-CoA, and 5-hydroxyferuloyl-CoA to ultimately form sinapoyl-CoA.
-
Reduction to Sinapyl Aldehyde and Alcohol: The CoA-ester is then reduced in two steps. First, Cinnamoyl-CoA Reductase (CCR) reduces sinapoyl-CoA to sinapaldehyde. Subsequently, Cinnamyl Alcohol Dehydrogenase (CAD) reduces sinapaldehyde to sinapyl alcohol.
-
Glycosylation of Sinapyl Alcohol: In the final step, a UDP-glycosyltransferase (UGT) transfers a glucose moiety from UDP-glucose to sinapyl alcohol, forming this compound (syringin).
A visual representation of this pathway is provided below.
Caption: Proposed Biosynthesis Pathway of this compound in Eleutherococcus species.
Quantitative Data
Quantitative analysis of metabolites in high- and low-Eleutheroside B1 producing E. senticosus plants has provided insights into the regulation of the pathway. The data presented below is synthesized from metabolomic studies.
Table 1: Relative Abundance of Key Metabolites in High vs. Low this compound Producing E. senticosus
| Metabolite | Relative Abundance (High-Producer) | Relative Abundance (Low-Producer) | Fold Change (High/Low) |
| Cinnamic Acid | 1.25 | 1.00 | 1.25 |
| p-Coumaric Acid | 1.32 | 1.00 | 1.32 |
| Caffeic Acid | 1.18 | 1.00 | 1.18 |
| Ferulic Acid | 1.45 | 1.00 | 1.45 |
| Sinapic Acid | 2.10 | 1.00 | 2.10 |
| Sinapyl Aldehyde | 2.54 | 1.00 | 2.54 |
| Sinapyl Alcohol | 2.89 | 1.00 | 2.89 |
| This compound | 3.15 | 1.00 | 3.15 |
Note: Data is presented as a normalized relative abundance for illustrative purposes, based on trends reported in the literature. Actual values can be found in the cited research.
Table 2: Enzyme Kinetic Parameters (Representative Data from Other Plant Species)
Specific enzyme kinetic data for the this compound pathway in Eleutherococcus species is currently limited in the public domain. The following table presents representative kinetic parameters for key enzymes from other plant species to provide a general understanding of their catalytic efficiencies.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 1.5 nkat/mg |
| C4H | Sorghum bicolor | Cinnamic Acid | 3.6 | 12.3 nmol/min/mg |
| 4CL | Arabidopsis thaliana | p-Coumaric Acid | 432 | 100 nkat/mg |
Note: These values are for enzymes from different plant species and may not directly reflect the kinetics in Eleutherococcus. They are provided for comparative purposes.
Experimental Protocols
Extraction and Quantification of this compound and Precursors by UPLC-MS/MS
This protocol outlines a general method for the extraction and analysis of phenylpropanoids from Eleutherococcus leaf tissue.
a. Sample Preparation and Extraction
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing an internal standard (e.g., umbelliferone at 10 µg/mL).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.
b. UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-12 min: 2-50% B
-
12-15 min: 50-98% B
-
15-17 min: 98% B
-
17-17.1 min: 98-2% B
-
17.1-20 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in both positive and negative modes.
-
Quantification: Generate a standard curve for this compound and other available precursors using authentic standards.
Transcriptome Analysis of Genes in the this compound Pathway
This protocol provides a general workflow for RNA extraction and subsequent transcriptomic analysis.
a. RNA Extraction (Modified Trizol Method) [2][3]
-
Grind ~100 mg of frozen Eleutherococcus leaf tissue in liquid nitrogen to a fine powder.
-
Add 1 mL of Trizol reagent and 0.1% (v/v) β-mercaptoethanol to the powdered tissue and vortex thoroughly.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
b. Library Preparation and Sequencing
-
Use a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) to prepare the sequencing library from high-quality total RNA.
-
Perform RNA sequencing on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.
c. Bioinformatic Analysis
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome or a de novo assembled transcriptome of E. senticosus.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Identify differentially expressed genes (DEGs) between high- and low-Eleutheroside B1 producing plants using packages like DESeq2 or edgeR.
-
Perform functional annotation and pathway analysis of the DEGs.
Conclusion
The biosynthesis of this compound in Eleutherococcus species is a complex, multi-step process originating from the phenylpropanoid pathway. While the general enzymatic steps have been proposed based on metabolomic and transcriptomic data, further research is needed to fully characterize the enzymes involved, including their specific kinetic properties within Eleutherococcus. The protocols provided in this guide offer a starting point for researchers aiming to investigate this pathway further, with the ultimate goal of enhancing the production of this medicinally important compound through biotechnological approaches.
References
- 1. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved Trizol method for extracting total RNA from Eleutherococcus senticosus (Rupr. & Maxim.) Maxim leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleutheroside B1: A Technical Whitepaper on its Functions in Traditional Chinese Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eleutheroside B1, a prominent active lignan glycoside from Eleutherococcus senticosus (Siberian Ginseng), has a rich history of use in Traditional Chinese Medicine (TCM) for its adaptogenic and therapeutic properties. This technical guide provides an in-depth analysis of the pharmacological functions of this compound, with a focus on its anti-inflammatory, neuroprotective, and antioxidant activities. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by this compound. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering insights into the mechanisms of action and therapeutic potential of this compound.
Introduction: Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, Eleutherococcus senticosus, known as "Cì Wǔ Jiā" (刺五加), is valued for its ability to tonify the spleen and kidney, replenish qi, and calm the shen (spirit).[1] It is traditionally used to combat fatigue, enhance physical endurance, and improve mental clarity.[2][3] this compound, as one of its principal active constituents, is considered a key contributor to these therapeutic effects, which are now being elucidated through modern pharmacological research.[4]
Pharmacological Functions and Mechanisms of Action
Modern research has identified several key pharmacological functions of this compound, primarily revolving around its anti-inflammatory, neuroprotective, and antioxidant properties. These effects are mediated through the modulation of specific intracellular signaling pathways.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory activity in various preclinical models.[4][5] This is primarily achieved through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
One of the central mechanisms of this compound's anti-inflammatory action is the inhibition of the JAK2/STAT3 signaling pathway .[6][7][8] Over-activation of this pathway is implicated in numerous inflammatory conditions. This compound has been shown to downregulate the phosphorylation of both JAK2 and STAT3, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[6][7][8]
Neuroprotective Effects
This compound exhibits notable neuroprotective properties, which are attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and modulate neuronal signaling pathways.[6][9]
Studies have shown that this compound can protect neurons from damage induced by various stressors.[6] This neuroprotection is linked to its anti-inflammatory actions via the JAK2/STAT3 pathway, as well as its influence on other critical neuronal survival pathways such as the PI3K/Akt signaling pathway . The PI3K/Akt pathway is crucial for promoting cell survival, growth, and proliferation in neurons.[10][11][12] Activation of this pathway by this compound can lead to the inhibition of apoptotic processes and enhancement of neuronal resilience.
Antioxidant Effects
The antioxidant activity of this compound is a cornerstone of its therapeutic potential, contributing significantly to its anti-inflammatory and neuroprotective functions. It combats oxidative stress by both directly scavenging free radicals and by activating endogenous antioxidant defense systems.[6][9]
A key mechanism in its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[13][14][15] this compound has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes and a reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing levels of glutathione (GSH).[6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound.
Table 1: In Vivo Anti-inflammatory and Antioxidant Effects of this compound in a Rat Model of High-Altitude Cerebral Edema [6][7][8]
| Parameter | Control Group | Model Group | This compound (50 mg/kg) | This compound (100 mg/kg) |
| IL-1β (pg/mg protein) | Normal | Increased | Significantly Reduced | More Significantly Reduced |
| IL-6 (pg/mg protein) | Normal | Increased | Significantly Reduced | More Significantly Reduced |
| TNF-α (pg/mg protein) | Normal | Increased | Significantly Reduced | More Significantly Reduced |
| ROS (fluorescence intensity) | Low | High | Significantly Reduced | More Significantly Reduced |
| MDA (nmol/mg protein) | Low | High | Significantly Reduced | More Significantly Reduced |
| GSH (μmol/g protein) | High | Low | Significantly Increased | More Significantly Increased |
Table 2: In Vitro Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated Macrophages
| Parameter | Control | LPS-Stimulated | This compound (Concentration) |
| Nitric Oxide (NO) Production | Baseline | Markedly Increased | Dose-dependent Inhibition |
| Prostaglandin E2 (PGE2) Production | Baseline | Markedly Increased | Dose-dependent Inhibition |
Note: Specific concentrations and percentage inhibitions from in vitro studies require direct consultation of the cited literature for precise values.
Key Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the functions of this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the concentration of this compound in plant extracts or biological samples.
-
Methodology:
-
Sample Preparation: Extraction of this compound from the matrix using a suitable solvent (e.g., methanol or ethanol).
-
Chromatographic System: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a small percentage of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound to quantify the amount in the samples.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).
-
Incubation: The cells are incubated with LPS for a period (e.g., 24 hours) to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[1][16][17][18][19]
-
Data Analysis: The reduction in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates the inhibitory effect.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., JAK2, STAT3, Akt, Nrf2).
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[6]
-
Neuroprotection Assessment: Morris Water Maze
-
Objective: To evaluate the effect of this compound on spatial learning and memory in rodent models of neurodegeneration.[20][21][22][23][24]
-
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
Data Analysis: Shorter escape latencies during training and more time spent in the target quadrant during the probe trial in the this compound-treated group compared to the control group indicate improved spatial learning and memory.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Traditional Chinese Medicine Therapeutics: An Overview of the Basics and Clinical Applications [mdpi.com]
- 4. Effects of Eleutheroside B and Eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternating current stimulation promotes neurite outgrowth and plasticity in neurons through activation of the PI3K/AKT signaling pathway: Neurite growth enhanced by alternating current stimulation via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | In vitro–In vivo Hybrid Approach for Studying Modulation of NRF2 in Immortalized Bovine Mammary Cells [frontiersin.org]
- 14. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. geriatri.dergisi.org [geriatri.dergisi.org]
- 23. m.youtube.com [m.youtube.com]
- 24. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Absorption, Distribution, Metabolism, and Excretion (ADME) of Eleutheroside B1
Introduction
Eleutheroside B1, a prominent phenylpropanoid glycoside, is a key bioactive constituent of Eleutherococcus senticosus (commonly known as Siberian Ginseng). This plant has a long history of use in traditional medicine for its purported adaptogenic and therapeutic properties, including anti-inflammatory, anti-cancer, and hypoglycemic effects[1]. A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacokinetics of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Absorption
The absorption of this compound following oral administration appears to be limited, though it is enhanced when administered as part of a whole plant extract compared to its isolated form.
1.1. Bioavailability
Studies in rats have determined the oral bioavailability of isolated Eleutheroside B to be relatively low, estimated at 3.30 ± 0.63%[2]. This suggests that a significant portion of the ingested compound may not reach systemic circulation in its intact form.
1.2. Pharmacokinetic Parameters
Following oral ingestion in rats, Eleutheroside B is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring in less than an hour. The maximum plasma concentration (Cmax) and the total systemic exposure (AUC) are notably higher when administered as a component of a water extract of Eleutherococcus, indicating that other constituents in the extract may enhance its absorption or protect it from pre-systemic metabolism[2].
Distribution
Once absorbed, Eleutheroside B distributes to various tissues.
2.1. Tissue Accumulation
Following injection in rats, Eleutheroside B has been detected in several organs, including the kidney, liver, and heart[2]. Further studies have confirmed its accumulation in the plasma, heart, kidney, and liver, with the highest concentrations observed in the liver and kidneys[3]. This distribution pattern suggests that these organs are central to the compound's metabolism and subsequent excretion[3].
Metabolism
This compound undergoes significant metabolism in vivo. The primary metabolic transformations involve deglycosylation followed by a series of Phase I and Phase II reactions.
3.1. Metabolic Pathways
The major metabolic processes identified for Eleutheroside B in rats include[4]:
-
Deglycosylation: The initial step involves the removal of the glucose moiety.
-
Phase I Reactions: The resulting aglycone undergoes demethylation, acetylation, and oxidation.
-
Phase II Reactions: The modified compounds are then subject to glucuronidation, a common pathway to increase water solubility and facilitate excretion.
A study utilizing high-resolution mass spectrometry successfully identified a total of 11 metabolites in the plasma of rats after oral administration of an Acanthopanax senticosus extract[4].
3.2. Enzymatic Interactions
In vitro studies using rat liver microsomes have investigated the potential of Eleutheroside B to interact with major cytochrome P450 (CYP450) enzymes. The findings indicate that Eleutheroside B exhibits weak, mixed-type inhibition of CYP2E1 and CYP2C9[5][6]. It does not appear to affect the activity of CYP2D6 and CYP3A4[5][6]. These results suggest a potential for herb-drug interactions with substrates of CYP2C9 and CYP2E1[5][6].
Excretion
The primary organs of accumulation, the liver and kidneys, are also the main routes of elimination for Eleutheroside B and its metabolites[3]. This implies that both renal and biliary excretion pathways are significant for its clearance from the body.
Quantitative Data Summary
The following tables summarize the key quantitative ADME data for this compound based on available preclinical studies.
Table 1: Pharmacokinetic Parameters of Eleutheroside B in Rats Following Oral Administration [2]
| Parameter | Isolated Eleutheroside B | Eleutheroside B (in Water Extract) |
| Tmax (hours) | 0.45 ± 0.112 | 0.583 ± 0.144 |
| Cmax (µg/L) | 78.25 ± 15.80 | 97.75 ± 12.64 |
| Half-life (t1/2) (hours) | 1.47 - 2.03 | Not Reported |
| AUC0-∞ (µg·h/L) | 130.19 ± 34.54 | 193.89 ± 55.46 |
Table 2: In Vitro Inhibition of Rat Cytochrome P450 Enzymes by Eleutheroside B [5]
| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) |
| CYP2E1 | Mixed | 193.20 | 183.95 |
| CYP2C9 | Weak | 595.66 | Not Reported |
| CYP2D6 | No effect | - | - |
| CYP3A4 | No effect | - | - |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the ADME of this compound.
6.1. In Vivo Pharmacokinetic Analysis
-
Animal Model: Male Wistar rats are typically used.
-
Administration: this compound, either as a pure compound or as part of a plant extract, is administered orally (p.o.) via gavage.
-
Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples undergo protein precipitation, often with methanol or acetonitrile, followed by centrifugation to remove proteins.
-
Analytical Method: The concentration of this compound in the plasma is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (LC-MS/MS) detection[7]. A C18 column is commonly used with a gradient elution of acetonitrile and water[7].
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
6.2. Metabolite Identification
-
Animal Model and Dosing: Rats are administered an oral dose of the Eleutherococcus senticosus extract.
-
Sample Collection: Blood is collected and plasma is prepared as described above.
-
Analytical Method: Plasma samples are analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS)[4]. This high-resolution technique allows for the accurate mass measurement of parent drug and potential metabolites.
-
Data Analysis: Metabolite structures are elucidated by comparing their mass fragmentation patterns with that of the parent compound and by consulting literature on related compounds[4].
6.3. In Vitro Cytochrome P450 Inhibition Assay
-
System: Rat liver microsomes are used as the source of CYP450 enzymes.
-
Incubation: Microsomes are incubated with a phosphate buffer, a specific probe substrate for each CYP isoform (e.g., tolbutamide for CYP2C9, chlorzoxazone for CYP2E1), an NADPH-generating system (to initiate the enzymatic reaction), and varying concentrations of this compound[5][6].
-
Reaction Termination: The reaction is stopped after a specific incubation time by adding a cold organic solvent like acetonitrile.
-
Quantification: The mixture is centrifuged, and the supernatant is analyzed by a validated HPLC method to quantify the formation of the metabolite from the probe substrate[5][6].
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control (without inhibitor). IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kinetic parameters like Ki are determined using Lineweaver-Burk or Dixon plots[5].
Mandatory Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Proposed metabolic pathway for this compound in vivo.
Caption: Workflow for an in vitro CYP450 inhibition assay.
References
- 1. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of eleutheroside B and eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Eleutheroside B and Eleutheroside E on activity of cytochrome P450 in rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Eleutheroside B1 Extraction from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, a phenylpropanoid glycoside found in plants of the Eleutherococcus genus, particularly Eleutherococcus senticosus (Siberian ginseng), is a compound of growing interest for its potential pharmacological activities. As research into its therapeutic benefits expands, standardized and efficient extraction and quantification methods are crucial. These application notes provide detailed protocols for the extraction of this compound from plant materials, primarily based on established methods for the closely related and more extensively studied compound, Eleutheroside B. The protocols are designed to be adaptable for various laboratory settings, from initial screening to larger-scale extraction for further research and development.
Data Presentation: Quantitative Analysis of Eleutheroside Extraction
The following tables summarize quantitative data from various studies on the extraction of Eleutheroside B and E, which can serve as a valuable reference for optimizing this compound extraction.
Table 1: Comparison of Different Extraction Methods for Eleutherosides
| Extraction Method | Plant Material | Solvent | Key Parameters | Eleutheroside B Yield (mg/g) | Eleutheroside E Yield (mg/g) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | E. senticosus rhizomes | 0.3% Tween 80 | 200 W, 30 min, 20 mL/g | - | - | [1] |
| Ultrasound-Assisted Enzymatic Extraction (UAEE) | A. sessiliflorus stem | 61% Ethanol | 59 °C, 57 min, 39:1 liquid-solid ratio | 1.518 | 1.192 | [2] |
| Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE) | Radix A. senticosus | [C4mim]Br solution | 30 min | - | - | [3] |
| Reflux Extraction | A. divaricatus and A. koreanum | 50% MeOH | 3 x 100 mL | 2.466 - 7.360 (total B & E) | - | [4][5] |
| Reflux Extraction | Acanthopanax species bark | 70% MeOH | 60 min, 20 mL/g | - | - | [6] |
| Enzyme-Assisted Extraction | A. senticosus | 70% Ethanol | Novozyme 33095, 80°C, 5 h, 1:6 ratio | Yield increased by 25% | Yield increased by 29% | [7] |
Table 2: Influence of Plant Part and Cultivation on Eleutheroside Content
| Plant Species | Plant Part | Cultivation/Condition | Total Eleutheroside B & E Content (mg/g) | Reference |
| A. divaricatus | Upper Part (Ps-1) | N-2P-K fertilizer | - | [4] |
| A. divaricatus | Lower Part (Ps-5) | N-2P-K fertilizer | - | [4] |
| A. koreanum | Upper Part (Ps-1) | 2N-2P-2K fertilizer | - | [4] |
| A. koreanum | Lower Part (Ps-5) | 2N-2P-2K fertilizer | - | [4] |
| A. divaricatus | Upper & Lower Parts | 30 cm pinching | 6.301 - 6.827 | [4] |
| A. divaricatus | Upper & Lower Parts | 60 cm pinching | 7.858 - 11.506 | [4] |
| A. koreanum | Upper & Lower Parts | 30 cm pinching | 4.439 - 7.847 | [4] |
| A. koreanum | Upper & Lower Parts | 60 cm pinching | 3.886 - 4.161 | [4] |
Experimental Protocols
The following are detailed protocols for common and effective methods for extracting eleutherosides. These can be adapted for the specific extraction of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Eleutherococcus senticosus roots, stems, or leaves)
-
Extraction solvent (e.g., 70% ethanol, 50% methanol)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel (e.g., flask or beaker)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction:
-
Place the powdered sample into a 250 mL flask.
-
Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 200 W.
-
Extract for 35 minutes at a controlled temperature of 55°C.[8]
-
-
Filtration:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
-
Solvent Evaporation:
-
Combine the filtrate and the washings.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C until the solvent is completely removed.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as column chromatography with macroporous resins (e.g., AB-8) or silica gel.
-
-
Quantification:
-
Dissolve a known amount of the dried extract in the HPLC mobile phase.
-
Analyze the sample using a validated HPLC method (see Protocol 3) to determine the yield of this compound.
-
Protocol 2: Reflux Extraction of this compound
Reflux extraction is a conventional method that involves heating the solvent with the plant material to boiling and condensing the vapor back into the mixture. It is a simple and widely used technique.
Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% methanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Analytical balance
-
HPLC system
Procedure:
-
Sample Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction:
-
Place the sample in a 250 mL round-bottom flask.
-
Add 200 mL of 70% methanol (solid-to-liquid ratio of 1:20 g/mL).[6]
-
Attach the reflux condenser to the flask and ensure a continuous flow of cold water through the condenser.
-
Heat the mixture to boiling using a heating mantle and maintain a gentle reflux for 60 minutes.[6]
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove the plant debris.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator under vacuum at a temperature below 60°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be purified using column chromatography as described in Protocol 1.
-
-
Quantification:
-
Prepare the extract for HPLC analysis as described in Protocol 1 and quantify the this compound content.
-
Protocol 3: HPLC Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation and quantification of this compound in plant extracts. The following is a general method that can be optimized for specific laboratory conditions.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
A typical gradient might be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: 220 nm or 206 nm.
-
Injection Volume: 10 µL.[4]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
-
Calculation:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Calculate the yield of this compound as mg per gram of the initial dried plant material.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction, purification, and quantification of this compound from plant material.
Caption: General workflow for this compound extraction.
Signaling Pathway
Eleutheroside B has been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the JAK2/STAT3 signaling pathway.[2][3] This pathway is a critical regulator of cytokine signaling and cellular responses.
Caption: Inhibition of the JAK2/STAT3 pathway by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Eleutheroside B1 in Complex Matrices by UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, also known as syringin, is a key bioactive phenylpropanoid glycoside found in plants of the Eleutherococcus genus, most notably Eleutherococcus senticosus (Siberian ginseng). It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and adaptogenic effects. Accurate and sensitive quantification of this compound in complex matrices such as herbal supplements, raw plant materials, and biological fluids is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic mechanisms. This application note provides a detailed protocol for the robust and sensitive analysis of this compound using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).
Analytical Method Overview
This method utilizes the high separation efficiency of UPLC and the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The protocol is applicable to various complex sample types, with specific sample preparation procedures provided for herbal supplements and plasma.
Key Analytical Parameters
| Parameter | Description |
| Compound | This compound (Syringin) |
| Formula | C₁₇H₂₄O₉ |
| Molecular Weight | 372.37 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 371.1 [M-H]⁻ |
| Product Ion (Q3) - Quantifier | m/z 209.1 |
| Product Ion (Q3) - Qualifier | m/z 194.1 (suggested) |
Quantitative Data Summary
The following tables summarize the quantitative performance of the UPLC-MS/MS method for this compound in different matrices as reported in various studies.
Table 1: Method Validation Parameters in Dietary Supplements
| Parameter | Result | Citation |
| Linearity Range | 10 - 1,000 µg/L | [1] |
| Limit of Detection (LOD) | 3 µg/L | [1] |
| Limit of Quantification (LOQ) | 10 µg/L | [1] |
| Intra-day Precision (%RSD) | < 4% | [1] |
| Inter-day Precision (%RSD) | < 6% | [1] |
| Recovery | 91.5 - 103.6% | [1] |
Table 2: Method Validation Parameters in Rat Plasma
| Parameter | Result | Citation |
| Linearity Range | 1 - 2,000 ng/mL | [2][3][4] |
| Limit of Quantification (LOQ) | 1 ng/mL | [2][3][4] |
| Intra-day Precision (%RSD) | < 12% | [2][3][4] |
| Inter-day Precision (%RSD) | < 12% | [2][3][4] |
| Accuracy (RE) | -2.80 to 5.70% | [2][3][4] |
| Recovery | > 80% | [2][3][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Powdered Herbal Supplements
This protocol is based on ultrasonic-assisted extraction, which is efficient for solid matrices.[5][6][7]
Materials:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh 0.5 g of the powdered herbal supplement into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40 kHz.[8]
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
Protocol 2: Extraction of this compound from Plasma
This protocol utilizes protein precipitation, a common and effective method for cleaning up biological fluid samples.[2][3][4]
Materials:
-
Methanol (LC-MS grade, ice-cold)
-
Internal Standard (IS) solution (e.g., Polygonin in methanol)
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g and 4°C
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution.
-
Add 250 µL of ice-cold methanol to precipitate proteins.[9]
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Operating Conditions
UPLC System:
-
Column: ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm) or equivalent[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 35°C[1]
-
Injection Volume: 2 µL[1]
-
Gradient Program:
Time (min) %A %B 0.0 98 2 0.5 98 2 3.5 25 75 4.5 2 98 5.0 2 98 5.1 98 2 | 6.0 | 98 | 2 |
Mass Spectrometer (Triple Quadrupole):
-
Ionization: ESI Negative[1]
-
IonSpray Voltage: -4500 V[1]
-
Temperature: 550°C[1]
-
Curtain Gas: 10 psi[1]
-
Ion Source Gas 1: 55 psi[1]
-
Ion Source Gas 2: 55 psi[1]
-
MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | L/min) | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (Quantifier) | 371.1 | 209.1 | -80 | -25 | | this compound (Qualifier) | 371.1 | 194.1 | -80 | -35 |
Note: Declustering Potential and Collision Energy values are starting points and should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: General workflow for UPLC-MS/MS analysis of this compound.
This compound and the JAK2/STAT3 Signaling Pathway
Caption: this compound inhibits the pro-inflammatory JAK2/STAT3 pathway.
References
- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a protein precipitation extraction method [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the In Vitro Antioxidant Activity of Eleutheroside B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, a phenylpropanoid glycoside, is a bioactive compound found in plants of the Eleutherococcus genus, commonly known as Siberian ginseng. Traditionally, these plants have been used for their adaptogenic properties, enhancing resistance to stress and fatigue. Recent scientific interest has focused on the antioxidant potential of its constituents. Eleutheroside B, also known as syringin, has demonstrated various pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant activity of this compound.
The antioxidant activity of a compound can be evaluated through various mechanisms, including direct radical scavenging and cellular antioxidant effects. This document will cover key in vitro assays to assess these mechanisms for this compound:
-
Direct Radical Scavenging Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
-
Cell-Based Assay:
-
Cellular Antioxidant Activity (CAA) Assay
-
These assays provide a comprehensive profile of the antioxidant potential of this compound, from its ability to neutralize free radicals directly to its effects within a cellular context.
Data Presentation
Quantitative data on the direct radical scavenging activity of pure this compound is limited in publicly available literature. Some studies suggest that the direct radical scavenging activity of Eleutheroside B is less potent compared to other eleutherosides, such as Eleutheroside E1.[5] However, its antioxidant effects are also attributed to its influence on cellular signaling pathways. The following tables summarize the available data for Eleutheroside B (Syringin) and related compounds for comparative purposes.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 / EC50 (µg/mL) | Molar Concentration (mM) | Reference Compound |
| Eleutheroside E1 | 37.03 | 0.063 | Ascorbic Acid (41.0 µg/mL) |
| E. lasiogyne extract | 170 | - | - |
| E. giraldii extract | 180 | - | - |
| Eleutheroside B | Weak activity reported | - | - |
Note: IC50/EC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µg/mL) | Reference Compound |
| Eleutheroside E1 | 18 | - |
| E. senticosus extract | 25.4 | - |
Note: IC50 is the concentration of the compound required to scavenge 50% of the ABTS radical cations.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Activity (µg/mL) | Reference Compound |
| Eleutheroside E1 | 73.5 | - |
Note: The value represents the concentration required for a specific absorbance change, indicating reducing power.
Table 4: Cellular Antioxidant Activity (CAA)
| Compound | EC50 (µM) | Cell Line |
| Quercetin (Reference) | ~50 | Caco-2 |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of this compound and the positive control (ascorbic acid) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions in the chosen solvent.
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control (Trolox) to the wells.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula provided in the DPPH assay section.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant measure of antioxidant activity.
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or other radical initiator
-
Quercetin (positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound or quercetin (positive control) in treatment medium for 1 hour.
-
Add DCFH-DA solution (final concentration 25 µM) to the cells and incubate for 1 hour.
-
Wash the cells with PBS to remove the compound and DCFH-DA that have not been taken up by the cells.
-
Add AAPH solution (final concentration 600 µM) to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as the percentage reduction of AUC in the presence of the antioxidant compared to the control (cells treated with AAPH only). CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Signaling Pathways
Eleutheroside B has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like Eleutheroside B, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's capacity to combat oxidative stress.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is a key signaling cascade involved in inflammation and cellular stress. Aberrant activation of this pathway can contribute to oxidative stress. Eleutheroside B has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating this pathway. By inhibiting the JAK2/STAT3 pathway, Eleutheroside B can reduce the production of pro-inflammatory cytokines and reactive oxygen species, thus contributing to its overall antioxidant and anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syringin - Wikipedia [en.wikipedia.org]
- 5. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Eleutheroside B1 in Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell-based models to investigate the anti-inflammatory properties of Eleutheroside B1, a key bioactive compound isolated from Eleutherococcus senticosus (Siberian ginseng). The following protocols and data summaries are intended to facilitate the design and execution of experiments aimed at elucidating the mechanisms of action of this compound in inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. This compound has emerged as a compound of interest due to its potential anti-inflammatory and antiviral activities.[1] Preclinical studies, primarily in vitro, suggest that eleutherosides can modulate inflammatory responses by affecting cytokine production and inhibiting key inflammatory mediators.[2] This document outlines detailed protocols for assessing the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage model, a widely accepted method for mimicking inflammation in vitro.[3][4][5]
Key Experimental Parameters
The murine macrophage cell line RAW 264.7 is a suitable and commonly used model for studying inflammation.[6][7] Inflammation is typically induced by treatment with LPS, a component of the outer membrane of Gram-negative bacteria.[3][4][5] The anti-inflammatory effects of this compound are then evaluated by measuring its ability to counteract the effects of LPS.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. The data presented are hypothetical and intended for illustrative purposes.
Table 1: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.0 |
| This compound | 10 | 98 ± 4.5 |
| This compound | 25 | 97 ± 5.2 |
| This compound | 50 | 95 ± 4.8 |
| This compound | 100 | 93 ± 5.5 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Control | - | 5 ± 1.2 |
| LPS (1 µg/mL) | - | 100 ± 8.0 |
| LPS + this compound | 10 | 85 ± 7.5 |
| LPS + this compound | 25 | 65 ± 6.2 |
| LPS + this compound | 50 | 40 ± 5.1 |
| LPS + this compound | 100 | 25 ± 4.3 |
Table 3: Reduction of Reactive Oxygen Species (ROS) by this compound
| Treatment | Concentration (µM) | ROS Levels (% of LPS Control) |
| Control | - | 8 ± 2.1 |
| LPS (1 µg/mL) | - | 100 ± 9.5 |
| LPS + this compound | 10 | 90 ± 8.3 |
| LPS + this compound | 25 | 70 ± 7.1 |
| LPS + this compound | 50 | 45 ± 5.9 |
| LPS + this compound | 100 | 30 ± 4.8 |
Table 4: Downregulation of Pro-inflammatory Cytokines by this compound
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| Control | - | 10 ± 2.5 | 8 ± 1.9 | 12 ± 3.1 |
| LPS (1 µg/mL) | - | 100 ± 10.2 | 100 ± 9.8 | 100 ± 11.5 |
| LPS + this compound | 10 | 88 ± 9.1 | 92 ± 8.7 | 90 ± 9.5 |
| LPS + this compound | 25 | 68 ± 7.5 | 72 ± 6.9 | 70 ± 7.8 |
| LPS + this compound | 50 | 42 ± 5.3 | 48 ± 5.1 | 45 ± 6.2 |
| LPS + this compound | 100 | 28 ± 4.1 | 35 ± 4.5 | 30 ± 4.9 |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding LPS (final concentration of 1 µg/mL) to the cell culture medium.
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine and NO analysis).
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.[8][12]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[8][11]
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9][12]
Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite, in the cell culture supernatant.[6]
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
Protocol:
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess Reagent.[6]
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.[6][13]
-
Calculate the nitrite concentration using a standard curve generated with sodium nitrite.
Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay measures the intracellular levels of reactive oxygen species, which are often elevated during inflammation. The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14][15]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
Protocol:
-
After treatment, wash the cells twice with warm PBS.
-
Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[14][15][16]
-
Wash the cells twice with PBS to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[14][17]
Pro-inflammatory Cytokine Analysis (ELISA)
Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curves.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Involved in Inflammation
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, MAPK, and JAK/STAT pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: Key inflammatory signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.
Caption: General experimental workflow for cell-based assays.
Logical Relationship of Anti-inflammatory Mechanisms
This diagram illustrates the interconnectedness of the molecular events leading to the anti-inflammatory effects of this compound.
Caption: Logical flow of this compound's anti-inflammatory action.
References
- 1. Effect of this compound on non‑coding RNAs and protein profiles of influenza A virus‑infected A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Nitric Oxide Griess Assay [bio-protocol.org]
- 14. doc.abcam.com [doc.abcam.com]
- 15. bioquochem.com [bioquochem.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Neuroprotective Effects of Eleutheroside B1 in Animal Models
Introduction
Eleutheroside B1, a significant bioactive compound found in Eleutherococcus senticosus (Siberian ginseng), has drawn considerable interest for its potential neuroprotective properties.[1][2] This lignan glycoside, along with other eleutherosides like Eleutheroside B (also known as syringin) and E, is believed to contribute to the plant's traditional use for enhancing memory and combating fatigue.[3][4] Preclinical research utilizing animal models is crucial for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound against neurodegenerative conditions and brain injury. These models allow for the systematic study of cognitive function, cellular-level changes, and the molecular pathways modulated by the compound.[5][6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the neuroprotective effects of this compound using established in vivo models of neurodegeneration and cerebral ischemia.
Recommended Animal Models for Neuroprotection Studies
Selecting an appropriate animal model is critical for investigating specific aspects of neuroprotection. The following models are well-suited for evaluating the efficacy of this compound.
-
Chemically-Induced Neurotoxicity Model (Quinolinic Acid): This model is used to simulate excitotoxic neuronal death, a key feature in several neurodegenerative diseases.[4][8] Injecting the NMDA receptor agonist quinolinic acid into the hippocampus induces selective neuronal loss, particularly in the CA1 region, leading to learning and memory deficits.[4] This model is ideal for assessing compounds that protect against excitotoxicity and preserve cognitive function.
-
Hypoxia/Ischemia-Induced Injury Models: These models replicate the neuronal damage caused by reduced oxygen and blood supply to the brain, as seen in stroke or high-altitude cerebral edema (HACE).
-
High-Altitude Cerebral Edema (HACE) Rat Model: This model uses a hypobaric hypoxic chamber to simulate high-altitude conditions, leading to oxidative stress, neuroinflammation, and neuronal damage.[3][9] It is particularly useful for evaluating the anti-inflammatory and antioxidant effects of this compound.
-
Four-Vessel Occlusion (4-VO) Global Cerebral Ischemia Rat Model: This model induces transient global ischemia, causing significant damage to vulnerable neuronal populations, especially in the hippocampal CA1 region.[10] It is a robust model for studying delayed neuronal death and memory impairment following an ischemic event.[10]
-
Experimental Workflow and Protocols
A typical experimental workflow for evaluating a neuroprotective compound is outlined below.
References
- 1. What Scientific Studies Support Eleutheroside Bâs Cognitive Benefits? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. Anxiolytic Effects of Acanthopanax senticosus HARMS Occur via Regulation of Autonomic Function and Activate Hippocampal BDNF–TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivobiosystems.com [invivobiosystems.com]
- 6. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 7. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model [frontiersin.org]
- 10. Neuroprotective effects of Eleutherococcus senticosus bark on transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eleutheroside B1 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B1, also known as syringin, is a phenylpropanoid glycoside and a major active component isolated from the roots and stems of Acanthopanax senticosus (Siberian ginseng). Emerging research has highlighted its potential therapeutic applications in the field of neurodegenerative diseases. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound. The focus is on its application in Alzheimer's and Parkinson's disease models, with a note on the current research landscape regarding Huntington's disease.
This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its mechanism of action involves the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative disorders.
Application in Alzheimer's Disease Research
This compound has shown promise in preclinical models of Alzheimer's disease by improving learning and memory deficits. The proposed mechanism involves enhancing cholinergic neurotransmission and protecting neurons from amyloid-beta (Aβ)-induced toxicity.[4][5]
Quantitative Data Summary
| Parameter | Model | Treatment | Dosage/Concentration | Outcome | Reference |
| Behavioral | Quinolinic acid-induced aging rat model | Eleutheroside B (i.p.) | 100 mg/kg | Reduced escape latency in Morris water maze | [5] |
| 200 mg/kg | Further reduced escape latency in Morris water maze | [5] | |||
| Eleutheroside B (i.p.) | 100 mg/kg | Reduced number of errors in Morris water maze | [5] | ||
| 200 mg/kg | Further reduced number of errors in Morris water maze | [5] | |||
| Biochemical | Quinolinic acid-induced aging rat model | Eleutheroside B (i.p.) | 50, 100, 200 mg/kg | Dose-dependent increase in acetylcholine content in hippocampal homogenates | [5] |
| 50, 100, 200 mg/kg | Dose-dependent decrease in choline content in hippocampal homogenates | [5] | |||
| In Vitro | Aβ(25-35)-induced damage in rat cortical neurons | Eleutheroside B | Not specified | Protected against dendritic and axonal atrophy | [4] |
Experimental Protocols
This protocol is based on the methodology described by Huang et al. (2013).[5]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
-
Induction of aging and neurodegeneration via intracerebroventricular injection of quinolinic acid.
2. Treatment:
-
Prepare this compound solutions in sterile phosphate-buffered saline (PBS).
-
Administer this compound intraperitoneally (i.p.) daily for 4 weeks at doses of 50, 100, and 200 mg/kg body weight.
-
Include a vehicle control group (PBS) and a positive control group (e.g., an acetylcholinesterase inhibitor).
3. Behavioral Assessment (Morris Water Maze):
-
Perform the Morris water maze test during the final week of treatment to assess spatial learning and memory.
-
Record the escape latency (time to find the hidden platform) and the number of errors (incorrect quadrant entries).
4. Biochemical Analysis:
-
At the end of the treatment period, euthanize the animals and dissect the hippocampus.
-
Prepare hippocampal homogenates for the measurement of acetylcholine and choline levels using appropriate assay kits (e.g., ELISA).
5. Histological Analysis:
-
Perform hematoxylin and eosin (H&E) staining on brain sections to assess neuronal survival and morphology in the hippocampus.
Application in Parkinson's Disease Research
While direct studies on this compound in Parkinson's disease models are emerging, research on the closely related Eleutheroside E provides valuable insights. Eleutheroside E has demonstrated neuroprotective effects in an in vitro model of Parkinson's disease by mitigating mitochondrial dysfunction and oxidative stress.[3] Given their structural similarity, similar effects can be hypothesized for this compound.
Quantitative Data Summary
| Parameter | Model | Treatment | Concentration | Outcome | Reference |
| Cell Viability | MPTP-induced PC-12 cells | Eleutheroside E | 100 µmol/L | Increased cell viability | [3] |
| 300 µmol/L | Further increased cell viability | [3] | |||
| 500 µmol/L | Maximally increased cell viability | [3] | |||
| Mitochondrial Function | MPTP-induced PC-12 cells | Eleutheroside E | 300 µmol/L | Increased mitochondrial membrane potential | [3] |
| 500 µmol/L | Further increased mitochondrial membrane potential | [3] | |||
| Oxidative Stress | MPTP-induced PC-12 cells | Eleutheroside E | 300 µmol/L | Decreased intracellular ROS levels | [3] |
| 500 µmol/L | Further decreased intracellular ROS levels | [3] |
Experimental Protocols
This protocol is adapted from the methodology described for Eleutheroside E by a 2023 study.[3]
1. Cell Culture:
-
Culture PC-12 cells (a rat pheochromocytoma cell line) in appropriate media (e.g., DMEM supplemented with fetal bovine serum and horse serum).
2. Treatment:
-
Pre-treat PC-12 cells with varying concentrations of this compound (e.g., 100, 300, 500 µmol/L) for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
3. Cell Viability Assay (MTT Assay):
-
Following treatment, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is a measure of metabolic activity.
4. Measurement of Mitochondrial Membrane Potential (JC-1 Assay):
-
Use the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green.
5. Measurement of Intracellular Reactive Oxygen Species (ROS):
-
Utilize a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Application in Huntington's Disease Research
Currently, there is a notable lack of direct experimental research on the application of this compound in models of Huntington's disease. While the neuroprotective, anti-inflammatory, and antioxidant properties of this compound suggest potential therapeutic value, dedicated studies are required to investigate its effects on mutant huntingtin protein aggregation, striatal neuron viability, and behavioral outcomes in relevant in vitro and in vivo models of Huntington's disease.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways.
-
JAK2/STAT3 Pathway: this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, thereby reducing neuroinflammation and oxidative stress.[1][2][6][7]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade by this compound is associated with promoting neuronal survival and inhibiting apoptosis.[8]
-
Nrf2 Signaling: this compound can activate the Nrf2 signaling pathway, a key regulator of the antioxidant response, leading to the upregulation of protective enzymes and a reduction in oxidative damage.[4][8]
-
Neurotrophic Factor Regulation: Research suggests that Eleutheroside B may influence the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal growth, survival, and synaptic plasticity.[9][10]
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: In vivo experimental workflow for Alzheimer's disease model.
Caption: In vitro experimental workflow for Parkinson's disease model.
References
- 1. Neuroprotective effects of extract of Acanthopanax senticosus harms on SH-SY5Y cells overexpressing wild-type or A53T mutant α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of Eleutherococcus senticosus extracts on amyloid beta(25-35)-induced neuritic atrophy and synaptic loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. What Scientific Studies Support Eleutheroside Bâs Cognitive Benefits? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Expanding the Arsenal Against Huntington's Disease-Herbal Drugs and Their Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Oleuropein enhances proteasomal activity and reduces mutant huntingtin-induced cytotoxicity [frontiersin.org]
Standardized Methods for the Analysis of Eleutheroside B1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the standardized analysis of Eleutheroside B1, a significant bioactive compound found in species of the Eleutherococcus genus. The methodologies outlined below are compiled from validated analytical research to ensure accuracy, reproducibility, and reliability for quality control and research purposes.
Introduction
This compound, also known as isofraxidin-7-O-glucoside, is a phenylpropanoid compound that contributes to the therapeutic effects of Eleutherococcus senticosus (Siberian ginseng). Its accurate quantification is crucial for the standardization of raw materials and finished products. This document details a standardized High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Quantitative Data Summary
The following tables summarize the key validation parameters for the quantitative analysis of this compound using HPLC, compiled from various studies.
Table 1: HPLC Method Validation Parameters for Eleutheroside B Analysis
| Parameter | Result | Reference |
| Linearity Range (μg/mL) | 0.104 - 20.8 | [1] |
| Correlation Coefficient (r²) | 0.9999 | [1][2] |
| Average Recovery (%) | 97.68 - 103.39 | [1][3] |
| Precision (RSD, %) | < 3.3 | [3] |
| Limit of Detection (LOD) | 0.006–0.020 μg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.018–0.050 μg/mL | [4][5] |
Table 2: Comparative Chromatographic Conditions for Eleutheroside Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Diamonsil C18 (4.6 x 250 mm, 5 µm) | Discovery C18 (4.6 x 250 mm, 5 µm)[2] | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (10:90:0.01)[1] | Acetonitrile and Water (gradient)[2] | 0.5% Aqueous Phosphoric Acid and Acetonitrile (gradient)[6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2] | 1.0 mL/min[6] |
| Detection Wavelength | 344 nm[1] | 350 nm[2] | 220 nm[6] |
| Column Temperature | Not Specified | 25°C[2] | 25°C[6] |
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction (UAE)
This protocol describes an efficient method for extracting this compound from plant material.[3]
Materials and Reagents:
-
Dried and powdered plant material (e.g., Eleutherococcus senticosus roots)
-
1-Butyl-3-methylimidazolium bromide ([C4mim]Br) solution (as an ionic liquid solvent) or 70% Methanol
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 1.0 g of the powdered plant material into a suitable extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 70% methanol or an optimized ionic liquid solution).
-
Submerge the vessel in an ultrasonic bath and sonicate for 30 minutes.[3]
-
Centrifuge the resulting mixture to pellet the solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines the HPLC conditions for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Diamonsil C18 (4.6 x 250 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid in the ratio of 10:90:0.01 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 344 nm.[1]
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase to establish a calibration curve.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound analysis.
Logical Relationship of Method Validation
Caption: Key parameters for method validation.
References
- 1. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Eleutheroside B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutheroside B, a phenylpropanoid glycoside, is one of the primary active components isolated from Eleutherococcus senticosus (Siberian ginseng). It has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and immunomodulatory effects.[1][2] Recent studies have also highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects on various tumor cell lines.[3][4][5] The evaluation of Eleutheroside B's cytotoxic properties is a critical step in pre-clinical drug development.
These application notes provide detailed protocols for assessing the cytotoxic effects of Eleutheroside B on cancer cell lines. The described methods include the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.
Data Presentation
Table 1: Summary of Eleutheroside B Cytotoxicity Data (Hypothetical Data)
| Cell Line | Assay | Endpoint | Eleutheroside B Concentration (µM) | Result |
| A549 (Lung Carcinoma) | MTT | IC50 | 50 | 50% inhibition of cell viability |
| HCT-116 (Colon Carcinoma) | MTT | IC50 | 75 | 50% inhibition of cell viability |
| HeLa (Cervical Cancer) | LDH | % Cytotoxicity | 100 | 40% increase in LDH release |
| SMMC-7721 (Hepatoma) | Annexin V/PI | % Apoptosis | 100 | 35% of cells in early/late apoptosis |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HeLa, SMMC-7721)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Eleutheroside B (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Treatment: Prepare serial dilutions of Eleutheroside B in complete medium. Remove the old medium from the wells and add 100 µL of the Eleutheroside B dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Eleutheroside B concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of Eleutheroside B that inhibits 50% of cell growth).
-
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death.[11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Eleutheroside B
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully transfer a small aliquot (e.g., 2-5 µL) of the cell culture supernatant to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13][15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][15]
-
Stop Reaction: Add the stop solution from the kit to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting the background and comparing the treated samples to a maximum LDH release control.
Apoptosis Detection using Annexin V/PI Staining
The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[18]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Eleutheroside B
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Eleutheroside B for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[16]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Eleutheroside B cytotoxicity.
Putative Signaling Pathway for Eleutheroside B-Induced Apoptosis
Recent studies suggest that Eleutheroside B may induce apoptosis through the intrinsic mitochondrial pathway.[4] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases. Additionally, some evidence points towards the involvement of the JAK2/STAT3 signaling pathway in the broader pharmacological effects of Eleutheroside B, which could also play a role in its cytotoxic mechanism.[1]
Caption: Putative signaling pathways of Eleutheroside B.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Proliferative and Inhibitory Activity of Siberian ginseng (Eleutherococcus senticosus) Extract on Cancer Cell Lines; A-549, XWLC-05, HCT-116, CNE and Beas-2b -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. kumc.edu [kumc.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Analysis of Eleutheroside B1 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of Eleutheroside B1 using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and data acquisition are included, along with tabulated NMR data for reference.
Introduction
This compound, a phenylpropanoid glycoside, is one of the bioactive compounds found in plants of the Eleutherococcus genus, commonly known as Siberian ginseng. Its structural elucidation is crucial for understanding its biological activity and for quality control in herbal medicine and drug development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of natural products like this compound. This document outlines the standard procedures for acquiring and interpreting NMR data for its structural characterization.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated pyridine (C₅D₅N).
Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data of this compound in DMSO-d₆
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |
| Aglycone | ||
| 2 | 160.4 | |
| 3 | 112.9 | 6.31 (1H, d, J=9.5) |
| 4 | 144.9 | 7.91 (1H, d, J=9.5) |
| 4a | 112.4 | |
| 5 | 103.5 | 6.88 (1H, s) |
| 6 | 147.9 | |
| 7 | 145.7 | |
| 8 | 132.8 | |
| 8a | 140.2 | |
| 6-OCH₃ | 60.9 | 3.84 (3H, s) |
| 8-OCH₃ | 56.4 | 3.79 (3H, s) |
| Glucose Moiety | ||
| 1' | 100.2 | 5.09 (1H, d, J=7.5) |
| 2' | 73.2 | 3.45-3.55 (1H, m) |
| 3' | 76.6 | 3.45-3.55 (1H, m) |
| 4' | 70.0 | 3.15-3.25 (1H, m) |
| 5' | 77.2 | 3.15-3.25 (1H, m) |
| 6'a | 61.0 | 3.70-3.80 (1H, m) |
| 6'b | 3.55-3.65 (1H, m) |
Table 2: ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) Data of this compound in C₅D₅N [1]
| Position | ¹³C Chemical Shift (δc) in ppm | ¹H Chemical Shift (δH) in ppm (Multiplicity, J in Hz) |
| Aglycone | ||
| 2 | 160.4 | |
| 3 | 115.0 | 6.38 (1H, d, J=10) |
| 4 | 144.0 | 7.62 (1H, d, J=10) |
| 4a | 104.9 | |
| 5 | 115.3 | 6.82 (1H, s) |
| 6 | 143.6 | |
| 7 | 143.1 | |
| 8 | 143.1 | |
| 8a | 135.6 | |
| 6-OCH₃ | 61.7 | 4.15 (3H, s) |
| 8-OCH₃ | 56.7 | 3.73 (3H, s) |
| Glucose Moiety | ||
| 1' | 105.5 | 6.09 (1H, d, J=2) |
| 2' | 75.9 | |
| 3' | 78.4 | |
| 4' | 71.5 | |
| 5' | 79.2 | |
| 6' | 62.5 |
Note: Some proton signals for the glucose moiety in C₅D₅N were not explicitly assigned in the source and may be overlapped.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Purity : Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Commonly used solvents for natural products include methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and chloroform-d (CDCl₃). For this compound, DMSO-d₆ and C₅D₅N have been shown to be effective.
-
Sample Concentration : Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent.
-
NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400-600 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ) : 2-3 seconds.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 16-64 scans, depending on the sample concentration.
-
Spectral Width (SW) : 12-16 ppm.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2-5 seconds.
-
Number of Scans (NS) : 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width (SW) : 200-240 ppm.
2D NMR Experiments (for complete structural elucidation):
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the stereochemistry.
Workflow for Structural Analysis
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy.
Conclusion
The application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural characterization of this compound. The data and protocols presented in these notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and quality control, facilitating the unambiguous identification and further investigation of this important bioactive compound.
References
Application Notes and Protocols for Microwave-Assisted Extraction of Eleutheroside B1 from Eleutherococcus senticosus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eleutherococcus senticosus, commonly known as Siberian ginseng, is a valued medicinal plant in traditional medicine. Its therapeutic effects are largely attributed to a group of active compounds called eleutherosides. Among these, Eleutheroside B1 (also known as syringin) is a key bioactive constituent with demonstrated pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Microwave-Assisted Extraction (MAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. This method utilizes microwave energy to heat the solvent and plant matrix, leading to faster extraction times, reduced solvent consumption, and often higher extraction yields compared to traditional methods. These application notes provide a detailed protocol for the extraction of this compound from E. senticosus using MAE, along with relevant data and visualizations to guide researchers in their work.
Data Presentation
The following tables summarize quantitative data on the extraction of Eleutheroside B from Eleutherococcus senticosus using different advanced extraction techniques. It is important to note that while the focus of this document is Microwave-Assisted Extraction (MAE), publicly available research with specific, comparative data on MAE for Eleutheroside B is limited. Therefore, data from a combined microwave-ultrasound assisted extraction and a purely ultrasonic-assisted extraction are presented for comparative purposes.
Table 1: Comparison of Advanced Extraction Methods for Eleutheroside B from Eleutherococcus senticosus
| Extraction Method | Solvent System | Key Parameters | Eleutheroside B Yield (µg/g of dry material) | Source |
| Microwave-Ultrasound-Assisted Extraction | Deep Eutectic Solvent (betaine, triethanolamine, and MgCl2·6H2O) | Not specified | 174.82 | [1] |
| Ultrasonic-Assisted Extraction | 0.3% Tea Saponin Solution | Power: 250 W; Time: 40 min; Liquid-to-Solid Ratio: 20 mL/g | 1060 ± 40 | [2] |
Table 2: Optimal Conditions for Ultrasonic-Assisted Extraction of Eleutheroside B
This table provides a more detailed look at the optimized parameters for a successful ultrasonic-assisted extraction, which can serve as a starting point for developing a MAE protocol.
| Parameter | Optimal Value |
| Solvent | 0.3% Tea Saponin in Water |
| Liquid-to-Solid Ratio | 20 mL/g |
| Ultrasonic Power | 250 W |
| Extraction Time | 40 minutes |
| Yield of Eleutheroside B | 1.06 ± 0.04 mg/g |
Source:[2]
Experimental Protocols
This section outlines a detailed protocol for the microwave-assisted extraction of this compound from E. senticosus. The parameters are based on general principles of MAE for natural products and can be optimized further.
Materials and Equipment
-
Dried and powdered roots or rhizomes of Eleutherococcus senticosus (particle size < 0.5 mm)
-
Microwave extraction system (e.g., closed-vessel or open-vessel system)
-
Extraction solvent (e.g., 70% ethanol in deionized water)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis
-
This compound analytical standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glassware (beakers, flasks, etc.)
Protocol for Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Weigh 5.0 g of dried, powdered E. senticosus material and place it into a microwave extraction vessel.
-
Solvent Addition: Add 100 mL of 70% ethanol to the vessel, resulting in a liquid-to-solid ratio of 20:1 (mL/g).
-
Microwave Extraction:
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters. Based on general MAE protocols for phenolics, a starting point could be:
-
Microwave Power: 400 W
-
Extraction Time: 15 minutes
-
Temperature: 80°C (if temperature control is available)
-
-
Initiate the extraction process.
-
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol. The resulting aqueous extract can be lyophilized to obtain a dry powder.
-
Quantitative Analysis by HPLC:
-
Prepare a standard stock solution of this compound in methanol.
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
Dissolve a known amount of the dried extract in methanol to a specific concentration.
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions (example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Construct a calibration curve using the peak areas of the standard solutions.
-
Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted extraction and analysis of this compound.
Signaling Pathway
Eleutheroside B has been shown to exert neuroprotective effects by modulating specific signaling pathways. The diagram below illustrates the inhibitory effect of Eleutheroside B on the JAK2/STAT3 signaling pathway, which is implicated in neuroinflammation.
Conclusion
Microwave-assisted extraction is a promising green technology for the efficient extraction of this compound from Eleutherococcus senticosus. The provided protocol offers a robust starting point for researchers. Further optimization of MAE parameters, such as microwave power, extraction time, solvent composition, and liquid-to-solid ratio, can lead to improved extraction efficiency and higher yields of the target compound. The analytical method described allows for accurate quantification of this compound, which is crucial for quality control and the development of new therapeutic agents. The understanding of the molecular mechanisms of this compound, such as its interaction with the JAK2/STAT3 pathway, provides a scientific basis for its therapeutic applications.
References
- 1. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 2. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of Eleutheroside B1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Eleutheroside B1.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound after Initial Extraction.
-
Question: We are experiencing a significantly lower than expected yield of this compound in our crude extract before proceeding to purification. What could be the cause?
-
Answer: Low initial yield can stem from several factors related to the extraction process. Firstly, the choice of solvent and extraction method is critical. This compound, a glycoside, has moderate polarity. Using a solvent system with inappropriate polarity can lead to inefficient extraction. For instance, using a highly nonpolar solvent like hexane alone will result in poor extraction efficiency. Secondly, the extraction conditions such as temperature and time play a crucial role. Prolonged exposure to high temperatures can lead to the degradation of this compound. Lastly, the quality and preparation of the raw plant material can significantly impact the yield. Improper drying or storage can lead to enzymatic degradation of the target compound.
Solution Workflow:
Troubleshooting workflow for low initial yield.
Issue 2: Co-elution of Impurities with this compound during Column Chromatography.
-
Question: During column chromatography (e.g., silica gel or macroporous resin), we are observing significant overlap between the this compound peak and impurity peaks. How can we improve the separation?
-
Answer: Co-elution is a common challenge in the purification of natural products. Several factors can contribute to this issue. The stationary phase might not be providing sufficient selectivity for this compound and the impurities. The mobile phase composition is another critical factor; an inappropriate solvent gradient or isocratic elution system may not effectively resolve the compounds. Furthermore, column overloading can lead to band broadening and poor separation.
Solution Workflow:
Troubleshooting workflow for co-eluting impurities.
Issue 3: Poor Peak Shape and Resolution in Preparative HPLC.
-
Question: We are observing peak fronting, tailing, or broad peaks for this compound during preparative HPLC, leading to poor resolution and purity. What are the likely causes and solutions?
-
Answer: Poor peak shape in preparative HPLC can be attributed to several factors. Column overload is a primary suspect. Injecting too much sample can lead to peak distortion. The mobile phase composition, including the pH and ionic strength, can also affect peak shape, especially if the analyte has ionizable groups. Furthermore, issues with the column itself, such as a void at the column inlet or contamination, can cause these problems. The sample solvent may also be too strong, causing the sample to spread before it reaches the column.
Solution Workflow:
Troubleshooting workflow for poor HPLC peak shape.
Issue 4: Difficulty in Recrystallizing Purified this compound.
-
Question: After obtaining a seemingly pure fraction of this compound, we are struggling to induce crystallization. The product either remains an oil or precipitates as an amorphous solid. What can we do?
-
Answer: Recrystallization is highly dependent on the purity of the compound and the choice of solvent system. The presence of even small amounts of impurities can inhibit crystal formation. The solvent system must be carefully selected; an ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. The cooling rate also plays a significant role; slow cooling is generally preferred to allow for the formation of well-defined crystals.
Solution Workflow:
Troubleshooting workflow for recrystallization issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found with this compound?
-
A1: Common impurities co-extracted with this compound include other eleutherosides (such as Eleutheroside B and E), flavonoids, phenolic acids, and polysaccharides. The specific impurity profile can vary depending on the plant source and the initial extraction method used.
-
-
Q2: What is a suitable stationary phase for the column chromatography of this compound?
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A2: Macroporous resins, such as HPD-100, have been shown to be effective for the initial enrichment and purification of eleutherosides, including this compound. For finer purification, reversed-phase C18 silica gel is commonly used in both flash chromatography and preparative HPLC.
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-
Q3: What is a typical mobile phase for the preparative HPLC purification of this compound?
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A3: A common mobile phase for reversed-phase preparative HPLC of this compound is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. The gradient typically starts with a low percentage of acetonitrile and gradually increases.
-
-
Q4: How can I monitor the purity of this compound during the purification process?
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A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For more accurate purity assessment, analytical High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method. Purity can be determined by the relative peak area of this compound.
-
-
Q5: What are the stability considerations for this compound during purification?
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A5: this compound is susceptible to degradation under harsh pH conditions and at elevated temperatures. It is advisable to avoid strong acids or bases and prolonged heating during the purification process. Storing fractions and the purified compound at low temperatures and protected from light is also recommended to prevent degradation.
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Data Presentation
Table 1: Comparison of Different Purification Methods for Eleutherosides.
| Purification Method | Stationary Phase | Elution Solvent System | Purity Achieved | Recovery Rate | Reference |
| Macroporous Resin Chromatography | HPD-100 | Stepwise gradient of ethanol in water (e.g., 30%, 60%, 90%) | Enriched fraction | > 90% | [1] |
| Preparative HPLC | Reversed-phase C18 | Gradient of acetonitrile and water with 0.1% formic acid | > 98% | Variable, depends on loading | [2] |
| Recrystallization | - | Ethanol-water, Methanol-water | > 99% (from a pure fraction) | High | General Knowledge |
Experimental Protocols
Protocol 1: Purification of this compound using Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat the macroporous resin (e.g., HPD-100) by soaking it in ethanol for 24 hours, followed by washing with deionized water until the effluent is clear and neutral.
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Column Packing: Pack a glass column with the pre-treated resin to the desired bed volume.
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Equilibration: Equilibrate the packed column by passing 3-5 bed volumes of deionized water through it at a flow rate of 1-2 bed volumes per hour (BV/h).
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Sample Loading: Dissolve the crude extract containing this compound in deionized water and load it onto the column at a flow rate of 1-2 BV/h.
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Washing: Wash the column with 3-5 bed volumes of deionized water to remove unbound impurities like sugars and salts.
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Elution: Elute the bound compounds using a stepwise gradient of ethanol in water. For example:
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Elute with 30% ethanol to remove some polar impurities.
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Elute with 60% ethanol to collect the fraction containing this compound.
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Elute with 90% ethanol to regenerate the column.
-
-
Fraction Collection and Analysis: Collect fractions throughout the elution process and monitor them using TLC or analytical HPLC to identify the fractions rich in this compound.
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Pooling and Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
Protocol 2: Preparative HPLC Purification of this compound
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Sample Preparation: Dissolve the enriched fraction from the previous step in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm filter.
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Column: Use a preparative reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient Elution: Set up a linear gradient, for example:
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0-5 min: 10% B
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5-40 min: 10% to 50% B
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40-45 min: 50% to 90% B
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45-50 min: 90% B (column wash)
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50-55 min: 90% to 10% B (re-equilibration)
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Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
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Detection: Monitor the elution at a suitable wavelength for this compound (e.g., 265 nm).
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Fraction Collection: Collect fractions corresponding to the this compound peak.
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Purity Analysis and Concentration: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of this compound
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Solvent Selection: In a small test tube, test the solubility of a small amount of the purified this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and their mixtures). The ideal solvent or solvent system will dissolve the compound when hot but show low solubility at room temperature or upon cooling. An ethanol-water or methanol-water mixture is often a good starting point.
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Dissolution: In a flask, dissolve the purified this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool down slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator to induce crystallization.
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Crystal Collection: Once crystals have formed, collect them by vacuum filtration.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
References
Troubleshooting peak tailing in HPLC analysis of Eleutheroside B1.
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Eleutheroside B, with a specific focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. This can compromise the accuracy of integration and quantification. This guide provides a systematic approach to troubleshooting peak tailing in the analysis of Eleutheroside B.
Initial Assessment
Q1: Is the peak tailing observed for all peaks or only for the Eleutheroside B peak?
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All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself or a problem with the column that is not specific to the analyte.
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Only Eleutheroside B Peak: If only the Eleutheroside B peak is tailing, the problem is likely due to specific chemical interactions between Eleutheroside B and the stationary phase or mobile phase.
Troubleshooting System-Wide Peak Tailing
Q2: What are the common causes of peak tailing affecting all peaks?
Common causes for system-wide peak tailing include:
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Column Issues: A void at the column inlet, a partially blocked inlet frit, or contamination of the column packing material can distort the flow path and cause peaks to tail.[1][2][3]
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing.[4]
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Improper Injection: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
Q3: How can I troubleshoot system-wide peak tailing?
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Check for Column Voids/Blockages:
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Disconnect the column and check for any visible voids at the inlet.
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Reverse the column (if permitted by the manufacturer) and flush it with a strong solvent to try and dislodge any blockage on the inlet frit.[2]
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If the problem persists, replacing the column may be necessary.
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Minimize Extra-Column Volume:
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Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.
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-
Ensure Proper Sample Solvent:
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Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than or of similar strength to the mobile phase.
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Troubleshooting Eleutheroside B-Specific Peak Tailing
Eleutheroside B, also known as Syringin, is a phenolic glycoside.[5][6] Phenolic compounds can exhibit peak tailing due to secondary interactions with the stationary phase.
Q4: What are the likely chemical causes of peak tailing for Eleutheroside B?
The primary chemical cause of peak tailing for phenolic compounds like Eleutheroside B is the interaction of the phenolic hydroxyl group with active sites on the silica-based stationary phase.[7][8] These active sites are primarily residual silanol groups (Si-OH) on the silica surface.[4][8]
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Silanol Interactions: At a mid-range pH, the acidic silanol groups can be ionized (Si-O-), leading to strong secondary ionic interactions with the weakly acidic phenolic hydroxyl group of Eleutheroside B. This secondary retention mechanism can cause peak tailing.[4]
Q5: How can I mitigate peak tailing caused by silanol interactions with Eleutheroside B?
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Adjust Mobile Phase pH:
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Lower the pH: By lowering the pH of the mobile phase (typically to pH 2.5-3.5), the ionization of the residual silanol groups is suppressed.[2][9] This minimizes the secondary ionic interactions that cause peak tailing. An acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) is commonly added to the mobile phase.
-
Caution: Operating at a very low pH can damage the silica-based column. Always check the manufacturer's recommended pH range for your column.
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-
Use an End-Capped Column:
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Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2] Using a high-quality, well-end-capped C18 column can significantly reduce peak tailing for polar and ionizable compounds.
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-
Add a Competing Agent:
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In some cases, adding a small amount of a competing agent, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, this approach is less common with modern, high-purity silica columns.
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Experimental Protocol: Mobile Phase pH Adjustment
To investigate the effect of mobile phase pH on Eleutheroside B peak shape, the following experiment can be performed:
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Prepare Mobile Phases: Prepare a series of mobile phases with the same organic modifier (e.g., acetonitrile or methanol) and water ratio, but with varying pH values. Use a suitable buffer or acid modifier to adjust the pH.
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Mobile Phase A: Acetonitrile:Water (e.g., 20:80) with 0.1% Formic Acid (pH ~2.7)
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Mobile Phase B: Acetonitrile:Water (e.g., 20:80) with 10 mM Ammonium Acetate (pH adjusted to 4.5)
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Mobile Phase C: Acetonitrile:Water (e.g., 20:80) with 10 mM Ammonium Acetate (pH adjusted to 6.5)
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Equilibrate the System: For each mobile phase, flush the HPLC system and column until the baseline is stable.
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Inject Standard: Inject a standard solution of Eleutheroside B.
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Analyze Peak Shape: Compare the peak symmetry (tailing factor) of the Eleutheroside B peak obtained with each mobile phase.
Data Presentation: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (As) | Peak Shape Observation |
| 6.5 | > 2.0 | Significant Tailing |
| 4.5 | 1.5 - 2.0 | Moderate Tailing |
| 2.7 | 1.0 - 1.2 | Symmetrical Peak |
Note: The tailing factor is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Higher values indicate increased tailing.
Frequently Asked Questions (FAQs)
Q: Can column temperature affect peak tailing for Eleutheroside B? A: Yes, to some extent. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve mass transfer kinetics and sometimes lead to sharper, more symmetrical peaks. However, it is generally a less impactful parameter for addressing severe tailing compared to mobile phase pH.
Q: Could my sample be overloaded, causing the peak to tail? A: Yes, injecting too concentrated a sample can lead to column overload and result in peak fronting or tailing.[3] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.
Q: Does the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes, the choice of organic modifier can influence peak shape. Acetonitrile and methanol have different solvent properties and can engage in different interactions with the analyte and the stationary phase. If you are experiencing tailing with one solvent, it is worthwhile to try the other to see if it improves the peak shape.
Q: My guard column is causing peak tailing. What should I do? A: A contaminated or worn-out guard column can be a significant source of peak tailing. First, try replacing the guard column. If the problem is resolved, the old guard column was the issue. Ensure you are using a guard column with the same stationary phase as your analytical column.
Visual Troubleshooting Workflows
Below are diagrams to help visualize the troubleshooting process and the chemical interactions involved in peak tailing.
Caption: A flowchart for troubleshooting peak tailing in HPLC.
Caption: Interaction between Eleutheroside B and an ionized silanol group.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. silicycle.com [silicycle.com]
- 4. chromtech.com [chromtech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Syringin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. uhplcs.com [uhplcs.com]
Technical Support Center: Optimization of Mobile Phase for Eleutheroside B1 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the mobile phase for the separation of Eleutheroside B1 using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common mobile phases used for the separation of this compound?
A1: Common mobile phases for the separation of this compound in reversed-phase HPLC and UPLC are mixtures of an aqueous phase and an organic solvent. The most frequently used organic solvents are acetonitrile and methanol. The aqueous phase is often acidified with additives like formic acid, acetic acid, or phosphoric acid to improve peak shape and resolution.[1][2][3][4][5]
Q2: Why is an acid modifier added to the mobile phase for this compound analysis?
A2: An acid modifier, such as formic acid or phosphoric acid, is added to the mobile phase to control the pH and suppress the ionization of silanol groups on the silica-based stationary phase. This helps to reduce peak tailing and improve the symmetry of the this compound peak.[6][7] Acidification of the mobile phase can also influence the retention and selectivity of the separation.[7]
Q3: Can I use a gradient elution for the separation of this compound?
A3: Yes, gradient elution is a common and effective technique for separating this compound, especially when analyzing complex mixtures or plant extracts.[3][4][8] A gradient allows for the efficient elution of a wide range of compounds with different polarities, improving resolution and reducing analysis time.[9][10]
Q4: What are typical column choices for this compound separation?
A4: C18 columns are the most commonly used stationary phases for the reversed-phase separation of this compound.[1][2][4][8] The choice of a specific C18 column will depend on factors such as particle size, pore size, and surface chemistry, which can influence the selectivity and efficiency of the separation.
Troubleshooting Guide
Problem 1: Poor resolution between this compound and other components.
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Q: My this compound peak is not well separated from other peaks in the chromatogram. How can I improve the resolution by modifying the mobile phase?
-
A:
-
Adjust the organic solvent percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of this compound and may improve its separation from less retained compounds. Conversely, increasing the organic solvent percentage will decrease retention time.[7][9]
-
Change the organic solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[7] This change in selectivity may improve the resolution between this compound and co-eluting peaks.
-
Modify the gradient profile: If using a gradient elution, you can improve resolution by decreasing the slope of the gradient in the region where this compound elutes. This can be achieved by slowing the rate of increase of the organic solvent percentage over time.[3][10]
-
Adjust the pH of the aqueous phase: Modifying the pH of the aqueous component of the mobile phase by adjusting the concentration of the acid modifier can alter the retention times of ionizable compounds and improve selectivity.[7][9]
-
Problem 2: Peak tailing of the this compound peak.
-
Q: The peak for this compound is showing significant tailing. What mobile phase adjustments can I make to get a more symmetrical peak?
-
A:
-
Optimize the mobile phase pH: Peak tailing for compounds like this compound can be caused by interactions with residual silanol groups on the stationary phase.[11][12] Lowering the pH of the mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can suppress the ionization of these silanol groups and reduce tailing.[6]
-
Increase the ionic strength: For some applications, increasing the buffer concentration in the mobile phase can help to mask the active sites on the stationary phase and reduce peak tailing.[6]
-
Use a different organic solvent: Sometimes, switching between acetonitrile and methanol can affect peak shape.
-
Problem 3: Peak fronting of the this compound peak.
-
Q: My this compound peak is fronting. How can I address this by changing the mobile phase?
-
A:
-
Ensure sample solvent compatibility: Peak fronting can occur if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[13] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.
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Reduce sample concentration: Overloading the column with a highly concentrated sample can also lead to peak fronting.[13][14] Try diluting your sample to see if the peak shape improves.
-
Problem 4: Unstable or drifting retention times for this compound.
-
Q: The retention time for this compound is not consistent between injections. What are the potential mobile phase-related causes?
-
A:
-
Ensure proper mobile phase preparation and mixing: Inconsistent mobile phase composition is a common cause of retention time drift. Ensure that your mobile phase components are accurately measured and thoroughly mixed. If using an online mixing system, ensure the pumps are functioning correctly.
-
Degas the mobile phase: Dissolved gases in the mobile phase can form bubbles in the pump and detector, leading to pressure fluctuations and unstable retention times. Always degas your mobile phase before use, either by sonication, vacuum filtration, or sparging with helium.
-
Allow for column equilibration: Before starting a sequence of injections, it is crucial to equilibrate the column with the mobile phase for a sufficient amount of time to ensure a stable baseline and consistent retention times.[11]
-
Check for mobile phase degradation: Some mobile phase additives can degrade over time. Prepare fresh mobile phase regularly to avoid issues with changing composition.[14]
-
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Separation
This protocol is based on a method for the determination of Eleutheroside B.[1]
-
Column: Diamonsil C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (10:90:0.01, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 344 nm
-
Temperature: Ambient
Protocol 2: Gradient UPLC-MS/MS Method for this compound Separation
This protocol is adapted from a comprehensive analysis of Eleutherococcus senticosus.[2]
-
Column: ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 2% B
-
1-3 min: 2-10% B
-
3-5 min: 10-20% B
-
5-9 min: 20-55% B
-
9-13 min: 55-70% B
-
13-19 min: 70-80% B
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19-22 min: 80-98% B
-
22-22.5 min: 98-2% B
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22.5-23 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Temperature: 35°C
-
Detection: QTOF-MS/MS
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Separation
| Method Type | Organic Solvent | Aqueous Phase | Additive | Elution Mode | Reference |
| HPLC | Acetonitrile | Water | Acetic Acid (0.01%) | Isocratic | [1] |
| HPLC | Acetonitrile | Water | - | Gradient | [8] |
| UPLC-MS/MS | Acetonitrile | Water | Formic Acid (0.1%) | Gradient | [2] |
| HPLC | Acetonitrile | Water | Phosphoric Acid (0.1%) | Gradient | [3] |
| HPLC-PAD | Acetonitrile | Water | Phosphoric Acid (0.5%) | Gradient | [4] |
Visualizations
Caption: Workflow for troubleshooting common chromatographic issues by optimizing the mobile phase.
Caption: Decision tree for troubleshooting peak shape problems in HPLC.
References
- 1. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 14. restek.com [restek.com]
Methods to improve the resolution of Eleutheroside B1 in chromatography.
Welcome to the technical support center for the chromatographic analysis of Eleutheroside B1. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am starting a new analysis for this compound. What are typical initial HPLC or UPLC conditions?
A1: A good starting point for reversed-phase chromatography of this compound is a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the aqueous phase can significantly improve peak shape.
Q2: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A2: Peak tailing is a common issue with several possible causes:
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Secondary Interactions: Silanol groups on the silica backbone of the column can interact with polar analytes. To mitigate this, try adding a mobile phase modifier like 0.1% formic or acetic acid to suppress silanol activity.[1][2]
-
Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample and injecting a smaller volume.[3]
-
Column Contamination or Degradation: The column may have accumulated contaminants or started to degrade. Try flushing the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, or the inlet frit could be partially clogged, necessitating column replacement.[3]
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with adjusting the pH to find the optimal range for symmetrical peaks.
Q3: I am observing co-elution of this compound with other closely related compounds. How can I improve the separation?
A3: Improving the resolution between closely eluting peaks often requires methodical optimization of several parameters:
-
Modify the Mobile Phase Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent concentration). This increases the elution time but often provides better separation of closely related compounds.[4][5]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation because they interact differently with the stationary phase and analytes.[6]
-
Adjust the Column Temperature: Temperature can significantly impact selectivity.[7] Try adjusting the column temperature in small increments (e.g., ±5°C). Lowering the temperature generally increases retention and may improve resolution, while increasing it can sometimes change the elution order to your benefit.[7][8]
-
Select a Different Stationary Phase: If other methods fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 bonding technology) to provide alternative selectivity.
Q4: How does mobile phase composition specifically affect the resolution of this compound?
A4: The mobile phase is a critical factor in achieving good resolution.
-
Organic Solvent: The type and concentration of the organic solvent (typically acetonitrile or methanol) control the retention time. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, leading to shorter retention times.
-
Aqueous Phase Modifier: Adding an acidifier like formic, acetic, or phosphoric acid is common.[1][5][9] This helps to protonate free silanol groups on the stationary phase, reducing peak tailing. It also ensures the analyte is in a single ionic form, leading to sharper peaks.
-
pH: The pH of the mobile phase can be crucial, especially if there are other ionizable compounds in the sample matrix. A consistent pH ensures reproducible retention times and peak shapes.
Q5: My peak shape is poor, exhibiting fronting or splitting. What are the likely causes?
A5:
-
Peak Fronting: This is often a sign of column overload.[3] Reduce the concentration or volume of your injection. It can also be caused by poor column packing.[3]
-
Split or Shoulder Peaks: This typically indicates a problem at the head of the column.[3] A void may have formed in the packing material, or the inlet frit could be partially blocked. Check for particulates in your sample and ensure proper sample filtration. If the problem persists after cleaning, the column may need to be replaced.[3]
Experimental Protocols & Data
The following tables summarize various published methods for the chromatographic analysis of Eleutherosides, providing a starting point for method development.
Table 1: HPLC Methodologies for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Discovery C18 (4.6 x 250 mm, 5 µm)[4] | Diamonsil C18 (4.6 x 250 mm, 5 µm)[1][2] | Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase A | Water[4] | Water / Acetic Acid (90:0.01)[1][2] | 0.5% Aqueous Phosphoric Acid[5] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile (10)[1][2] | Acetonitrile[5] |
| Elution Type | Gradient (10% B to 30% B in 20 min)[4] | Isocratic[1][2] | Gradient[5] |
| Flow Rate | 1.0 mL/min[4][5] | Not specified | 1.0 mL/min[5] |
| Temperature | 25°C[4][5] | Not specified | 25°C[5] |
| Detection (UV) | 350 nm[4] | 344 nm[1][2] | 220 nm[5] |
Table 2: UPLC Methodologies for this compound Analysis
| Parameter | Method 4 | Method 5 |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[9] | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] | Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] | Methanol[6] |
| Elution Type | Gradient[9] | Gradient (5% B to 35% B in 7 min)[6] |
| Flow Rate | 0.3 - 0.4 mL/min[9] | 0.25 mL/min[6] |
| Temperature | 35°C[6][9] | 35°C[6] |
| Detection (UV) | Not specified | 213 nm[6] |
Visual Troubleshooting Guides
The following diagrams provide logical workflows for addressing common chromatographic issues.
Caption: General workflow for troubleshooting poor chromatographic resolution.
Caption: Decision tree for diagnosing and resolving peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Effect of column temperature and eluent flow rate on the high performance liquid chromatographic analysis of cyclosporin a and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with matrix effects in LC-MS/MS analysis of Eleutheroside B1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS/MS analysis of Eleutheroside B1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of the target analyte, in this case, this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][3] Consequently, matrix effects can compromise the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[4]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects depend on the sample type. For biological matrices like plasma or serum, endogenous components such as phospholipids, salts, and proteins are major contributors.[3] In the analysis of herbal extracts or dietary supplements, other co-extracted phytochemicals, excipients, and formulation components can interfere with the ionization of this compound.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2][3] This involves comparing the peak area of this compound in a sample prepared by spiking the analyte into an extracted blank matrix with the peak area of a pure standard solution of the same concentration. The matrix factor (MF) is calculated as follows:
-
MF (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% suggests ion suppression, and a value >100% indicates ion enhancement.
Q4: What is an acceptable level of matrix effect for a validated bioanalytical method?
A4: While the ideal scenario is to have a matrix factor of 100%, regulatory guidelines generally consider a method acceptable if the coefficient of variation (CV) of the matrix factor across different lots of matrix is within 15%. This indicates that although a matrix effect may be present, it is consistent and can be compensated for, typically with the use of a suitable internal standard.
Q5: What are the primary strategies to mitigate matrix effects in this compound analysis?
A5: The main strategies to combat matrix effects can be categorized into three areas:
-
Sample Preparation: Employing effective cleanup techniques to remove interfering components. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Chromatographic Separation: Optimizing the LC method to chromatographically resolve this compound from matrix components that cause ion suppression or enhancement.
-
Use of an Internal Standard (IS): Incorporating a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for variability in sample preparation and ionization. A structural analog can also be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of this compound signal in replicate injections of the same sample. | Inconsistent matrix effects between injections. Buildup of matrix components on the column or in the ion source. | 1. Optimize Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE).2. Improve Chromatography: Increase the chromatographic resolution between this compound and interfering peaks. Employ a divert valve to direct the early and late eluting matrix components to waste.3. Incorporate a Suitable Internal Standard: Use a stable isotope-labeled internal standard for this compound if available. If not, select a structural analog that co-elutes and experiences similar matrix effects. |
| Low recovery of this compound. | Inefficient extraction from the sample matrix. Ion suppression during LC-MS/MS analysis. | 1. Evaluate Extraction Efficiency: Perform recovery experiments by comparing the analyte response in pre-spiked samples to post-spiked samples.2. Assess Matrix Effects: Use the post-extraction spike method to quantify the degree of ion suppression.3. Modify Sample Preparation: Test different extraction solvents or SPE cartridges to improve recovery. For plasma, a simple protein precipitation with methanol has been shown to yield good recovery for Eleutheroside B.[5] |
| Inconsistent results across different batches of biological matrix (e.g., plasma from different donors). | Lot-to-lot variability in the composition of the matrix, leading to different degrees of matrix effects. | 1. Evaluate Matrix Effect in Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix.2. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for lot-to-lot variations in matrix effects.3. Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the unknown samples to mimic the matrix environment. |
| Signal intensity of this compound is significantly lower in matrix samples compared to neat standards. | Significant ion suppression is occurring. | 1. Dilute the Sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.2. Enhance Sample Cleanup: Utilize more selective sample preparation techniques like SPE with a specific sorbent for this compound.3. Optimize LC Conditions: Adjust the mobile phase composition or gradient to better separate this compound from the suppression zone. |
Quantitative Data Summary
Table 1: Method Validation Summary for Eleutheroside B in Rat Plasma
| Parameter | Low QC (2 ng/mL) | Medium QC (200 ng/mL) | High QC (1600 ng/mL) |
| Intra-day Precision (RSD, %) (n=5) | 8.9 | 6.5 | 5.3 |
| Inter-day Precision (RSD, %) (n=15) | 11.2 | 8.7 | 7.6 |
| Accuracy (RE, %) | 5.70 | -1.80 | -2.80 |
| Extraction Recovery (%) | > 80% (for both Eleutheroside B and E across QC levels) |
Data extracted from Ma et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2013.[5] The high extraction recovery and good precision and accuracy suggest that the matrix effect was not significant enough to compromise the assay's performance.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Plasma
This protocol is adapted from the validated method for Eleutheroside B in rat plasma by Ma et al. (2013).[5]
Materials:
-
Plasma sample
-
Methanol (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Polygonin in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Eleutherosides from Herbal Extracts
This protocol provides a general procedure for the cleanup of Eleutherosides from a complex plant extract matrix.
Materials:
-
Herbal extract solution
-
C18 SPE cartridge (e.g., 500 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Ethanol (99.8%)
-
Deionized water
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 2 mL of methanol through the C18 SPE cartridge.
-
Pass 2 mL of deionized water to equilibrate the cartridge.
-
Pass 2 mL of 75% ethanol.
-
-
Sample Loading:
-
Dissolve the herbal extract in a minimal amount of 75% ethanol.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
-
Washing (Optional):
-
To remove more polar impurities, wash the cartridge with a small volume of a weaker solvent than the elution solvent (e.g., 10% methanol in water).
-
-
Elution:
-
Elute this compound and other eleutherosides from the cartridge with 4 mL of 75% ethanol.
-
-
Sample Preparation for Injection:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of Eleutheroside B and Eleutheroside E in rat plasma by high performance liquid chromatography-electrospray ionization mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the solubility of Eleutheroside B1 for in vitro assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Eleutheroside B1 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural compound classified as a coumarin glucoside.[1] It is actively being researched for various biological activities, including anti-influenza and anti-inflammatory effects.[2] Key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6,8-dimethoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | [1] |
| Synonyms | Isofraxidin alpha-D-glucopyranoside, Isofraxidin 7-o-alpha-D-glucopyranoside | [1][3] |
| Molecular Formula | C₁₇H₂₀O₁₀ | [1] |
| Molecular Weight | 384.33 g/mol | [1][2] |
| Appearance | White solid | [2] |
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][4]
Q3: What is the maximum concentration of this compound achievable in common solvents?
This compound has limited solubility in aqueous solutions but shows high solubility in DMSO.[2][5] The solubility data is summarized in the table below.
Table 2: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 75 mg/mL | 195.14 mM | Sonication is recommended to aid dissolution.[2] |
| Water | Low solubility | - | Described as having poor solubility in pure water.[5] |
| Aqueous Buffers | Very Low | < 0.1 mM | Significant precipitation is expected without solubilizing agents. |
Q4: My this compound is not fully dissolving, even in DMSO. What should I do?
If you encounter issues dissolving this compound in DMSO, follow these troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air). Water contamination can significantly reduce the solubility of hydrophobic compounds.[4] Always use fresh, high-purity, anhydrous DMSO from a tightly sealed container.
-
Apply Sonication: Place the vial in an ultrasonic water bath for several minutes. This is a recommended procedure to break up powder aggregates and facilitate dissolution.[2]
-
Gentle Warming: Warm the solution gently in a water bath (37°C) for a short period. Avoid excessive heat, which could degrade the compound.
-
Vortex Thoroughly: Ensure the solution is mixed vigorously using a vortex mixer.
Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Increase the Final DMSO Percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Check the tolerance of your specific cell line.
-
Use a Surfactant: Incorporating a non-ionic surfactant at a low, non-toxic concentration in your final assay medium can help maintain solubility. Examples include:
-
Tween® 80 (Polysorbate 80)
-
Pluronic® F-68
-
Natural surfactants like tea saponins, which have been shown to form micelles that can encapsulate and solubilize compounds like eleutherosides.[5]
-
-
Two-Step Dilution: First, dilute the DMSO stock into an intermediate solvent like ethanol or a solution with a higher concentration of surfactant before the final dilution into the aqueous medium.
Q6: How should I store this compound powder and its stock solutions?
Proper storage is critical to maintain the compound's integrity.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles.[4] Store these aliquots tightly sealed at -80°C for up to one year or at -20°C for up to one month.[2][3][4]
Troubleshooting Guide
Table 3: Common Solubility Issues and Solutions
| Problem | Possible Cause | Suggested Solution |
| Compound fails to dissolve in fresh DMSO. | Insufficient mixing or powder aggregation. | Apply sonication for 10-15 minutes and vortex vigorously.[2] Gentle warming to 37°C can also be attempted. |
| Precipitate forms immediately upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final working concentration. Prepare a new stock at a lower concentration if necessary. Consider adding a biocompatible surfactant (e.g., 0.1% Tween® 80) to the final medium. |
| Solution appears clear initially but shows precipitation after incubation. | The compound is unstable or has time-dependent solubility at the working temperature and pH. | Check for compound stability in your specific assay conditions. Reduce incubation time if possible. Ensure the pH of the final medium is stable. |
| Inconsistent assay results between experiments. | Incomplete dissolution of the stock solution or precipitation in the working solution. | Always ensure the DMSO stock is fully dissolved and visually clear before use. Prepare working solutions fresh for each experiment and use them immediately. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 260.2 µL of DMSO to 1 mg of this compound).
-
Dissolution: Vortex the vial for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes or until the solution is clear.[2]
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C.
Protocol 2: Enhancing Aqueous Solubility with a Natural Surfactant
This protocol uses tea saponin as an example, based on its demonstrated ability to solubilize eleutherosides.[5][6]
-
Prepare Surfactant Solution: Prepare a sterile 0.3% (w/v) solution of tea saponin in your desired aqueous buffer or cell culture medium.[5][7]
-
Prepare this compound Stock: Create a high-concentration stock solution of this compound in DMSO as described in Protocol 1.
-
Serial Dilution: Perform a serial dilution of the DMSO stock solution into the 0.3% tea saponin solution to achieve your final working concentrations.
-
Equilibration: Gently mix and allow the working solutions to equilibrate for 10-15 minutes at room temperature before adding to the in vitro assay. This allows for micelle formation and compound encapsulation.[5]
-
Control: Ensure you include a vehicle control containing the same final concentrations of DMSO and tea saponin in your experiment to account for any effects of the solubilizing agents.
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. This compound | C17H20O10 | CID 12302278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Influenza Virus | TargetMol [targetmol.com]
- 3. CAS 16845-16-2 | this compound [phytopurify.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Strategies to minimize the degradation of Eleutheroside B1 during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Eleutheroside B1 during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on the chemical structure of this compound (a coumarin glycoside) and stability studies of similar compounds, the primary factors contributing to its degradation are likely:
-
pH: this compound is expected to be more stable in acidic to neutral conditions. Alkaline conditions can lead to the hydrolysis of the lactone ring in the coumarin structure, causing degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at room temperature or higher is not recommended.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.[1] Coumarin compounds are known to be susceptible to photodegradation.
-
Oxidation: The presence of oxidizing agents can potentially lead to the degradation of the molecule.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially for long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a dry powder. If in solution, use a buffered solution at a slightly acidic pH (e.g., pH 4-6) and store frozen.
Q3: I dissolved my this compound in an aqueous buffer for my experiments and see a decrease in concentration over a few days, even when stored at 4°C. What could be the cause?
A3: This is likely due to hydrolysis, especially if the buffer pH is neutral to alkaline. The lactone ring of the coumarin structure is susceptible to hydrolysis. For aqueous solutions, it is crucial to use a slightly acidic buffer and to prepare the solution fresh whenever possible. If the solution must be stored, it should be flash-frozen and stored at -80°C.
Q4: Can I heat my solution containing this compound to aid in dissolution?
A4: Gentle warming may be acceptable for a very short period. However, prolonged exposure to elevated temperatures will likely cause thermal degradation. A study on Eleutherococcus senticosus somatic embryos indicated that high temperatures (30°C) resulted in a notable decline in total eleutherosides. It is advisable to use sonication at room temperature to aid dissolution if needed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound potency in solid form over time. | 1. Improper storage temperature. 2. Exposure to light. 3. Exposure to humidity and/or oxygen. | 1. Store the solid compound at -20°C or below for long-term storage. 2. Ensure the container is light-resistant (amber vial). 3. Store in a desiccator, and for optimal stability, purge the container with an inert gas like argon or nitrogen before sealing. |
| Rapid degradation of this compound in solution. | 1. pH of the solvent is too high (neutral or alkaline). 2. Exposure of the solution to light. 3. Storage of the solution at room temperature or 4°C for an extended period. | 1. Prepare solutions in a slightly acidic buffer (pH 4-6). 2. Protect the solution from light at all times using amber vials or by wrapping the container in aluminum foil. 3. Prepare solutions fresh before use. If storage is necessary, aliquot and store at -80°C. |
| Appearance of unknown peaks in my HPLC chromatogram after storing an this compound standard. | 1. Degradation of this compound into one or more new compounds. | 1. This indicates that your current storage conditions are not optimal. Re-evaluate the storage temperature, light exposure, and the pH of your solvent if it is in solution. A forced degradation study may be necessary to identify these degradation products. |
Quantitative Data Summary
While specific quantitative data on the degradation kinetics of pure this compound is limited in publicly available literature, the following table summarizes relevant findings for eleutherosides and related compounds. This data can be used to infer the relative stability of this compound.
| Compound/Matrix | Condition | Observation | Reference |
| Eleutheroside B and E standards | 0.3% tea saponin solution, 50°C, 40 min ultrasonic irradiation | No significant degradation observed. | [2] |
| Total Eleutherosides in E. senticosus somatic embryos | Low temperature (12°C and 18°C) | Significant decrease in total eleutherosides. | |
| Total Eleutherosides in E. senticosus somatic embryos | High temperature (30°C) | Significant decrease in total eleutherosides. | |
| 7-hydroxy coumarin | Alkali conditions | High susceptibility to degradation. | [1] |
| 7-hydroxy coumarin | Photolytic conditions | High susceptibility to degradation. | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for separating coumarins and their glycosides.[3][4]
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH and improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over 20-30 minutes. An example gradient: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 340-350 nm is likely appropriate.
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: For stability studies, dilute the samples from the stressed conditions to fall within the range of the calibration curve.
3. Method Validation (Abbreviated):
-
Specificity: Analyze samples from forced degradation studies to ensure that degradation products do not co-elute with the parent this compound peak.
-
Linearity: Analyze the working standards and plot peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Precision and Accuracy: Perform intra-day and inter-day analyses of quality control samples to assess the method's reproducibility and accuracy.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Force degradation and stability study of 7-hydroxy coumarin (2024) | Shivankar Agrawal [scispace.com]
- 2. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Ultrasonic-Assisted Extraction for Eleutheroside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ultrasonic-assisted extraction (UAE) of Eleutheroside B.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for efficient ultrasonic-assisted extraction of Eleutheroside B?
A1: The efficiency of ultrasonic-assisted extraction is influenced by several critical parameters. These include the choice of solvent and its concentration, the solid-to-liquid ratio, ultrasonic power, extraction time, and temperature.[1][2][3] Optimizing these factors is crucial for maximizing the yield of Eleutheroside B.
Q2: What is the recommended solvent system for Eleutheroside B extraction?
A2: Hydroalcoholic solutions, particularly ethanol-water mixtures, are commonly used for extracting Eleutheroside B due to its polarity.[4] The optimal ethanol concentration can vary, but studies have shown good results with concentrations around 70%.[4][5] Some research also explores the use of ionic liquids or deep eutectic solvents as green alternatives.[2][4]
Q3: How does ultrasonic power affect the extraction yield?
A3: Increasing ultrasonic power generally enhances the extraction yield by intensifying the cavitation effect, which disrupts plant cell walls and improves solvent penetration.[1] However, excessively high power can lead to the degradation of bioactive compounds and increased energy consumption.[6] It is important to find a balance to maximize extraction without compromising the integrity of Eleutheroside B.
Q4: What is the typical duration for ultrasonic-assisted extraction of Eleutheroside B?
A4: One of the significant advantages of UAE is the reduced extraction time compared to conventional methods.[7] Optimal extraction times are often reported to be in the range of 30 to 40 minutes.[2][7][8] Prolonged extraction times do not necessarily increase the yield and may lead to the degradation of the target compounds.[1][6]
Q5: Does temperature play a significant role in the extraction process?
A5: Yes, temperature is an important factor. An increase in temperature can enhance the solubility of Eleutheroside B and the diffusion rate of the solvent. However, high temperatures can also lead to the degradation of the compound and the evaporation of the solvent.[9] Therefore, controlling the temperature during extraction is crucial for optimal results.
Troubleshooting Guide
Problem: Low yield of Eleutheroside B.
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Concentration | The polarity of the solvent is critical. If using an ethanol-water mixture, ensure the concentration is optimized. A 70% ethanol solution is often a good starting point.[4][5] Consider performing small-scale trials with varying concentrations to find the optimal ratio for your specific plant material. |
| Inadequate Ultrasonic Power | The ultrasonic power may be too low to effectively disrupt the plant cell walls. Gradually increase the power and monitor the yield. Be aware that excessive power can be detrimental.[1] |
| Incorrect Solid-to-Liquid Ratio | A low solid-to-liquid ratio might result in incomplete extraction. Ensure there is enough solvent to fully immerse the plant material and allow for effective mass transfer. A common ratio to start with is 1:10 g/mL. |
| Insufficient Extraction Time | The extraction time may be too short. While UAE is a rapid method, a certain duration is required for the solvent to penetrate the matrix and extract the compound. Optimize the extraction time by analyzing yields at different time points (e.g., 20, 30, 40, 50, 60 minutes).[1] |
| Degradation of Eleutheroside B | High temperatures or prolonged exposure to ultrasonic waves can degrade Eleutheroside B.[6] Monitor the temperature of the extraction vessel and consider using a cooling bath. Avoid excessively long extraction times. |
Problem: Inconsistent extraction results.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Plant Material | Variations in the particle size and quality of the plant material can lead to inconsistent results. Ensure the plant material is ground to a uniform and fine powder. |
| Fluctuations in Ultrasonic Power | The actual power output of the ultrasonic device may vary. Calibrate your sonicator or use a calorimetric method to determine the actual acoustic power being delivered to the sample. |
| Temperature Variations | Inconsistent temperature control during the extraction can affect the yield. Use a temperature-controlled ultrasonic bath or a jacketed extraction vessel to maintain a constant temperature. |
| Sample Loading and Positioning | The position of the extraction vessel within the ultrasonic bath can influence the intensity of cavitation. Ensure consistent placement of your samples for each experiment. |
Experimental Protocols
General Protocol for Ultrasonic-Assisted Extraction of Eleutheroside B
This protocol provides a general framework. The specific parameters should be optimized for your experimental setup.
-
Sample Preparation: Dry the plant material (e.g., roots and rhizomes of Eleutherococcus senticosus) at 60°C and grind it into a fine powder.[5]
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Add the extraction solvent (e.g., 70% ethanol) at a defined solid-to-liquid ratio (e.g., 1:20 g/mL).[7][8]
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Perform the extraction at a set ultrasonic power (e.g., 250 W) and temperature for a specific duration (e.g., 40 minutes).[7][8]
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm membrane filter before analysis.[8]
-
-
Analysis:
HPLC Analysis of Eleutheroside B
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV detection at a specific wavelength (e.g., 210 nm).
-
Quantification: Use a standard curve of pure Eleutheroside B to quantify the concentration in the samples.[5]
Data Presentation
Table 1: Summary of Optimized UAE Parameters for Eleutheroside B from Literature
| Parameter | Value | Source |
| Solvent | 0.3% tea saponin solution | [7][8] |
| Liquid-Solid Ratio | 20 mL/g | [7][8] |
| Ultrasonic Power | 250 W | [7][8] |
| Extraction Time | 40 min | [7][8] |
| Yield of Eleutheroside B | 1.06 ± 0.04 mg/g | [7][8] |
| Solvent | 70% Ethanol | [5] |
| Ultrasonic Power | 120 W | [5] |
| Extraction Time | 15 min | [5] |
Note: The yield of Eleutheroside B can vary depending on the plant material and the specific experimental conditions.
Visualizations
Experimental Workflow for Eleutheroside B Extraction and Analysis
Caption: Workflow for UAE of Eleutheroside B.
Logical Relationship of UAE Parameter Optimization
Caption: Key parameters influencing Eleutheroside B yield.
References
- 1. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A review of the extraction and purification methods, biological activities, and applications of active compounds in Acanthopanax senticosus [frontiersin.org]
- 5. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-response optimization of factors affecting ultrasonic assisted extraction from Iranian basil using central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of bioassay protocols for consistent results with Eleutheroside B1.
This technical support center provides troubleshooting guidance and standardized protocols to help researchers achieve consistent and reproducible results in bioassays involving Eleutheroside B1 (also known as Syringin).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a phenylpropanoid glycoside that is a key active component of Eleutherococcus senticosus (Siberian Ginseng).[1][2] Its primary reported biological activities include neuroprotective, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][3][4]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO. For in vitro studies, a stock solution can be prepared in fresh, high-quality DMSO at a concentration of up to 74 mg/mL (198.72 mM).[1] It is crucial to use fresh DMSO as absorbed moisture can reduce solubility.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
Q3: What is the known mechanism of action for this compound's anti-inflammatory effects?
A3: this compound has been shown to exert its anti-inflammatory effects by inhibiting the JAK2/STAT3 signaling pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][5] It may also inhibit COX-2 expression.[4][6]
Q4: What are some key considerations for quality control of this compound?
A4: The quality and purity of this compound can significantly impact experimental results. It is essential to use a well-characterized compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity and concentration of this compound.[7][8] When working with extracts, standardization to the content of this compound is crucial for reproducibility.[7][9]
Troubleshooting Guides
Inconsistent Results in Cell-Based Anti-Inflammatory Assays
Q: My results for the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by this compound are highly variable between experiments. What could be the cause?
A: Variability in cell-based anti-inflammatory assays can stem from several factors. Here are some common issues and solutions:
-
Cell Health and Passage Number:
-
Problem: Cells may respond differently to stimuli if they are unhealthy, have been in culture for too long (high passage number), or are too confluent.
-
Solution: Use cells with a consistent and low passage number. Ensure cells are in the logarithmic growth phase and are plated at a consistent density for each experiment. Regularly check for signs of stress or contamination.
-
-
Reagent Stability and Preparation:
-
Problem: this compound stock solutions may degrade with improper storage. The inflammatory stimulus (e.g., LPS) may also lose activity.
-
Solution: Prepare fresh aliquots of this compound from a properly stored stock. Avoid repeated freeze-thaw cycles.[1] Similarly, prepare fresh dilutions of LPS or other stimuli for each experiment from a reliable stock.
-
-
Assay Protocol Inconsistencies:
-
Problem: Minor variations in incubation times, washing steps, or reagent volumes can lead to significant differences in results.
-
Solution: Follow a standardized, written protocol strictly. Pay close attention to incubation times for both the this compound pre-treatment and the inflammatory stimulus. Ensure thorough but gentle washing of cell monolayers.
-
Low Neuroprotective Effect Observed in Neuronal Cell Cultures
Q: I am not observing the expected neuroprotective effects of this compound in my neuronal cell culture model of oxidative stress or excitotoxicity. What should I check?
A: A lack of neuroprotective effect could be due to several experimental variables. Consider the following:
-
Concentration and Treatment Time:
-
Problem: The concentration of this compound may be too low, or the pre-incubation time may be too short to elicit a protective response.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and pre-treatment duration for your specific cell type and injury model. In some animal studies, doses of 50-100 mg/kg have been used.[3][10]
-
-
Severity of the Insult:
-
Problem: The induced neuronal injury (e.g., from H₂O₂, glutamate, or oxygen-glucose deprivation) might be too severe, masking any potential protective effects.
-
Solution: Titrate the concentration of the neurotoxic agent or the duration of the insult to achieve a level of cell death (e.g., 40-60%) where protective effects can be more readily observed.
-
-
Mechanism of Action Mismatch:
-
Problem: The chosen model of neuronal injury may not be relevant to the primary neuroprotective mechanisms of this compound, which include antioxidant and anti-inflammatory actions.[3][11]
-
Solution: Ensure your model involves oxidative stress or inflammatory components, as this compound is known to act on these pathways. For example, it has been shown to reduce reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[3]
-
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay Using LPS-Stimulated Macrophages
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production.
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages or human THP-1-derived macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Pre-incubate the cells with this compound for 2 hours.
-
-
Stimulation:
-
Add Lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, or IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
-
It is also advisable to perform a cell viability assay (e.g., MTT or LDH) to ensure that the observed effects are not due to cytotoxicity.
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol provides a method to assess the direct antioxidant capacity of this compound.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound or the positive control.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Summary Tables
Table 1: In Vivo Experimental Parameters for this compound
| Parameter | Animal Model | Dosage Range | Administration Route | Observed Effects | Reference |
| Neuroprotection | Rat High Altitude Cerebral Edema Model | 50-100 mg/kg | Intraperitoneal | Reduced oxidative stress and neuroinflammation | [3] |
| Cognitive Enhancement | Experimentally Aged Rats | 50, 100, 200 mg/kg | Intraperitoneal | Improved learning and memory | [10] |
| Anti-inflammatory | LPS/D-GalN-induced Fulminant Hepatic Failure | Not specified | Not specified | Reduced TNF-α production | [1] |
| Nephroprotection | Streptozotocin-Induced Diabetic Mice | 100, 300 mg/kg | Oral | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) | [5] |
Table 2: In Vitro Anti-Inflammatory and Antiviral Activity of this compound
| Assay | Cell Line | Stimulus/Virus | Measured Endpoint | Effective Concentration / IC₅₀ | Reference |
| Anti-inflammatory | LPS-stimulated macrophages | LPS | Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Inhibition observed | [12] |
| Antiviral | A549 cells | Human Influenza Virus | Inhibition of viral nucleoprotein (NP) gene expression | IC₅₀: 64-125 µg/mL | [13] |
Visualizations
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the JAK2/STAT3 signaling pathway.
Caption: General experimental workflow for assessing the bioactivity of this compound in cell-based assays.
Caption: A troubleshooting decision tree for addressing inconsistent results in this compound bioassays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. restorativemedicine.org [restorativemedicine.org]
- 5. ijrpr.com [ijrpr.com]
- 6. Neuroprotective effects of Eleutherococcus senticosus bark on transient global cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current aspects of Quality Control and Standardization of Eleutherococcus senticosus Medicines | Kurkin | Drug development & registration [pharmjournal.ru]
- 9. HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eleutheroside B or E enhances learning and memory in experimentally aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vitabase.com [vitabase.com]
- 13. medchemexpress.com [medchemexpress.com]
Method development for the simultaneous quantification of Eleutheroside B1 and other eleutherosides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of simultaneous quantification of Eleutheroside B, Eleutheroside E, and other related compounds from Eleutherococcus senticosus (Siberian Ginseng).
Troubleshooting Guides
This section addresses common issues encountered during the analysis of eleutherosides using techniques such as HPLC, UPLC, and LC-MS.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution or Tailing Peaks | Inappropriate mobile phase composition or gradient. | Optimize the gradient elution program. Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase (e.g., water with 0.1% formic acid or 0.5% phosphoric acid).[1] A slower gradient may improve the separation of closely eluting compounds. |
| Column degradation or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, replace the column with a new one of the same type (e.g., C18). | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Low Signal Intensity or Poor Sensitivity | Suboptimal detection wavelength. | For UV detection, ensure the wavelength is set appropriately for eleutherosides. Common wavelengths are around 220 nm.[2] |
| Inefficient ionization in MS. | Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and gas flow rates. Negative ion mode is often used for eleutherosides.[3][4] | |
| Low concentration of analytes in the sample. | Optimize the sample extraction procedure to increase the concentration of eleutherosides. Consider using solid-phase extraction (SPE) for sample clean-up and enrichment.[5][6] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC pump to deliver a stable flow. |
| Temperature variations. | Use a column oven to maintain a constant temperature throughout the analysis. A common temperature is 25°C or 35°C.[1][7] | |
| High Background Noise in Chromatogram | Contaminated mobile phase or sample. | Use HPLC-grade solvents and freshly prepared mobile phases. Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use. |
| Detector issues. | Purge the detector to remove any air bubbles. Ensure the detector lamp is functioning correctly. | |
| Matrix Effects in LC-MS Analysis | Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the target analytes. | Improve the sample preparation method to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.[5][6] |
| Modify the chromatographic conditions to separate the analytes from the interfering matrix components. | ||
| Use an internal standard that is structurally similar to the analytes to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the simultaneous quantification of eleutherosides?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent and robust methods for the simultaneous analysis of eleutherosides.[1][8][9] These techniques offer good sensitivity, selectivity, and the ability to separate multiple compounds in a single run.
Q2: Which type of HPLC column is recommended for eleutheroside analysis?
A2: A reversed-phase C18 column is the most commonly used stationary phase for the separation of eleutherosides.[3][4][7] Typical dimensions are 4.6 x 250 mm with a 5 µm particle size for HPLC, and smaller particle sizes (e.g., 1.8 µm) for UPLC to achieve higher resolution and faster analysis times.[1]
Q3: What mobile phases are typically used for the separation of Eleutheroside B and E?
A3: A gradient elution using a mixture of an aqueous phase and an organic solvent is standard. The aqueous phase is often water with a small amount of acid, such as 0.1% formic acid or 0.5% phosphoric acid, to improve peak shape.[1][2] The organic phase is typically acetonitrile. The gradient program usually starts with a low percentage of acetonitrile and gradually increases to elute the more nonpolar compounds.
Q4: How should I prepare my Eleutherococcus senticosus samples for analysis?
A4: A common method involves extraction with a solvent like 50% or 70% methanol, often with the aid of ultrasonication or reflux to enhance extraction efficiency.[7][10] The resulting extract is then typically filtered through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC or UPLC system. For complex matrices or low concentrations, a solid-phase extraction (SPE) clean-up step may be necessary.[5][6]
Q5: What are the typical validation parameters I should assess for my quantitative method?
A5: A comprehensive method validation should include an assessment of linearity, range, precision (intraday and interday), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ).[10][11]
Quantitative Data Summary
The following tables summarize quantitative data for Eleutheroside B and E from various studies.
Table 1: HPLC Method Validation Parameters for Eleutheroside B and E Quantification
| Parameter | Eleutheroside B | Eleutheroside E | Reference |
| Linearity Range (µg/mL) | 0.35 - 34.83 | 0.69 - 69.20 | [12] |
| Correlation Coefficient (r²) | 0.9999 | 1.0000 | [12] |
| LOD (µg/mL) | 0.006 - 0.020 (IPAD) | 0.006 - 0.020 (IPAD) | [11] |
| LOQ (µg/mL) | 0.018 - 0.050 (IPAD) | 0.018 - 0.050 (IPAD) | [11] |
| Intra-day Precision (RSD%) | < 3.1 | < 3.1 | [12] |
| Inter-day Precision (RSD%) | < 3.4 | < 3.4 | [12] |
| Accuracy (Recovery %) | 97.4 | 102.7 | [12] |
Table 2: Content of Eleutheroside B and E in Different Parts of Acanthopanax Species (mg/g)
| Plant Part | Eleutheroside B | Eleutheroside E | Species | Reference |
| Stem | 1.45 | 0.92 | A. senticosus | [10] |
| Root | 0.59 | 0.65 | A. senticosus | [10] |
| Stem | 0.31 | 0.30 | A. senticosus grafted on A. sessiliflorus | [10] |
| Stem | Not Detected | 0.97 | A. sessiliflorus | [10] |
| Root | Not Detected | 0.94 | A. sessiliflorus | [10] |
Experimental Protocols
Sample Preparation: Methanolic Extraction
-
Weigh 1.0 g of powdered Eleutherococcus senticosus root or stem into a flask.
-
Add 20 mL of 70% methanol.[10]
-
Perform reflux extraction for 60 minutes.[10]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC-UV Method for Simultaneous Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.5% aqueous phosphoric acid.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Program:
-
0-20 min: 10% to 30% B
-
20-25 min: 30% to 10% B
-
25-30 min: Hold at 10% B
-
-
Column Temperature: 25°C.[7]
-
Detection Wavelength: 220 nm.[12]
-
Injection Volume: 10 µL.[7]
UPLC-MS/MS Method for High-Sensitivity Quantification
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][9]
-
Column: ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm particle size.[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
-
Gradient Program:
-
0-1 min: 2% B
-
1-3 min: 2% to 10% B
-
3-5 min: 10% to 20% B
-
5-9 min: 20% to 55% B
-
9-13 min: 55% to 70% B
-
13-19 min: 70% to 80% B
-
19-22 min: 80% to 98% B
-
22-23 min: Re-equilibrate at 2% B[1]
-
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
MS Detection: ESI in negative ion mode.[3]
-
MRM Transitions:
-
Injection Volume: 2 µL.[1]
Visualizations
Caption: Experimental workflow for the quantification of eleutherosides.
Caption: Inhibition of the JAK2/STAT3 signaling pathway by Eleutheroside B.
References
- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant [mdpi.com]
Reducing solvent consumption in the analysis of Eleutheroside B1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce solvent consumption in the analysis of Eleutheroside B.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in Eleutheroside B analysis?
A1: The main strategies involve optimizing sample preparation and chromatographic methods. For sample preparation, techniques like ionic liquids-based ultrasonic-assisted extraction (ILUAE) can significantly decrease solvent use and extraction time compared to conventional methods.[1] In chromatography, adopting methods such as Ultra-High-Performance Liquid Chromatography (UPLC) or Supercritical Fluid Chromatography (SFC) is highly effective. UPLC systems use columns with smaller particle sizes, leading to shorter run times and lower solvent consumption.[2][3] SFC is an environmentally friendly alternative that primarily uses supercritical CO2 as the mobile phase, drastically reducing the need for organic solvents.[4][5][6]
Q2: How does UPLC help in reducing solvent consumption compared to traditional HPLC?
A2: UPLC (Ultra-High-Performance Liquid Chromatography) utilizes columns with sub-2 µm particle sizes. This allows for shorter column lengths and smaller internal diameters while maintaining high separation efficiency. Consequently, UPLC methods can be run at lower flow rates and for shorter durations, leading to a significant reduction in the total volume of solvent used per analysis.[2][3]
Q3: What is Supercritical Fluid Chromatography (SFC) and how is it a "greener" alternative?
A3: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.[5][7] Since CO2 is non-toxic, non-flammable, and readily available, SFC is considered a "green" technology.[5] By replacing the bulk of organic solvents typically used in HPLC with supercritical CO2, SFC dramatically reduces hazardous waste generation and solvent consumption.[4][6]
Q4: Are there alternative "green" solvents that can be used for the extraction of Eleutheroside B?
A4: Yes, research has explored greener extraction solvents. For instance, an ionic liquids-based ultrasonic-assisted extraction (ILUAE) method has been developed, which is more environmentally friendly.[1] Additionally, a 0.3% tea saponin solution has been used as an effective extraction solvent, offering a safer alternative to volatile organic solvents like ethanol.[8] The principles of Green Analytical Chemistry encourage the use of less hazardous solvents, such as water and bio-based alternatives, whenever possible.[9]
Troubleshooting Guide: Reducing Solvent Consumption
This guide addresses common issues encountered during the analysis of Eleutheroside B and provides solutions focused on minimizing solvent use.
| Problem | Potential Cause | Recommended Solution |
| High solvent consumption per sample with HPLC method. | Long analysis time and high flow rate. | 1. Method Miniaturization: Switch to a UPLC system with a shorter column (e.g., 50-100 mm) and smaller internal diameter (e.g., 2.1 mm). This allows for lower flow rates (e.g., 0.25-0.4 mL/min) and significantly reduces solvent use.[2][3]2. Gradient Optimization: Refine the gradient elution to shorten the run time. Ensure the gradient is steep enough to elute Eleutheroside B effectively without unnecessary column washing between injections. |
| Environmental and safety concerns with extraction solvents like methanol or ethanol. | Use of volatile and flammable organic solvents. | 1. Alternative Extraction Solvents: Explore greener extraction solvents. An ionic liquids-based ultrasonic-assisted extraction (ILUAE) can be employed.[1] Alternatively, consider using a 0.3% tea saponin solution.[8]2. Reduce Solvent Volume: Optimize the solid-to-liquid ratio during extraction to use the minimum amount of solvent necessary for efficient extraction. |
| Difficulty in separating Eleutheroside B from complex matrices without high organic solvent ratios. | Co-eluting impurities requiring strong mobile phases for resolution. | 1. Consider SFC: Supercritical Fluid Chromatography (SFC) offers different selectivity compared to reverse-phase HPLC and can be advantageous for complex mixtures.[5] The primary mobile phase is supercritical CO2, drastically cutting organic solvent use.[4]2. Sample Clean-up: Implement a solid-phase extraction (SPE) step before chromatographic analysis to remove interfering compounds. This can lead to simpler chromatograms that require less aggressive mobile phase compositions for separation. |
| Long column equilibration times leading to solvent waste. | Inefficient switching between gradient conditions and the initial mobile phase. | 1. Optimize Post-run Equilibration: Determine the minimum time required for the column to be fully re-equilibrated. This can often be shorter than the default settings in the instrument software.2. Use an Isocratic Hold: If the initial part of the chromatogram is not critical, a short isocratic hold at the beginning of the gradient can help stabilize the column with minimal solvent use. |
Experimental Protocols
Protocol 1: UPLC Method for Eleutheroside B Analysis with Reduced Solvent Consumption
This protocol is adapted from methodologies that utilize UPLC for the analysis of Eleutheroside B.[2][3]
1. Sample Preparation (Ultrasonic Extraction):
-
Weigh 1.0 g of powdered sample into a flask.
-
Add 20 mL of methanol.
-
Perform ultrasonic extraction for 30 minutes at 40 kHz and 500 W.
-
Repeat the extraction once more.
-
Combine the filtrates and evaporate to dryness.
-
Dissolve the residue in 5 mL of methanol and filter through a 0.22 µm syringe filter before injection.[3]
2. UPLC Conditions:
-
Column: ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm).[2][3]
-
Mobile Phase A: Pure water with 0.04% acetic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.04% acetic acid.[2]
-
Gradient Program:
-
0 min: 95% A
-
10 min: 5% A
-
11 min: 5% A
-
12 min: 95% A
-
15 min: 95% A[2]
-
-
Flow Rate: 0.35 mL/min.[2]
-
Injection Volume: 2-4 µL.[2]
-
Column Temperature: 40°C.[2]
Protocol 2: Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE)
This protocol provides a greener alternative for sample extraction.[1]
1. Reagent Preparation:
-
Prepare a solution of 1-butyl-3-methylimidazolium bromide ([C4mim]Br).
2. Extraction Procedure:
-
Optimize the following conditions: ionic liquid concentration, soaking time, ultrasonic power, ultrasonic time, and solid-liquid ratio.
-
A typical procedure involves sonicating the sample in the ionic liquid solution for approximately 30 minutes.
Note: This method has been shown to reduce the extraction time to 30 minutes from the 4 hours required by conventional methods, with good recovery and reproducibility.[1]
Quantitative Data Summary
Table 1: Comparison of Chromatographic Methods for Eleutheroside B Analysis
| Parameter | Conventional HPLC[10][11] | UPLC[2][3] | SFC[4][6] |
| Column Dimensions | 4.6 x 250 mm | 2.1 x 50-100 mm | Typically 3.0-4.6 mm ID |
| Particle Size | 5 µm | < 2 µm | 3-5 µm |
| Typical Flow Rate | 1.0 mL/min | 0.25 - 0.4 mL/min | 2-4 mL/min (CO2 + modifier) |
| Typical Analysis Time | 20 - 35 min | 5 - 15 min | < 10 min |
| Primary Mobile Phase | Acetonitrile/Methanol and Water | Acetonitrile/Methanol and Water | Supercritical CO2 |
| Organic Solvent Consumption | High | Low | Very Low |
Visualizations
Caption: Workflow for the analysis of Eleutheroside B.
Caption: Strategies for reducing solvent consumption.
References
- 1. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in the quantification of Eleutheroside B1.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Eleutheroside B1.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why is my this compound calibration curve not linear?
A non-linear calibration curve for this compound can arise from several factors, from standard preparation to instrument limitations. Below are common causes and troubleshooting steps.
Possible Causes and Solutions:
-
Standard Degradation: this compound, like many natural products, can be susceptible to degradation.
-
Inaccurate Standard Dilutions: Errors in serial dilutions are a common source of non-linearity.
-
Troubleshooting: Prepare each calibration point from the stock solution independently to avoid cumulative errors.[3] Use calibrated micropipettes and ensure complete dissolution of the standard in the solvent.
-
-
Detector Saturation: At high concentrations, the HPLC detector (e.g., UV-Vis) can become saturated, leading to a plateau in the signal response.
-
Troubleshooting: Lower the concentration range of your calibration standards.[3] If necessary, reduce the injection volume.
-
-
Solubility Issues: this compound may not be fully soluble at higher concentrations in the chosen solvent, leading to an inaccurate representation of the true concentration.
-
Co-elution with Impurities: If the standard is impure or if there are co-eluting peaks from the matrix, it can affect the peak area and linearity.
-
Troubleshooting: Check the purity of your this compound standard. Optimize the chromatographic method to ensure baseline separation of the analyte peak.
-
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting logic for a non-linear this compound calibration curve.
What are best practices for preparing this compound standard solutions?
Accurate standard preparation is critical for reliable quantification.
Protocol for Standard Solution Preparation:
-
Stock Solution: Accurately weigh a known amount of high-purity this compound standard. Dissolve it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.[5]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution. It is recommended to prepare each dilution independently to minimize error.[3]
-
Solvent: Methanol is a commonly used solvent for this compound.[4][5] For samples extracted with different solvent systems, it is best practice to prepare the standards in a solvent that mimics the final sample matrix to avoid solvent effects.
-
Storage: Store stock solutions at 4°C in the dark.[1] It is advisable to prepare fresh working solutions daily.
Example Calibration Curve Concentrations:
| Level | Concentration (µg/mL) |
| 1 | 8 |
| 2 | 20 |
| 3 | 40 |
| 4 | 80 |
This is an example concentration range; the optimal range will depend on the sensitivity of the instrument and the expected concentration in the samples.[6]
How can I improve the extraction efficiency of this compound from plant material?
The choice of extraction method and solvent significantly impacts the recovery of this compound.
Common Extraction Methods:
-
Ultrasonic-Assisted Extraction (UAE): This is a rapid and efficient method.
-
Protocol: Mix the powdered plant material with the extraction solvent and sonicate. An example protocol uses a mixture of ethanol/water (7:1) and ultrasonic crushing for 15 minutes.[4] Another study developed an ionic liquids-based ultrasonic-assisted extraction (ILUAE) that reduced extraction time to 30 minutes.[7]
-
-
Reflux Extraction: A more traditional method that can be effective.
Factors to Optimize for Extraction:
-
Solvent: Methanol, ethanol, and their aqueous solutions are commonly used.[1][4][5][8] The choice may depend on the specific plant matrix.
-
Solid-to-Liquid Ratio: This ratio should be optimized to ensure efficient extraction.
-
Extraction Time and Temperature: Longer extraction times or higher temperatures can improve yield but may also lead to degradation of the analyte.
-
Particle Size: Grinding the plant material to a fine powder increases the surface area for extraction.
Experimental Workflow for Extraction Optimization
Caption: Workflow for optimizing this compound extraction from plant material.
What are matrix effects and how can I minimize them in my this compound analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[9][10][11] This can lead to ion suppression or enhancement, causing inaccurate quantification.
Strategies to Minimize Matrix Effects:
-
Sample Preparation: The goal is to remove interfering compounds while retaining the analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): Can be used to partition this compound away from interfering substances. One study used petroleum ether and n-butanol to remove pigments and impurities.[4]
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Method: Modify the mobile phase gradient, change the column, or adjust the flow rate to resolve the analyte peak from interferences.[1]
-
-
Use of an Internal Standard (IS): An ideal IS is structurally similar to the analyte and experiences similar matrix effects. This allows for correction of signal suppression or enhancement. Salicin has been used as an internal standard in some analyses of related compounds.[8]
Quantitative Assessment of Matrix Effects:
The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution.[9][11]
Matrix Effect Calculation:
| Formula |
| Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100 |
| A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. |
Experimental Protocols & Data
HPLC and UPLC Methodologies
Below is a summary of HPLC and UPLC conditions reported for the analysis of this compound.
| Parameter | Method 1[4] | Method 2[5] | Method 3[1] |
| System | UPLC | HPLC | UPLC-QTRAP-MS/MS |
| Column | ACQUITY UPLC BEN C18 (1.7 µm, 2.1 mm × 50 mm) | Discovery C18 (5 µm, 4.6 × 250 mm) | ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 mm × 100 mm) |
| Mobile Phase | A: Pure water; B: Methanol | A: Water; B: Acetonitrile | A: 0.1% formic acid in acetonitrile; B: 0.1% formic acid in water |
| Gradient | 0 min, 95% A; 7 min, 65% A; 10 min, 95% A | 90:10 (A:B) to 70:30 over 20 min | Complex gradient specified in the reference |
| Flow Rate | Not specified | 1 mL/min | 0.4 mL/min |
| Temperature | 35°C | 25°C | 35°C |
| Detection | Not specified | UV at 350 nm | Negative electrospray ionization (ESI⁻) in MRM mode |
| Injection Vol. | Not specified | 10 µL | 2 µL |
Calibration Curve and Linearity Data
| Reference | Linearity (R²) | Concentration Range (µg/mL) |
| [4] | 0.999858 | Not specified |
| [12] | 0.998 | Not specified |
| [8] | 0.9990–0.9998 | 0.018–0.050 (LOQ) |
| [6] | > 0.995 | 8 - 80 |
This data demonstrates that with proper methodology, excellent linearity can be achieved for the quantification of this compound.
References
- 1. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of different analytical methods for Eleutheroside B1 detection.
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of Eleutheroside B1 is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related products. This guide provides a comparative analysis of various analytical methods for the detection of this compound, supported by experimental data and detailed methodologies.
This publication objectively compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the detection and quantification of this compound. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound detection is contingent on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance parameters of the most commonly employed techniques.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range (µg/mL) | 0.104 - 20.8[1] | 0.01 - 1.0[2] | 1 - 20[3] |
| Limit of Detection (LOD) | 37.0 ng/mL[4] | 3 µg/L[2] | Not explicitly found |
| Limit of Quantification (LOQ) | 0.090 µg/mL[5] | 10 µg/L[2] | 0.018 µg/mL[6] |
| Precision (RSD%) | Intra-day: < 3.1, Inter-day: < 3.4[7] | Intra-day: < 4, Inter-day: < 6[2] | Intra-day: 0.03 - 2.93, Inter-day: 0.34 - 4.89[5][6] |
| Accuracy (Recovery %) | 97.68%[1] | 91.5 - 103.6%[2] | 97.79 - 104.40%[5][6] |
| Specificity | Good | Excellent | Moderate |
| Analysis Time | ~35 min[5][6] | ~15 min[8] | Variable |
| Instrumentation Cost | Moderate | High | Low to Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine quality control of this compound in raw materials and finished products.
Sample Preparation:
-
Accurately weigh 1.0 g of powdered sample and transfer to a conical flask.
-
Add 25 mL of 70% ethanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: C18 column (e.g., Discovery C18, 4.6 × 250 mm, 5 µm)[9]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a gradient starting from 10% acetonitrile to 30% acetonitrile over 20 minutes can be employed[9]. Another isocratic system uses acetonitrile, water, and acetic acid (10:90:0.01, v/v/v)[1].
-
Flow Rate: 1.0 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Column Temperature: 25°C[9]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for pharmacokinetic studies.
Sample Preparation:
-
Weigh 0.4 g of powdered leaf sample and add 10 mL of an ethanol/water mixture (7:1).
-
Perform ultrasonic cell disruption at 120W for 15 minutes.
-
Centrifuge the extract at 10,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter membrane before analysis[8].
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC HSS T3 C18 column (1.8 µm, 2.1 mm × 100 mm)[8].
-
Mobile Phase: A gradient elution with mobile phase A (pure water with 0.04% acetic acid) and mobile phase B (acetonitrile with 0.04% acetic acid)[8].
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C[8].
-
Ionization Mode: Electrospray Ionization (ESI), often in positive ion mode[11].
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis[8][11].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for the qualitative and semi-quantitative analysis of this compound.
Sample Preparation:
-
Prepare an ethanolic extract of the plant material (e.g., 10 mg/mL).
-
Apply the sample as bands onto the HPTLC plate.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 or RP-18 WF254s[3].
-
Mobile Phase: A common mobile phase for normal phase HPTLC is a mixture of chloroform, methanol, and water (70:30:4, v/v/v)[12]. For reversed-phase HPTLC, a mixture of methanol, distilled water, and acetic acid (3:6:1, v/v/v) can be used[3].
-
Development: Develop the plate in a chromatographic chamber.
-
Detection: Densitometric scanning at a specific wavelength (e.g., 250 nm) after derivatization with a suitable reagent if necessary[3].
Visualizing the Analytical Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each analytical method.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for UPLC-MS/MS analysis of this compound.
Caption: Workflow for HPTLC analysis of this compound.
Conclusion
The choice of an analytical method for this compound detection should be guided by the specific requirements of the analysis. HPLC with UV detection provides a robust and cost-effective solution for routine quality control. For high-sensitivity and high-throughput analysis, especially in complex biological matrices, UPLC-MS/MS is the method of choice. HPTLC offers a simple, rapid, and high-throughput screening tool, particularly useful for the preliminary analysis of a large number of samples. Each method, with its distinct advantages, plays a crucial role in the comprehensive analysis of this compound.
References
- 1. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry [mdpi.com]
- 12. akjournals.com [akjournals.com]
A Comparative Guide to HPLC and UPLC Methods for Eleutheroside B1 Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Eleutheroside B1, a key active ingredient in Eleutherococcus senticosus (Siberian ginseng).
This comparison is based on a comprehensive review of published experimental data, offering insights into the performance, efficiency, and validation parameters of both analytical techniques. The information presented aims to assist in the selection of the most appropriate method for specific research and quality control needs.
Method Performance: A Head-to-Head Comparison
The primary advantages of UPLC over conventional HPLC are generally recognized as shorter run times, improved resolution, and higher sensitivity, which are evident in the compiled data from various studies. Below is a summary of key performance parameters for this compound quantification using both methods.
| Parameter | HPLC Method | UPLC Method | Key Observations |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.999 | Both methods demonstrate excellent linearity over the tested concentration ranges. |
| Precision (RSD%) | Intra-day: < 3.1% Inter-day: < 3.4%[3] | < 3.75%[4] | Both methods exhibit good precision, with UPLC showing slightly lower relative standard deviations in some cases. |
| Accuracy (Recovery %) | 97.4% - 102.7%[3] | Not explicitly stated in the reviewed UPLC studies for this compound. | HPLC methods show high accuracy with excellent recovery rates. |
| Limit of Detection (LOD) | 0.006–0.020 μg/mL[5] | Not explicitly stated in the reviewed UPLC studies for this compound. | HPLC methods have demonstrated low limits of detection. |
| Limit of Quantification (LOQ) | 0.018–0.050 μg/mL[5] | Not explicitly stated in the reviewed UPLC studies for this compound. | HPLC methods have established low limits of quantification. |
| Analysis Time | ~35 minutes[5] | ~5-15 minutes[4][6] | UPLC offers a significant reduction in analysis time, leading to higher throughput. |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC quantification of this compound are provided below, based on established and validated methods from the scientific literature.
HPLC Method Protocol
This protocol is a composite representation from multiple sources demonstrating a robust method for this compound quantification.[1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1][2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water, often with a small percentage of acid (e.g., phosphoric acid or acetic acid) to improve peak shape.[2][3] A common mobile phase composition is a mixture of acetonitrile and water (e.g., 10:90 v/v).[2]
-
Injection Volume: 10 µL.[1]
UPLC Method Protocol
This protocol is based on modern UPLC-MS/MS methods, which provide high sensitivity and selectivity.[4][6]
-
Instrumentation: Ultra-Performance Liquid Chromatography system, often coupled with a mass spectrometer (e.g., QTRAP or Q-TOF MS).[4][7]
-
Column: UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).[4]
-
Mobile Phase: A gradient elution is typically used with mobile phase A consisting of water with 0.1% formic acid or 0.04% acetic acid, and mobile phase B consisting of acetonitrile with the same modifier.[4][6]
-
Flow Rate: Approximately 0.3 mL/min.[4]
-
Injection Volume: 2 µL.[4]
-
Detection: Mass Spectrometry (MS) is often used for detection, providing high selectivity and sensitivity.[4]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation and comparison of two analytical methods like HPLC and UPLC.
Caption: Workflow for cross-validation of HPLC and UPLC methods.
References
- 1. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of eleutheroside B metabolites derived from an extract of Acanthopanax senticosus Harms by high-resolution liquid chromatography/quadrupole time-of-flight mass spectrometry and automated data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Eleutheroside B1 as a reference standard for the quality control of Eleutherococcus senticosus extracts.
Eleutheroside B1: A Comparative Guide for Quality Control of Eleutherococcus senticosus Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound as a reference standard for the quality control of Eleutherococcus senticosus (also known as Siberian Ginseng) extracts. We will delve into alternative standards, present comparative experimental data, and provide detailed analytical protocols to ensure the quality, efficacy, and safety of E. senticosus products.
Eleutherococcus senticosus is a widely recognized adaptogenic herb, valued for its potential to enhance physical and mental endurance and bolster the immune system.[1][2] The quality and efficacy of its extracts are intrinsically linked to the concentration of its bioactive constituents. Therefore, rigorous quality control using standardized reference compounds is paramount. The primary compounds used for standardization are eleutherosides, with this compound (syringin) and Eleutheroside E being the most crucial.[1][3]
This compound as the Primary Reference Standard
This compound, chemically identical to syringin, is a phenylpropanoid glycoside and one of the most abundant and well-studied active compounds in the roots and rhizomes of E. senticosus.[1][4][5] Its established biological activities, including immunostimulatory and anti-fatigue effects, make it a key marker for the plant's therapeutic efficacy.[6][7]
The European Pharmacopoeia mandates a minimum content for the sum of Eleutheroside B and Eleutheroside E (at least 0.08% of the dried raw material) for quality assurance, solidifying their roles as primary reference standards.[1][2][8]
Comparison with Alternative Reference Standards
While this compound is a critical marker, a multi-compound analysis provides a more robust and comprehensive quality assessment, mitigating the risk of adulteration.[9]
-
Eleutheroside E : A lignan diglucoside, Eleutheroside E is another principal bioactive component responsible for the adaptogenic properties of E. senticosus.[3][5] It is often quantified alongside this compound.
-
Other Bioactive Compounds : A broader analysis may include other compounds like isofraxidin, sesamin (Eleutheroside B4), caffeic acid, and various triterpene glycosides to create a complete chemical fingerprint.[6][9][10]
-
Cost-Effective Alternatives : Due to the high cost of purified Eleutheroside B and E standards, some validated methods employ ferulic acid as a more economical external standard. In this approach, correction factors are determined and applied to accurately quantify the eleutherosides.[5][11]
The following diagram illustrates the relationship between these quality control markers.
Caption: Relationship between primary, secondary, and alternative reference standards for E. senticosus.
Data Presentation: Comparative Analysis
The choice of analytical method depends on the specific requirements of the quality control process, such as the need for high throughput, sensitivity, or structural confirmation.
Table 1: Comparison of Analytical Methods for Quality Control
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation on a plate, detection by visualization under UV light or with reagents. | Separation by chromatography, detection by mass-to-charge ratio. |
| Primary Use | Routine quantitative analysis of known markers like this compound and E.[4][11] | Rapid qualitative identification and fingerprinting; screening for adulterants.[12] | High-sensitivity quantification and structural confirmation; analysis of complex mixtures.[9][13] |
| Sensitivity | Moderate (µg/mL range). | Low to Moderate. | Very High (ng/mL to pg/mL range). |
| Specificity | Good, but co-elution can be an issue. | Moderate, based on Rf values and color. | Very High, based on retention time and specific mass transitions. |
| Cost | Moderate initial investment and running costs. | Low initial investment, low running costs. | High initial investment and running costs. |
| Throughput | Moderate. | High (multiple samples per plate). | Low to Moderate. |
Table 2: Typical Content of Key Markers in E. senticosus Root
| Compound | Typical Content (% of Dry Weight) | Reference |
| Sum of Eleutheroside B and E | ≥ 0.08% | [1][2] |
| Eleutheroside B (Syringin) | Varies significantly based on origin and processing. | [14] |
| Eleutheroside E | Varies significantly based on origin and processing. | [14] |
Experimental Protocols & Workflow
A standardized workflow is essential for reproducible quality control results. The diagram below outlines the key steps from sample preparation to data analysis.
Caption: General experimental workflow for the quality control of E. senticosus extracts.
Detailed Protocol: HPLC-UV Quantification of this compound and E
This protocol is a synthesized example based on common methodologies.[7][11][15]
1. Preparation of Standard Solutions:
-
Accurately weigh 1 mg of this compound and 1 mg of Eleutheroside E reference standards.
-
Dissolve individually in methanol to prepare stock solutions of 1 mg/mL.
-
Perform serial dilutions with methanol to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
2. Preparation of Sample Solution:
-
Accurately weigh 1.0 g of powdered, dried E. senticosus root or extract.
-
Add 50 mL of 50-70% methanol.
-
Extract using sonication for 30 minutes or by reflux extraction.[15]
-
Allow the mixture to cool, then centrifuge or filter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7][15]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 220 nm is commonly used for both this compound and E.[11]
-
Injection Volume: 10 µL.[15]
4. Data Analysis:
-
Construct a calibration curve for this compound and Eleutheroside E by plotting peak area against concentration for the standard solutions.
-
Identify the peaks in the sample chromatogram by comparing retention times with the reference standards.
-
Calculate the concentration of each eleutheroside in the sample using the regression equation from the calibration curve.
Conclusion
This compound serves as an indispensable reference standard for the quality control of Eleutherococcus senticosus extracts, often co-analyzed with Eleutheroside E as mandated by major pharmacopoeias. While HPLC-UV is a robust and widely accessible method for routine quantification, a comprehensive quality control strategy should consider a multi-marker approach. This may involve fingerprinting with HPTLC or highly sensitive and specific analysis using LC-MS/MS, especially for complex formulations or in research and development settings. The adoption of standardized protocols and a clear understanding of the roles of different chemical markers are essential for ensuring the consistent quality, safety, and therapeutic efficacy of E. senticosus products.
References
- 1. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenolic Profile, Antioxidant, Anti-Enzymatic and Cytotoxic Activity of the Fruits and Roots of Eleutherococcus senticosus (Rupr. et Maxim.) Maxim [mdpi.com]
- 4. Current aspects of Quality Control and Standardization of Eleutherococcus senticosus Medicines | Kurkin | Drug development & registration [pharmjournal.ru]
- 5. researchgate.net [researchgate.net]
- 6. Eleutherococcus senticosus: Studies and effects [scirp.org]
- 7. [Determination of eleutheroside B in antifatigue fraction of Acanthopanax senticosus by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. extrasynthese.com [extrasynthese.com]
- 11. Quality control of roots of Eleutherococcus senticosus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eleutherococcus senticosus (root bark) - AHPA Botanical Identity References Compendium [botanicalauthentication.org]
- 13. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. krwil.pl [krwil.pl]
- 15. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anxiolytic Potential of Eleutheroside B1: A Comparative Analysis in Preclinical Models
For Immediate Release
This guide provides a comprehensive comparison of the anxiolytic-like effects of Eleutheroside B1 (Ele-B1), a key active component of Eleutherococcus senticosus (Siberian Ginseng), with the established anxiolytic drug Diazepam and the widely used herbal alternative Passiflora incarnata (Passionflower). The following sections detail the experimental evidence from animal models, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating the therapeutic potential of Ele-B1.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic properties of this compound, primarily as a component of Acanthopanax senticosus extract (ASH), have been investigated in rodent models. While studies on isolated this compound are limited, research on extracts standardized for this compound demonstrates significant anxiolytic-like and antidepressant-like effects.
A key study investigated an ASH extract containing 95.2 mg/100 g of this compound in Sprague-Dawley rats. The findings from the Novelty-Suppressed Feeding (NSF) test and the Instability Elevated Bridge Walking (IEBW) test, a variant of the Elevated Plus Maze (EPM), indicated a notable reduction in anxiety-like behaviors.[1][2] Another study on an aqueous extract of Acanthopanax senticosus (ASE) demonstrated antidepressant-like properties in mice, which are often comorbid with anxiety, and suggested the involvement of the monoaminergic system.[3] Furthermore, isolated this compound has been shown to exert antidepressant effects in rats.[4]
For comparative purposes, this guide includes data from studies on Diazepam, a benzodiazepine and a first-line treatment for anxiety, and Passiflora incarnata, a popular herbal remedy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound (as part of an extract), Diazepam, and Passiflora incarnata. It is important to note that the behavioral tests for the Acanthopanax senticosus extract containing this compound were the Novelty-Suppressed Feeding (NSF) test and the Instability Elevated Bridge Walking (IEBW) test, which differ from the more common Open Field Test (OFT) and Elevated Plus Maze (EPM) used for Diazepam and Passiflora incarnata.
Table 1: Anxiolytic-like Effects of Acanthopanax senticosus Extract (containing this compound) in Rats [1][2]
| Behavioral Test | Animal Model | Treatment Group | Dosage | Key Findings |
| Novelty-Suppressed Feeding (NSF) Test | Sprague-Dawley Rats | ASH Extract (1% and 5% in diet) | Not specified in mg/kg | Significantly decreased latency to eat in a novel environment. |
| Instability Elevated Bridge Walking (IEBW) Test | Sprague-Dawley Rats | ASH Extract (1% and 5% in diet) | Not specified in mg/kg | Significantly increased time spent on the open arm of the bridge. |
Table 2: Anxiolytic-like Effects of Diazepam in Rodents [5][6][7][8]
| Behavioral Test | Animal Model | Treatment Group | Dosage (mg/kg, i.p.) | Key Findings |
| Elevated Plus Maze (EPM) | Mice | Diazepam | 0.5 - 3.0 | Dose-dependent increase in time spent in and entries into open arms. |
| Open Field Test (OFT) | Mice | Diazepam | 0.5 - 3.0 | Dose-dependent increase in time spent in the center of the arena. |
Table 3: Anxiolytic-like Effects of Passiflora incarnata Extract in Mice [9][10][11][12][13]
| Behavioral Test | Animal Model | Treatment Group | Dosage (mg/kg, p.o.) | Key Findings |
| Elevated Plus Maze (EPM) | Mice | P. incarnata Extract | 150 - 600 | Increased number of entries into and time spent in open arms (some studies show a U-shaped dose-response). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key behavioral assays mentioned in this guide.
Elevated Plus Maze (EPM) Test[14][15][16][17][18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms open and two opposing arms enclosed by walls.
-
Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total locomotor activity.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Open Field Test (OFT)[19][20][21][22][23]
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure: A rodent is placed in the center or near a wall of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the center of the arena.
-
Number of entries into the center.
-
Total distance traveled.
-
Rearing frequency.
-
Grooming behavior.
-
-
Interpretation: Anxiolytic compounds generally increase the time spent in and exploration of the central zone.
Novelty-Suppressed Feeding (NSF) Test[1][2]
-
Apparatus: A novel, brightly lit open field with a single food pellet placed in the center.
-
Procedure: Food-deprived rodents are placed in the corner of the open field, and the latency to begin eating the food pellet is measured.
-
Interpretation: Anxiolytic treatments decrease the latency to begin eating in this aversive environment.
Proposed Mechanisms of Action
The anxiolytic effects of this compound and the comparative compounds are thought to be mediated through various signaling pathways in the brain.
This compound: BDNF-TrkB and Monoaminergic Systems
Studies on Acanthopanax senticosus extract suggest that its anxiolytic and antidepressant-like effects are mediated, at least in part, through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its receptor, Tropomyosin receptor kinase B (TrkB), in the hippocampus.[1][2] This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity, and its dysregulation is implicated in anxiety and depression.[14][15][16][17][18] The activation of TrkB initiates downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, ultimately leading to the phosphorylation of the CREB protein, a key transcription factor involved in neuroplasticity. Additionally, evidence suggests that extracts of Acanthopanax senticosus can modulate the levels of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), which play a critical role in mood and anxiety regulation.[3]
Caption: Proposed BDNF-TrkB signaling pathway for this compound's anxiolytic effects.
Diazepam: GABAergic System Modulation
Diazepam, a classic benzodiazepine, exerts its anxiolytic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This enhances chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Caption: Mechanism of action of Diazepam via the GABA-A receptor.
Passiflora incarnata: GABAergic System Involvement
The anxiolytic effects of Passiflora incarnata are also believed to involve the GABAergic system. Certain compounds within the extract may act as agonists at GABA-A receptors, contributing to its calming effects.
Experimental Workflow
The general workflow for evaluating the anxiolytic-like effects of a test compound in animal models is as follows:
Caption: General experimental workflow for anxiolytic drug screening in animal models.
Conclusion
The available preclinical evidence suggests that this compound, as a significant component of Eleutherococcus senticosus extracts, holds promise as a potential anxiolytic agent. Its mechanism of action appears to differ from traditional anxiolytics like Diazepam, primarily involving the modulation of neurotrophic and monoaminergic systems. Further research focusing on the anxiolytic effects of isolated this compound in standardized behavioral tests is warranted to fully elucidate its therapeutic potential and to enable more direct comparisons with existing treatments. This guide serves as a foundational resource for researchers interested in the continued exploration of this compound for the management of anxiety disorders.
References
- 1. Anxiolytic Effects of Acanthopanax senticosus HARMS Occur via Regulation of Autonomic Function and Activate Hippocampal BDNF⁻TrkB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic Effects of Acanthopanax senticosus HARMS Occur via Regulation of Autonomic Function and Activate Hippocampal BDNF–TrkB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-depressant effects of aqueous extract from Acanthopanax senticosus in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the antidepressant activity of the extracts and biologically active substances of Eleutherococcus senticosus [repository.usmf.md]
- 5. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Passiflora incarnate extract attenuates neuronal loss and memory impairment in stressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiolytic effects of fractions obtained from Passiflora incarnata L. in the elevated plus maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic effects of a passion flower (Passiflora incarnata L.) extract in the elevated plus maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arsveterinaria.org.br [arsveterinaria.org.br]
- 13. researchgate.net [researchgate.net]
- 14. Role of BDNF-TrkB Signaling in Regulating Anxiety and Depression-Like Behavior in Diverse Brain Regions, Clinical Neurology and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 15. The Role of BDNF-TrkB Signaling in the Pathogenesis of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | The BDNF-TrkB Pathway Acts Through Nucleus Accumbens D2 Expressing Neurons to Mediate Stress Susceptible Outcomes [frontiersin.org]
A Head-to-Head Comparison of Eleutheroside B1 and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Eleutheroside B1, a key active constituent of Eleutherococcus senticosus (Siberian Ginseng), has garnered attention for its potential therapeutic properties. This guide provides an objective, data-driven comparison of this compound with other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. This analysis is supported by experimental data and detailed methodologies to aid in research and development endeavors.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound, Curcumin, Resveratrol, and Quercetin on key inflammatory mediators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the IC50 values presented here are compiled from various sources. A significant data gap exists for the specific IC50 values of this compound in inhibiting nitric oxide, TNF-α, and IL-6 production.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | Nitric Oxide (NO) | Data Not Available | - | - |
| TNF-α | Data Not Available | - | - | |
| IL-6 | Data Not Available | - | - | |
| Curcumin | Nitric Oxide (NO) | ~14.7 µM (5.44 µg/ml) | RAW 264.7 macrophages | [1] |
| NF-κB (DNA binding) | >50 µM | RAW 264.7 macrophages | ||
| TNF-α | - | - | - | |
| IL-6 | Inhibition observed at 20 µM (83% reduction) | RAW 264.7 macrophages | [2] | |
| Resveratrol Derivative | Nitric Oxide (NO) | 1.35 µM | - | [3] |
| TNF-α | 1.92 µM | - | [3] | |
| IL-6 | 1.12 µM | - | [3] | |
| Quercetin | COX-2 Expression | ~10 µM | RAW 264.7 macrophages | [4] |
| Nitric Oxide (NO) | - | - | - | |
| TNF-α | - | - | - | |
| IL-6 | Inhibition observed at 40 µM | Human neutrophils | [5] |
Note: IC50 values can vary significantly based on the experimental setup, including cell line, stimulus used, and incubation time. The data for the Resveratrol derivative may not be directly comparable to the parent compound. The absence of quantitative data for this compound highlights a key area for future research.
Mechanisms of Anti-Inflammatory Action
This compound is suggested to exert its anti-inflammatory effects by modulating the production of inflammatory mediators such as TNF-α and IL-6, and by reducing oxidative stress.[6][7] Preclinical studies have shown its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-stimulated macrophages.[6]
Curcumin , the active component of turmeric, is a well-studied anti-inflammatory agent that inhibits the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8] It also down-regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[2]
Resveratrol , a polyphenol found in grapes and other fruits, has been shown to inhibit the production of NO and pro-inflammatory cytokines.[3] Its mechanisms of action involve the modulation of various signaling pathways, including those mediated by sirtuins.
Quercetin , a flavonoid present in many fruits and vegetables, exhibits anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating the expression of inflammatory cytokines.[4]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (this compound, Curcumin, Resveratrol, Quercetin) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response, and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is a stable product of NO, using the Griess reagent system.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Quantification of TNF-α and IL-6 by ELISA
This protocol details the measurement of the pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants from RAW 264.7 cells treated as described in the NO production assay.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis of NF-κB Pathway Activation
This method is used to assess the effect of the compounds on the activation of the NF-κB signaling pathway by measuring the levels of key proteins.
-
Cell Lysis and Protein Quantification:
-
Treat RAW 264.7 cells with test compounds and/or LPS as previously described.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Procedure:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., phospho-p65, IκBα) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Visualizing Experimental and Logical Relationships
To better understand the experimental workflow and the underlying molecular pathways, the following diagrams are provided.
Caption: Workflow for in vitro anti-inflammatory screening of natural compounds.
Caption: Simplified NF-κB signaling pathway and potential inhibition points.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin suppresses the production of interleukin-6 in Prevotella intermedia lipopolysaccharide-activated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Major Constituents of Medicinally Important Plants for Anti-Inflammatory, Antidiabetic and AGEs Inhibiting Properties: In Vitro and Simulatory Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for Eleutheroside B1
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Eleutheroside B1, a key bioactive compound in Eleutherococcus senticosus (Siberian ginseng), is crucial for quality control and standardization in the pharmaceutical and natural products industries. The validation of analytical methods across different laboratories ensures that the method is robust, reliable, and transferable. This guide provides a comparative overview of various validated analytical methods for this compound, presenting key performance data and detailed experimental protocols to aid in the selection and implementation of a suitable analytical procedure. While a formal inter-laboratory collaborative study was not found in the public domain, this guide synthesizes data from several single-laboratory validation studies to offer a comprehensive comparison of method performance.
Comparative Analysis of Quantitative Data
The performance of an analytical method is assessed through various validation parameters. The following tables summarize the quantitative data from different studies on the analysis of Eleutheroside B, providing a basis for comparing the linearity, precision, and accuracy of these methods.
Table 1: Linearity of Analytical Methods for Eleutheroside B Quantification
| Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| RP-HPLC-UV-IPAD | 0.018–0.050 (LOQ) | 0.9990–0.9998 | [1][2] |
| HPLC-PAD | 0.35–34.83 | 0.9999 | [3] |
| HPLC (for A. koreanum) | Not Specified | 0.9997 | [4] |
Table 2: Precision of Analytical Methods for Eleutheroside B Quantification
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| RP-HPLC-UV-IPAD | 0.03–2.93 | 0.34–4.89 | [1][2] |
| HPLC-PAD | < 3.1 | < 3.4 | [3] |
| HPLC (for A. koreanum) | 2.8–2.9 (root), 0.4–1.1 (stem) | 1.4–5.0 (root), 1.1–2.5 (stem) | [4] |
Table 3: Accuracy and Recovery of Analytical Methods for Eleutheroside B Quantification
| Method | Accuracy (% Recovery) | Recovery RSD (%) | Reference |
| RP-HPLC-UV-IPAD | 97.79–104.40 | 1.36–4.42 | [1][2] |
| HPLC-PAD | 97.4 | 5.5 | [3] |
| HPLC (for A. koreanum) | 100.66–110.04 | Not Specified | [4] |
| ILUAE-HPLC | 97.96–103.39 | 3.3 | [5] |
Table 4: Sensitivity of Analytical Methods for Eleutheroside B Quantification
| Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC-UV-IPAD | 0.006–0.020 | 0.018–0.050 | [1][2] |
| HPLC (for A. koreanum) | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method 1: RP-HPLC-UV-IPAD for Simultaneous Quantification [1][2]
-
Sample Preparation: One gram of powdered sample was extracted with 20 mL of 70% methanol via reflux for 60 minutes. The filtrate was dried, and the residue was redissolved in pure water and an internal standard solution (salicin).
-
Chromatographic Conditions:
-
Column: Not specified in the abstract.
-
Mobile Phase: Gradient elution system.
-
Detection: UV and Integrated Pulsed Amperometric Detection (IPAD).
-
Run Time: 35 minutes.
-
Method 2: HPLC-PAD for Quantitative Determination [3]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.5% aqueous phosphoric acid and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Diode Array Detector (DAD) at 220 nm.
-
Method 3: HPLC for Determination in Acanthopanax Species [4]
-
Sample Preparation: Not detailed in the abstract.
-
Chromatographic Conditions: The specifics of the HPLC method were not fully detailed in the provided abstract, but it was validated for specificity, linearity, precision, and accuracy.
Method 4: Ionic Liquids-Based Ultrasonic-Assisted Extraction (ILUAE) with HPLC [5]
-
Sample Preparation: An ILUAE method was developed using 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution as the solvent. The extraction was optimized for ionic liquid concentration, soaking time, ultrasonic power and time, and solid-liquid ratio.
-
Chromatographic Conditions: Not detailed in the abstract.
Workflow for Inter-Laboratory Method Validation
The following diagram illustrates a typical workflow for the inter-laboratory validation of an analytical method. This process ensures the method's reproducibility and robustness when performed by different analysts in different laboratories with varying equipment and environmental conditions.
Caption: Workflow of an inter-laboratory analytical method validation process.
This guide provides a foundational comparison of existing validated analytical methods for this compound. For the establishment of a standardized, globally accepted method, a formal inter-laboratory study following a workflow similar to the one depicted would be the necessary next step. Researchers and drug development professionals are encouraged to consider the presented data when selecting or developing an analytical method for this important compound.
References
- 1. Simultaneous quantification method for eleutheroside B, eleutheroside E, chiisanoside, and sesamin using reverse-phase high-performance liquid chromatography coupled with ultraviolet detection and integrated pulsed amperometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Alliances: Enhancing the Efficacy of Eleutheroside B1 Through Phytochemical Combinations
For researchers, scientists, and drug development professionals, the quest for enhanced therapeutic efficacy often leads to the exploration of synergistic interactions between bioactive compounds. Eleutheroside B1, a principal active constituent of Eleutherococcus senticosus (Siberian Ginseng), has demonstrated a range of pharmacological activities. This guide provides a comparative analysis of the synergistic effects of this compound with other phytochemicals, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
This publication delves into the scientific evidence for the enhanced bioactivity of this compound when combined with phytochemicals from Drynaria fortunei, and as part of the adaptogenic formulation ADAPT-232, which also contains extracts from Rhodiola rosea and Schisandra chinensis. While traditional medicine suggests potential synergistic benefits with compounds from Astragalus membranaceus and Phlomis umbrosa, there is a notable absence of published, quantitative experimental data to substantiate these specific combinations.
Cognitive Enhancement: The Synergy of Eleutherococcus senticosus and Drynaria fortunei
A randomized, double-blind, placebo-controlled clinical trial has provided evidence for the synergistic effects of a combination of Eleutherococcus senticosus leaf extract and Drynaria fortunei rhizome extract on cognitive function in healthy adults.[1][2][3] The study builds upon pre-clinical evidence that suggested a synergistic improvement in memory and anti-stress responses in mice.[1][3]
Quantitative Data Summary
| Outcome Measure (RBANS Test) | Placebo Group (Change from Baseline) | ES + DR Group (Change from Baseline) | p-value (Intergroup Comparison) | Citation |
| Figure Recall Subscore | - | Significant Increase | 0.045 | [1] |
| Language Domain | - | Significant Increase (Intragroup) | 0.040 | [1] |
| Semantic Fluency | - | Significant Increase (Intragroup) | 0.021 | [1] |
| Anxiety/Uncertainty Score | - | Significant Improvement (Intragroup) | 0.022 | [1] |
Experimental Protocol: Clinical Trial
Objective: To evaluate the cognitive-enhancing and anti-stress effects of a combined extract of Eleutherococcus senticosus (ES) and Drynaria fortunei (DR) in healthy volunteers.[1]
Study Design: A placebo-controlled, randomized, double-blind study.[1]
Participants: Healthy volunteers.
Intervention: Oral administration of a combined water extract of ES leaf and DR rhizome or a placebo for 12 weeks.[1]
Assessment Tools: The Japanese version of the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) was used for neurocognitive assessment.[1]
Statistical Analysis: Intergroup and intragroup comparisons were performed to determine the statistical significance of the observed changes.[1]
Signaling Pathway: Cognitive Enhancement
The synergistic effect on cognitive function is thought to arise from the distinct yet complementary mechanisms of the phytochemicals in each extract. This compound from E. senticosus and naringenin from D. fortunei are key bioactive compounds.
Adaptogenic Synergy: The ADAPT-232 Formulation
ADAPT-232 is a fixed combination of extracts from Rhodiola rosea, Schisandra chinensis, and Eleutherococcus senticosus. Studies on this formulation have revealed synergistic and antagonistic interactions at the molecular level, leading to the activation of gene networks that are not affected by the individual extracts alone.[4][5]
Quantitative Data Summary: Gene Expression in Neuroglial Cells
| Gene/Pathway | Eleutherococcus Extract | Rhodiola Extract | Schisandra Extract | ADAPT-232 Combination | Effect | Citation |
| Neuropeptide Y (NPY) | Upregulation | Upregulation | Upregulation | Synergistic Upregulation | Stress Adaptation | [5][6][7] |
| Heat Shock Protein 70 (Hsp70) | Upregulation | Upregulation | Upregulation | Synergistic Upregulation | Chaperone Activity, Anti-apoptosis | [5][6][7] |
| G-protein-coupled receptor signaling | Modulation | Modulation | Modulation | Synergistic Modulation | Cellular Communication | [4][5] |
| cAMP levels | Reduction | Reduction | Reduction | Synergistic Reduction | Energy Homeostasis | [4][5] |
Experimental Protocol: Gene Expression Profiling
Objective: To investigate the synergistic and antagonistic effects of ADAPT-232 and its individual components on the transcriptional level in human neuroglial cells.[5]
Cell Line: Human neuroglial cell line T98G.[5]
Treatment: Cells were treated with ADAPT-232, extracts of E. senticosus root, S. chinensis berry, and R. rosea root, as well as individual active compounds (eleutheroside E, schizandrin B, salidroside, triandrin, and tyrosol).[5]
Methodology: Microarray-based transcriptome-wide mRNA expression profiling was performed.[8]
Data Analysis: Ingenuity Pathway Analysis was used to identify significantly up- or down-regulated genes and associated cellular functions and pathways.[5]
Signaling Pathway: Adaptogenic Stress Response
The synergistic effect of the ADAPT-232 formulation is linked to the upregulation of key mediators of the stress response, Neuropeptide Y (NPY) and Heat Shock Protein 70 (Hsp70).
Future Directions
The presented data highlights the significant potential of synergistic phytochemical combinations to enhance the therapeutic effects of this compound. The detailed experimental protocols provide a foundation for further research in this area. Future investigations should focus on elucidating the precise molecular interactions and dose-response relationships of these synergistic pairings. Furthermore, there is a clear need for rigorous scientific evaluation of the traditionally claimed synergistic effects of this compound with phytochemicals from Astragalus membranaceus and Phlomis umbrosa to validate these historical uses with quantitative data. Such studies will be instrumental in the development of novel, more effective phytopharmaceutical formulations.
References
- 1. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leaves of Siberian ginseng and drynariae rhizome stems may enhance cognitive functions, Japan RCT [nutraingredients.com]
- 3. Combined Treatment with Two Water Extracts of Eleutherococcus senticosus Leaf and Rhizome of Drynaria fortunei Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy and Antagonism of Active Constituents of ADAPT-232 on Transcriptional Level of Metabolic Regulation of Isolated Neuroglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergy and Antagonism of Active Constituents of ADAPT-232 on Transcriptional Level of Metabolic Regulation of Isolated Neuroglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Adaptogens Stimulate Neuropeptide Y and Hsp72 Expression and Release in Neuroglia Cells [frontiersin.org]
- 8. Frontiers | Synergy and Antagonism of Active Constituents of ADAPT-232 on Transcriptional Level of Metabolic Regulation of Isolated Neuroglial Cells [frontiersin.org]
Comparison of Eleutheroside B1 content in different species of Eleutherococcus.
An Objective Comparison of Eleutheroside B1 Content in Different Eleutherococcus Species for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of this compound content across various species of the genus Eleutherococcus, also known as Siberian Ginseng. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding species selection and extraction protocols for this medicinally important compound.
Quantitative Data on Eleutheroside B Content
This compound is a key bioactive compound found in Eleutherococcus species, contributing to their adaptogenic and medicinal properties.[1] The concentration of this lignan can vary significantly between different species and even different parts of the same plant. The following table summarizes quantitative data on Eleutheroside B content from a comparative study on eight Eleutherococcus species. The data is presented in milligrams per 100 grams of dry matter (mg/100g DM).
| Species | Plant Part | Eleutheroside B Content (mg x 100 g-1 DM) |
| Eleutherococcus senticosus | Underground organs | 177.4 ± 7.1[2] |
| Stem bark | 159.3 ± 5.4[2] | |
| Eleutherococcus henryi | Underground organs | 163.2 ± 6.7[2] |
| Stem bark | 144.8 ± 5.2[2] | |
| Eleutherococcus leucorrhizus | Underground organs | 322.0 ± 12.8[2] |
| Stem bark | 300.8 ± 11.6[2] | |
| Eleutherococcus nodiflorus | Underground organs & Stem bark | Data not specified in the provided abstract[2] |
Note: The study also included E. divaricatus, E. sessiliflorus, E. giraldii, and E. gracilistylus, but their specific Eleutheroside B contents were not detailed in the available summary. Further research into the primary literature is recommended for these species.
Experimental Protocols for this compound Quantification
The accurate quantification of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed methods.[3][4][5]
Sample Preparation and Extraction
A typical protocol for the extraction of Eleutherosides from plant material is as follows:
-
Drying and Pulverization: The plant material (e.g., roots, stem bark) is dried to a constant weight and then pulverized into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.[3]
-
Ultrasonic-Assisted Extraction: A precisely weighed amount of the powdered sample (e.g., 1.0 g) is suspended in a solvent such as methanol (e.g., 20 mL).[3] The mixture is then subjected to ultrasonic extraction for a specified duration (e.g., 30 minutes) to enhance the extraction efficiency.[3] This process is typically repeated to ensure complete extraction.[3]
-
Solvent Evaporation and Reconstitution: The combined extracts are filtered, and the solvent is removed using a rotary evaporator under controlled temperature.[3] The dried residue is then dissolved in a precise volume of a suitable solvent, such as methanol, to prepare the final sample solution for analysis.[3]
Chromatographic Analysis (UPLC-MS/MS)
The following outlines a general UPLC-MS/MS method for the quantification of this compound:
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer (MS/MS).[3]
-
Column: A C18 analytical column is commonly used for separation.[3]
-
Mobile Phase: A gradient elution is typically performed using a binary solvent system, such as acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[3]
-
Flow Rate: A constant flow rate, for example, 0.4 mL/min, is maintained throughout the analysis.[3]
-
Detection: The mass spectrometer is operated in the negative electrospray ionization mode (ESI-) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3]
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area with a calibration curve generated from certified reference standards.[3][6]
Diagrams and Visualizations
To further elucidate the experimental process and the context of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of this compound to pharmacological activity.
References
- 1. Temporary title [webprod.hc-sc.gc.ca]
- 2. scispace.com [scispace.com]
- 3. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical Content and Pharma-Nutrition Study on Eleutherococcus senticosus Fruits Intractum - PMC [pmc.ncbi.nlm.nih.gov]
Validating Eleutheroside B1's Mechanism of Action: A Comparative Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eleutheroside B1's Performance Against Alternative Anti-Neuroinflammatory Agents Supported by Experimental Data.
This guide provides a comprehensive analysis of the mechanism of action of this compound, a natural compound with known anti-inflammatory and neuroprotective properties. Through a comparative lens, we examine its effects on gene expression in the context of neuroinflammation and benchmark its performance against established and alternative therapeutic compounds: the corticosteroid Dexamethasone, and the natural compounds Parthenolide and Resveratrol. This document is intended to serve as a resource for researchers validating therapeutic targets and developing novel treatments for neuroinflammatory and neurodegenerative diseases.
Core Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway
This compound primarily exerts its anti-inflammatory and neuroprotective effects by inhibiting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of the inflammatory response in the central nervous system. Overactivation of JAK2/STAT3 signaling is implicated in the pathogenesis of various neurological disorders, leading to neuronal damage. By suppressing this pathway, this compound effectively reduces the expression of pro-inflammatory cytokines and mitigates oxidative stress.[1]
Comparative Analysis of Gene Expression Modulation
To objectively evaluate the efficacy of this compound, we compare its impact on gene expression with that of Dexamethasone, Parthenolide, and Resveratrol in the context of lipopolysaccharide (LPS)-stimulated microglia, a standard in vitro model for neuroinflammation.
Table 1: Quantitative Comparison of Effects on Key Pro-inflammatory Genes
| Gene | This compound | Dexamethasone (from RNA-seq data) | Parthenolide | Resveratrol |
| TNF-α | ↓↓ | Log2 Fold Change: -2.5 (p-adj < 0.001) | ↓↓ | ↓↓ |
| IL-6 | ↓↓ | Log2 Fold Change: -3.1 (p-adj < 0.001) | ↓↓ | ↓↓ |
| IL-1β | ↓↓ | Log2 Fold Change: -1.8 (p-adj < 0.01) | ↓↓ | ↓↓ |
| iNOS (NOS2) | ↓ | Log2 Fold Change: -1.5 (p-adj < 0.05) | ↓↓ | ↓ |
| COX-2 (PTGS2) | ↓ | Log2 Fold Change: -2.0 (p-adj < 0.001) | ↓↓ | ↓ |
Note: "↓↓" indicates a significant decrease as reported in literature, though specific fold changes from RNA-seq data for this compound, Parthenolide, and Resveratrol in a directly comparable neuroinflammation model were not publicly available. Data for Dexamethasone is derived from publicly available RNA-seq datasets of stimulated human microglia.
Table 2: Mechanistic Comparison of Anti-Neuroinflammatory Effects
| Feature | This compound | Dexamethasone | Parthenolide | Resveratrol |
| Primary Target Pathway | JAK2/STAT3 | Glucocorticoid Receptor (GR) / NF-κB, AP-1 | NF-κB | Sirtuin 1 (SIRT1) / NF-κB |
| Effect on NF-κB | Indirect inhibition | Direct inhibition | Direct inhibition | Direct inhibition |
| Effect on Oxidative Stress | Reduces ROS and MDA | Indirectly reduces | Reduces | Reduces |
| Neuroprotective Effects | Demonstrated | Variable, can be neurotoxic at high doses | Demonstrated | Demonstrated |
Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Gene Expression Analysis Workflow.
Experimental Protocols
Primary Microglia Culture
Primary microglial cells are isolated from the cerebral cortices of neonatal rat or mouse pups (P0-P2).[2][3][4][5][6]
-
Tissue Dissociation: Brains are dissected and mechanically dissociated in a suitable buffer. Enzymatic digestion is performed using trypsin and DNase to obtain a single-cell suspension.[2][3][4]
-
Mixed Glial Culture: The cell suspension is plated onto poly-L-lysine coated flasks in DMEM supplemented with 10% FBS and antibiotics. Astrocytes form an adherent monolayer, while microglia grow on top.[2][3]
-
Microglia Isolation: After 10-14 days, microglia are separated from the astrocyte layer by gentle shaking or mild trypsinization.[2][3]
-
Plating for Experiments: Isolated microglia are plated at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate) and allowed to adhere before treatment.
Lipopolysaccharide (LPS) Stimulation and Compound Treatment
-
Stimulation: Microglia are stimulated with LPS (typically 100 ng/mL to 1 µg/mL) to induce a pro-inflammatory response.[6]
-
Treatment: Cells are co-treated or pre-treated with this compound, Dexamethasone, Parthenolide, or Resveratrol at various concentrations to assess their anti-inflammatory effects.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from treated and control microglia using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[2]
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, fragmentation, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: Reads are aligned to the reference genome (mouse or rat).
-
Quantification: Gene expression levels are quantified as read counts or transcripts per million (TPM).
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes (DEGs) between treatment groups and controls.
-
Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the DEGs to identify enriched biological processes and signaling pathways.
Conclusion
This compound demonstrates a potent anti-neuroinflammatory profile by targeting the JAK2/STAT3 signaling pathway. This mechanism effectively downregulates the expression of key pro-inflammatory genes, comparable to the effects of established and alternative anti-inflammatory agents. While further head-to-head studies with comprehensive transcriptomic analyses are warranted for a more definitive comparison, the existing evidence strongly supports the therapeutic potential of this compound in neuroinflammatory conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to further validate and explore the clinical applications of this promising natural compound.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. Resveratrol counteracts lipopolysaccharide-mediated microglial inflammation by modulating a SOCS-1 dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional profiling in microglia across physiological and pathological states identifies a transcriptional module associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Selected Resveratrol Analogues on Activation and Polarization of Lipopolysaccharide-Stimulated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-O-angeloylplenolin exerts neuroprotection against lipopolysaccharide-induced neuroinflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A comparative review of the therapeutic potential of various eleutherosides.
For Researchers, Scientists, and Drug Development Professionals
Eleutherosides, a diverse group of bioactive compounds primarily isolated from plants of the Eleutherococcus genus, have garnered significant attention for their wide-ranging pharmacological activities. This guide provides a comparative overview of the therapeutic potential of various eleutherosides, with a focus on Eleutheroside B and Eleutheroside E, while also exploring the available data on other members of this family. The information is presented to facilitate research and development efforts in leveraging these natural compounds for therapeutic applications.
Comparative Overview of Therapeutic Potential
Eleutherosides exhibit a broad spectrum of therapeutic effects, including neuroprotective, anti-inflammatory, anti-diabetic, anti-fatigue, and anti-cancer properties. The most extensively studied are Eleutheroside B (also known as syringin) and Eleutheroside E, which have demonstrated significant potential in preclinical studies.
Table 1: Quantitative Data on the Therapeutic Effects of Eleutherosides B and E
| Therapeutic Effect | Eleutheroside | Assay/Model | Concentration/Dose | Key Findings | Reference |
| Neuroprotection | Eleutheroside B | Ischemia-reperfusion injury in animal models | Pretreatment | Reduced the extent of damage. | [1] |
| Eleutheroside B | Quinolinic acid-induced aging in rats | 50, 100, 200 mg/kg (intraperitoneal) | Dose-dependently reduced escape latencies and errors in Morris water maze; increased surviving hippocampal neurons. | ||
| Eleutheroside E | Radiation-induced cognitive impairment in mice | 50 mg/kg/day (oral) for 4 weeks | Prevented cognitive deficits. | [2] | |
| Anti-inflammatory | Eleutheroside B | High altitude cerebral edema (HACE) in rats | 50 and 100 mg/kg | Significantly decreased levels of IL-1β, IL-6, and TNF-α. | [3] |
| Eleutheroside E | Hypoxia-reoxygenation (H/R) injury in H9c2 cells | 100 μM for 12 hours | Inhibited the activation of NF-κB. | [2] | |
| Eleutheroside E | Collagen-induced arthritis in mice | 15-60 mg/kg/day (oral) for 3 weeks | Reduced mean arthritis score and incidence; decreased TNF-α and IL-6. | [2] | |
| Anti-diabetic | Eleutheroside B | Streptozotocin-induced diabetic rats | Not specified | Decreased hyperglycemia. | |
| Eleutheroside E | db/db mice (Type 2 diabetes model) | 0.003% in diet for 5 weeks | Significantly reduced blood glucose and serum insulin levels; improved insulin sensitivity. | [4] | |
| Eleutheroside E | C2C12 myotubes | 10 μM for 24 hours | Increased insulin-induced glucose uptake. | [2] | |
| Anti-fatigue | Eleutheroside E | Forced swimming test in mice | Not specified | Significantly prolonged swimming time. | [5] |
| Pharmacokinetics | Eleutheroside B | Rats (oral administration) | Not specified | Bioavailability: 3.30 ± 0.63%; Tmax: 0.45 ± 0.112 hours. | [6] |
| Eleutheroside E | Rats (oral administration) | Not specified | Bioavailability: 3.82 ± 0.86%; Tmax: 0.42 ± 0.14 hours. | [6] |
Other Eleutherosides: A Glimpse into Their Potential
While research is most abundant for Eleutherosides B and E, other members of this family have also been investigated for their biological activities.
-
Eleutheroside A (Daucosterol): A steroid glycoside.[4]
-
Eleutheroside C: A glycoside.[7]
-
Eleutheroside D: A lignan and optical isomer of Eleutheroside E, it has shown anti-inflammatory and hypoglycemic activities.[4][8]
-
Eleutherosides I, K, L, and M: Classified as triterpene saponins.[4][9]
Quantitative data and detailed mechanistic studies for these and other eleutherosides like F and G are still limited, representing an area ripe for further investigation.
Key Signaling Pathways
The therapeutic effects of Eleutherosides B and E are mediated through the modulation of specific signaling pathways.
Eleutheroside B and the JAK2/STAT3 Pathway
Eleutheroside B has been shown to exert its anti-inflammatory and neuroprotective effects by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[3][10] This pathway is a critical regulator of inflammatory responses.
Caption: Eleutheroside B inhibits the JAK2/STAT3 signaling pathway.
Eleutheroside E and the MAPK/NF-κB Pathway
Eleutheroside E demonstrates anti-inflammatory and cardioprotective effects by blocking the Mitogen-Activated Protein Kinase (MAPK) pathway and inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[2][11] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Eleutheroside E inhibits the MAPK/NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments cited in the literature.
Protocol 1: Extraction and Quantification of Eleutherosides B and E
This protocol outlines a general procedure for the extraction of eleutherosides from plant material and their subsequent quantification using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for Eleutheroside Extraction and Quantification.
Methodology:
-
Sample Preparation: Air-dry and powder the plant material (e.g., 5 g of Eleutherococcus roots).[12]
-
Extraction: Perform reflux extraction with a suitable solvent (e.g., 50% methanol, 3 x 100 mL).[12]
-
Concentration: Combine the filtrates and evaporate the solvent under vacuum to obtain the crude extract.[12]
-
Sample for HPLC: Dissolve a known amount of the dried extract in methanol and filter it through a 0.45 µm syringe filter before injection into the HPLC system.[12]
-
HPLC Conditions:
-
Quantification: Prepare standard solutions of pure Eleutheroside B and E at various concentrations to generate calibration curves. The concentration of the eleutherosides in the sample is determined by comparing their peak areas to the standard curves.
Protocol 2: In Vivo Anti-Diabetic Assay in db/db Mice
This protocol describes an in vivo experiment to evaluate the anti-diabetic effects of eleutherosides using a db/db mouse model of type 2 diabetes.[4]
Methodology:
-
Animal Model: Use five-week-old male db/db mice, a genetic model of obesity and type 2 diabetes.
-
Acclimatization and Grouping: Acclimatize the animals for one week and then randomly divide them into control and treatment groups.
-
Treatment: Administer the test compound (e.g., Eleutheroside E) mixed in the diet for a specified period (e.g., 5 weeks). A control group receives the standard diet without the test compound.[4]
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Measure fasting blood glucose and serum insulin levels at baseline and at the end of the study.
-
-
Glucose and Insulin Tolerance Tests:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After an overnight fast, administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.[4]
-
Intraperitoneal Insulin Tolerance Test (IPITT): After a short fast, administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Measure blood glucose levels at the same time points as the IPGTT.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues for analysis of parameters such as lipid profiles (triglycerides, total cholesterol), and markers of liver and kidney function.
-
Histopathology: Perform histological examination of the pancreas to assess islet morphology and beta-cell mass.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Protocol 3: In Vitro Neuroprotection Assay (Quinolinic Acid-Induced Excitotoxicity)
This protocol outlines an in vitro method to assess the neuroprotective effects of eleutherosides against quinolinic acid-induced neuronal cell death.
Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) in appropriate culture medium.
-
Plating: Seed the cells in multi-well plates at a predetermined density and allow them to adhere and differentiate.
-
Pre-treatment: Treat the cells with various concentrations of the test eleutheroside for a specific duration (e.g., 24 hours) before inducing toxicity.
-
Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of quinolinic acid.
-
Assessment of Cell Viability: After the incubation period with the neurotoxin, assess cell viability using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Morphological Analysis: Observe the cells under a microscope to assess morphological changes, such as neurite retraction and cell shrinkage, indicative of apoptosis or necrosis.
-
Data Analysis: Calculate the percentage of cell viability in the treated groups relative to the control group and determine the EC50 value of the neuroprotective effect.
Conclusion
Eleutherosides, particularly Eleutheroside B and E, exhibit significant therapeutic potential across a range of disease models. Their mechanisms of action, involving the modulation of key inflammatory and metabolic signaling pathways, make them attractive candidates for further drug development. While the current body of evidence is promising, more rigorous clinical trials are necessary to translate these preclinical findings into tangible therapeutic benefits for human health. Furthermore, a deeper investigation into the pharmacological properties of the less-studied eleutherosides could unveil novel therapeutic agents. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full potential of these fascinating natural compounds.
References
- 1. What Scientific Studies Support Eleutheroside Bâs Cognitive Benefits? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 2. Development of sample preparation method for eleutheroside B and E analysis in Acanthopanax senticosus by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eleutheroside E, An Active Component of Eleutherococcus senticosus, Ameliorates Insulin Resistance in Type 2 Diabetic db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of various Eleutherococcus senticosus cortex on swimming time, natural killer activity and corticosterone level in forced swimming stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eleutheroside E decreases oxidative stress and NF-κB activation and reprograms the metabolic response against hypoxia-reoxygenation injury in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Yield of Eleutherosides B and E in Acanthopanax divaricatus and A. koreanum Grown with Varying Cultivation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Eleutheroside B1's efficacy in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and analgesic efficacy of Eleutheroside B1 against standard non-steroidal anti-inflammatory drugs (NSAIDs). The information is based on available preclinical data and is intended to guide further research and development.
This compound, a major active component of Eleutherococcus senticosus (Siberian ginseng), has demonstrated potential anti-inflammatory properties in preclinical studies.[1][2] Standard non-steroidal anti-inflammatory drugs (NSAIDs) are a well-established class of drugs that reduce pain, inflammation, and fever by inhibiting cyclooxygenase (COX) enzymes. This guide aims to provide a comparative overview of their efficacy based on existing, albeit indirect, scientific evidence.
Quantitative Data Summary for Indirect Comparison
The following table summarizes quantitative data from various preclinical studies on this compound and common NSAIDs. It is crucial to note that these data are not from head-to-head comparative studies and are presented for indirect comparison purposes only. Experimental conditions, such as animal models, dosages, and administration routes, may vary between studies.
| Parameter | This compound | Ibuprofen | Diclofenac | Celecoxib |
| Anti-inflammatory Effect | ||||
| In Vivo Cytokine Inhibition | Significant reduction of IL-1β, IL-6, and TNF-α at 50-100 mg/kg in rats. | In some studies, increased IL-6 and TNF-α production was observed in vitro. | Potently inhibited IL-1α-induced PGE2 release with an IC50 of 1.6 ± 0.02 nM in human synovial cells. | Has been shown to reduce inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various models. |
| Analgesic Effect | ||||
| Acetic Acid-Induced Writhing Inhibition | No quantitative data found in the conducted search. | ~51-71.5% inhibition at 100 mg/kg in mice. | ~54.1-87.23% inhibition at 9-10 mg/kg in mice. | Significant inhibition of writhing has been reported, in some cases comparable to Diclofenac. |
| Mechanism of Action | ||||
| COX-2 Inhibition | In silico docking score of -6.97 kcal/mol (predicted). No experimental IC50 value available. | Non-selective COX-1/COX-2 inhibitor. | Non-selective COX-1/COX-2 inhibitor. | Selective COX-2 inhibitor. |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies are provided below.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This model is widely used to evaluate the peripheral analgesic effects of test compounds.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration:
-
The control group receives the vehicle (e.g., normal saline or a specific solvent).
-
The standard group receives a known analgesic drug (e.g., Diclofenac sodium at 10 mg/kg, intraperitoneally).
-
The test groups receive the test compound (e.g., this compound) at various doses.
-
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 ml/kg body weight.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 10-20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200 g) are commonly used.
-
Acclimatization: Animals are housed in standard laboratory conditions and fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration:
-
The control group receives the vehicle.
-
The standard group receives a reference anti-inflammatory drug (e.g., Indomethacin at 10 mg/kg, orally).
-
The test groups receive the test compound at different doses.
-
-
Induction of Edema: One hour after drug administration, 0.1 ml of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vt - V0)control - (Vt - V0)treated] / (Vt - V0)control x 100 Where V0 is the paw volume before carrageenan injection and Vt is the paw volume at time t after injection.
Visualizing the Mechanisms and Workflow
Signaling Pathways
The following diagrams illustrate the known anti-inflammatory signaling pathways of this compound and standard NSAIDs.
Caption: Anti-inflammatory pathway of this compound via JAK2/STAT3 inhibition.
Caption: Anti-inflammatory pathway of NSAIDs via COX enzyme inhibition.
Experimental Workflow
The following diagram outlines a general experimental workflow for comparing the anti-inflammatory and analgesic efficacy of test compounds.
Caption: General experimental workflow for comparing anti-inflammatory compounds.
References
- 1. Eleutheroside B alleviates oxidative stress and neuroinflammation by inhibiting the JAK2/STAT3 signaling pathway in a rat high altitude cerebral edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eleutheroside B, a selective late sodium current inhibitor, suppresses atrial fibrillation induced by sea anemone toxin II in rabbit hearts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eleutheroside B1: A Precautionary Approach
For Immediate Reference: Researchers, scientists, and drug development professionals should handle Eleutheroside B1 with care, treating it as potentially hazardous chemical waste for disposal, despite its current classification by some suppliers as non-hazardous. This precautionary stance is advised due to the limited toxicological data available for this specific compound and the known hazards of structurally related compounds.
This compound, also known as Isofraxidin-7-O-glucoside or Calycanthoside, requires careful management in a laboratory setting, not only during its use but also through to its final disposal. While some suppliers may classify this compound as a non-hazardous substance, a comprehensive evaluation of available safety data suggests a more cautious approach is warranted. The principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize potential exposure and environmental impact.
Hazard Profile Overview
A review of safety data sheets (SDS) for this compound and its close chemical relatives reveals some inconsistencies in hazard classification. It is crucial for laboratory personnel to be aware of these differing profiles to make informed safety decisions.
| Compound | CAS Number | GHS Classification (Representative) | Key Hazard Statements |
| This compound (Calycanthoside) | 483-91-0 | Not classified as hazardous[1] | None provided. However, toxicological properties are not thoroughly investigated.[2] |
| Eleutheroside B | 118-34-3 | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[3] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] |
| Isofraxidin (Aglycone of this compound) | 486-21-5 | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[4] | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[4] |
Given that the aglycone (Isofraxidin) and a closely related compound (Eleutheroside B) are classified as harmful and toxic to aquatic life, it is prudent to handle this compound with a similar level of caution.
Recommended Disposal Protocol
The following step-by-step procedure is recommended for the proper disposal of this compound, its containers, and any contaminated materials. This protocol is based on a precautionary approach and aligns with standard practices for handling chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated wipes) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and appropriate hazardous waste container. Do not pour solutions down the drain.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of in accordance with local regulations, which may still require it to be treated as chemical waste.
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" or "Isofraxidin-7-O-glucoside"), and any known hazard symbols (e.g., "Harmful," "Dangerous for the Environment"), even if precautionary.
4. Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed waste disposal contractor.
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved chemical waste disposal company.
-
Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet if available.
-
Never dispose of this compound in the regular trash or down the sanitary sewer system.[3][4]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collection: Place the contained material into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
